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  • Product: 1H-Indene-2-boronic acid
  • CAS: 312968-21-1

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 1H-Indene-2-boronic acid

An In-Depth Technical Guide to 1H-Indene-2-boronic acid 1H-Indene-2-boronic acid is a bifunctional organic compound featuring a rigid indene scaffold and a versatile boronic acid moiety. This unique combination positions...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indene-2-boronic acid

1H-Indene-2-boronic acid is a bifunctional organic compound featuring a rigid indene scaffold and a versatile boronic acid moiety. This unique combination positions it as a valuable and strategic building block in modern organic synthesis. While the indene core is a prevalent structural motif in pharmaceuticals and advanced materials, the boronic acid group serves as a powerful handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 1H-Indene-2-boronic acid. It is intended for researchers, chemists, and drug development professionals who seek to leverage this reagent's capabilities in creating complex molecular architectures. The narrative emphasizes the causality behind its reactivity and provides practical, field-proven insights into its application.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. 1H-Indene-2-boronic acid is a solid at room temperature, but like many boronic acids, it requires careful handling and storage to ensure its integrity.

Physicochemical Properties

The key physical and chemical identifiers for 1H-Indene-2-boronic acid are summarized below.

PropertyValueReference
CAS Number 312968-21-1[3][4][5]
Molecular Formula C₉H₉BO₂[3][4]
Molecular Weight 159.98 g/mol [3]
Appearance Solid[3]
Melting Point 57-77 °C[3]
SMILES String OB(O)C1=Cc2ccccc2C1[3]
InChI Key VBMIZCKXRRAXBK-UHFFFAOYSA-N[3]
Stability and Storage

The stability of boronic acids is a paramount concern for synthetic chemists. These compounds are susceptible to decomposition through several pathways, most commonly dehydration to form cyclic boroxine trimers.[6] This process is often reversible but complicates accurate stoichiometry. Furthermore, many boronic acids, particularly vinyl and some heteroaryl variants, are prone to protodeboronation or oxidation, which irreversibly degrades the material.[7][8]

Expert Insight: The relatively wide melting point range (57-77 °C) reported by suppliers suggests the presence of varying amounts of the corresponding boroxine anhydride.[3] For reactions requiring high precision, it is crucial to use freshly opened material or to validate the purity of older stock.

Recommended Storage: To mitigate degradation, 1H-Indene-2-boronic acid should be stored under refrigeration at 2-8°C.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended to prevent both oxidation and hydrolysis. For particularly sensitive applications, the use of more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes, can provide a slow, controlled release of the boronic acid in situ, circumventing stability issues.[7][9]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments in the molecule.

    • Aromatic Protons (4H): Multiplets in the range of δ 7.0-7.5 ppm, corresponding to the protons on the fused benzene ring.[10]

    • Vinyl Proton (1H): A singlet or narrow multiplet around δ 6.5-7.0 ppm for the proton at the C3 position of the indene ring.[10][11]

    • Methylene Protons (2H): A singlet around δ 3.4 ppm for the two equivalent protons of the CH₂ group at the C1 position.[10]

    • Boronic Acid Protons (2H): A broad singlet, typically between δ 4.5-8.0 ppm, which is exchangeable with D₂O. Its position and sharpness are highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum should display 7 unique signals for the carbon atoms of the indene skeleton, plus a signal for the carbon atom attached to the boron, which would be expected at a lower field.

  • IR Spectroscopy: The infrared spectrum would be characterized by:

    • A very broad O-H stretch from ~3200 to 3600 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the boronic acid.

    • Aromatic C-H stretches just above 3000 cm⁻¹.

    • Aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C stretching vibrations for the aromatic and five-membered rings in the 1600-1450 cm⁻¹ region.

    • A strong B-O stretching band around 1350 cm⁻¹.

Part 2: Synthesis and Reactivity

The utility of 1H-Indene-2-boronic acid stems from its synthetic accessibility and its predictable, high-yielding reactivity in cross-coupling chemistry.

Plausible Synthetic Routes

This reaction involves the coupling of an appropriate organic halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the boronic acid.[6][12]

cluster_0 Synthetic Workflow: Miyaura Borylation Start 2-Bromo-1H-indene Step1 Palladium-Catalyzed Borylation Start->Step1 Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Reagents->Step1 Intermediate 1H-Inden-2-ylboronic acid pinacol ester Step1->Intermediate Step2 Hydrolysis (e.g., aq. acid or base) Intermediate->Step2 Product 1H-Indene-2-boronic acid Step2->Product

Figure 1: A plausible synthetic workflow for 1H-Indene-2-boronic acid.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of 1H-Indene-2-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[13] This reaction forms a new carbon-carbon bond between the C2 position of the indene core and an sp²- or sp³-hybridized carbon of an organic halide or triflate. Its widespread use in drug discovery is due to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[13][14]

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the indenyl group in this case) to the palladium center, displacing the halide. This is the crucial bond-forming step.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R1R2->Product Reductive Elimination t1 R¹-X t1->Pd0 Oxidative Addition t2 [R²-B(OH)₃]⁻ t2->PdII_RX Transmetalation t3 Base, H₂O t3->PdII_RX

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Application in Research and Development

The fusion of the indene framework with the synthetic flexibility of the boronic acid group makes 1H-Indene-2-boronic acid a high-value intermediate in several fields.

Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized not just as synthetic intermediates but as potent pharmacophores.[15] The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and specific inhibition.[12] The FDA-approved drug Bortezomib (Velcade), a boronic acid-containing proteasome inhibitor, validated this strategy for cancer therapy.[12][15]

The indene scaffold itself is present in numerous bioactive molecules. By using 1H-Indene-2-boronic acid, medicinal chemists can rapidly generate libraries of novel indenyl-substituted compounds to explore structure-activity relationships (SAR) for various biological targets.

Materials Science

The rigid, planar structure of the indene core can be incorporated into conjugated polymers and organic semiconductors. The Suzuki-Miyaura coupling is a cornerstone of polymer synthesis, allowing for the creation of well-defined polymeric structures. 1H-Indene-2-boronic acid can be used to introduce indenyl units into the backbone of materials designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general method for the coupling of an aryl bromide with 1H-Indene-2-boronic acid. It is designed as a self-validating system with clear steps and rationale.

Objective: To synthesize 2-phenyl-1H-indene from 1H-Indene-2-boronic acid and bromobenzene.

Materials:

  • 1H-Indene-2-boronic acid (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1H-Indene-2-boronic acid, bromobenzene, potassium phosphate, Pd(OAc)₂, and SPhos.

    • Rationale: A flame-dried flask under an inert atmosphere prevents quenching of the active Pd(0) catalyst by oxygen. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, even with challenging substrates.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Rationale: Rigorous exclusion of oxygen is critical for catalyst longevity and preventing side reactions.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water) via syringe.

    • Rationale: Degassing the solvents removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active borate species required for transmetalation.[16]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating accelerates the rate of all steps in the catalytic cycle. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-phenyl-1H-indene.

    • Rationale: Chromatography removes the catalyst residues, ligand, and any unreacted starting materials or byproducts.

Conclusion

1H-Indene-2-boronic acid stands as a powerful reagent for the modern synthetic chemist. Its predictable reactivity in the Suzuki-Miyaura coupling, combined with the desirable structural properties of the indene core, provides a reliable pathway for the construction of complex and high-value molecules. A fundamental understanding of its properties, particularly its stability limitations and the mechanistic underpinnings of its reactivity, is essential for unlocking its full potential in the laboratory. By employing the robust protocols and handling procedures outlined in this guide, researchers can confidently integrate this building block into their synthetic programs for applications spanning drug discovery to materials science.

References

  • Synthesis of indenes. Organic Chemistry Portal. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. [Link]

  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the Structure and Bonding of 1H-Indene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the structure and bonding of 1H-Indene-2-bor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the structure and bonding of 1H-Indene-2-boronic acid. This molecule, situated at the intersection of cyclic hydrocarbons and organoboron chemistry, presents a fascinating case study in molecular architecture and reactivity. This guide is designed to move beyond a superficial overview, providing in-depth, actionable insights for professionals in drug discovery and chemical synthesis. We will explore not just the "what" but the "why" behind its structural characteristics and chemical behavior, grounding our discussion in both theoretical principles and practical applications. The methodologies and data presented herein are curated to be self-validating, empowering you to leverage the unique properties of this compound in your own research endeavors.

Molecular Architecture and Electronic Landscape

1H-Indene-2-boronic acid (C₉H₉BO₂) is a fascinating hybrid molecule that marries the bicyclic indene framework with the versatile boronic acid functional group.[1][2][3] This unique combination imparts a distinct set of physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science.

1.1. Core Structure: The 1H-Indene Moiety

The foundational scaffold of this molecule is 1H-indene, a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a five-membered cyclopentadiene ring.[4][5] The presence of the methylene bridge (-CH₂-) at the 1-position breaks the full aromaticity of the cyclopentadiene ring, resulting in a non-planar structure with distinct sp² and sp³ hybridized carbon centers. This structural feature is a key determinant of the molecule's overall conformation and reactivity.

1.2. The Boronic Acid Functional Group: A Hub of Reactivity

Attached to the 2-position of the indene ring is the boronic acid group [-B(OH)₂]. This functional group is the epicenter of the molecule's utility in chemical synthesis. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. The vacant p-orbital on the boron atom confers Lewis acidity, making it susceptible to nucleophilic attack. This electronic characteristic is fundamental to its role in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

1.3. Physicochemical Properties

A summary of the key physicochemical properties of 1H-Indene-2-boronic acid is presented in the table below.

PropertyValueReference
CAS Number 312968-21-1[2][3]
Molecular Formula C₉H₉BO₂[1][2][3]
Molecular Weight 159.98 g/mol [2]
Appearance Solid[2]
Melting Point 57-77 °C[2]

Synthesis and Spectroscopic Characterization

A thorough understanding of a molecule's synthesis and its spectroscopic fingerprint is paramount for its effective utilization in research and development.

2.1. Synthetic Approaches

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow Start Indenyl Precursor (e.g., 2-bromo-1H-indene) Borylation Miyaura Borylation Start->Borylation Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Reagents->Borylation Intermediate 1H-Indene-2-boronate Ester Borylation->Intermediate Hydrolysis Hydrolysis (e.g., aqueous acid) Intermediate->Hydrolysis Product 1H-Indene-2-boronic acid Hydrolysis->Product

Caption: Generalized workflow for the synthesis of 1H-Indene-2-boronic acid via Miyaura borylation.

2.2. Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 1H-Indene-2-boronic acid.

2.2.1. Vibrational Spectroscopy (FT-IR and FT-Raman)

A detailed experimental and theoretical study on the vibrational spectra of 1H-indene-2-boronic acid has been published, providing a solid foundation for its characterization.[6] The FT-IR and FT-Raman spectra were recorded and analyzed with the aid of Density Functional Theory (DFT) calculations using the B3LYP method with a 6-31++G(d,p) basis set.[6]

Key vibrational modes include:

  • O-H Stretching: These modes are typically observed in the high-wavenumber region and are sensitive to hydrogen bonding.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations provide information about the different types of C-H bonds in the molecule.

  • B-O Stretching: These vibrations are characteristic of the boronic acid group.

  • Ring Vibrations: Vibrational modes of the indene ring system provide a fingerprint of the core structure.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 1H-Indene-2-boronic acid is not available in the reviewed literature, the expected chemical shifts can be predicted based on the known ranges for similar structural motifs.[7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the olefinic proton of the cyclopentadiene ring, the methylene protons at the 1-position, and the hydroxyl protons of the boronic acid group. The hydroxyl protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the indene framework. The chemical shifts will differentiate between the aromatic, olefinic, and aliphatic carbons. The carbon atom directly attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[8]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 1H-Indene-2-boronic acid. Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.[10][11][12][13][14][15] The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 159.98 g/mol . Fragmentation patterns can provide further structural information. It is important to note that boronic acids have a tendency to form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.[11]

Reactivity and Applications in Drug Development

The chemical reactivity of 1H-Indene-2-boronic acid is dominated by the boronic acid moiety, making it a valuable building block in organic synthesis, particularly for the construction of carbon-carbon bonds.

3.1. The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of boronic acid reactivity is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16] This powerful transformation allows for the formation of a new C-C bond between the indenyl group of 1H-Indene-2-boronic acid and a variety of organic halides or triflates. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex R-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition ArylHalide R-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Indenyl R-Pd(II)L₂-Indenyl PdII_Complex->PdII_Indenyl Transmetalation BoronicAcid Indenyl-B(OH)₂ Base Base Transmetalation->PdII_Indenyl PdII_Indenyl->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-Indenyl RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.1.1. Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid. This should be adapted and optimized for the specific substrates and desired product.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), 1H-Indene-2-boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.2. Applications in Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological molecules such as sugars and glycoproteins.[4][11][12][17] Furthermore, the boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids.

While specific studies detailing the biological evaluation of 1H-Indene-2-boronic acid itself are not prevalent in the reviewed literature, the indene scaffold is present in a number of biologically active compounds.[18] The combination of the indene core with the versatile boronic acid functionality makes 1H-Indene-2-boronic acid a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of indene have been investigated as inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease.[18] The ability to use 1H-Indene-2-boronic acid in Suzuki-Miyaura coupling reactions allows for the rapid generation of libraries of indenyl-containing compounds for biological screening.

Conclusion and Future Outlook

1H-Indene-2-boronic acid is a molecule of considerable interest, possessing a unique structural and electronic profile that makes it a valuable tool for synthetic and medicinal chemists. Its indene core provides a rigid, bicyclic scaffold, while the boronic acid group serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. The detailed vibrational spectroscopic analysis, supported by DFT calculations, provides a robust framework for its characterization.

While the full potential of 1H-Indene-2-boronic acid in drug discovery is still being explored, its utility as a building block for creating diverse molecular architectures is clear. Future research will likely focus on the synthesis and biological evaluation of novel indenyl-containing compounds derived from this versatile precursor. The development of more specific and efficient synthetic protocols for its preparation will further enhance its accessibility and utility. As our understanding of the biological roles of boron-containing compounds continues to grow, molecules like 1H-Indene-2-boronic acid are poised to play an increasingly important role in the design and development of new therapeutic agents.

References

  • Experimental and DFT studies on the vibrational spectra of 1H-indene-2-boronic acid. Journal of Molecular Structure, 1076, 147-152. (2014). [Link]

  • a) DFT calculations of ΔΔG of the boroxine formation from the... - ResearchGate. [Link]

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  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. [Link]

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  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation - MDPI. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. [Link]

  • 11 B NMR Chemical Shifts - SDSU Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors - Pharmacia. [Link]

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Foundational

1H-Indene-2-boronic acid CAS number 312968-21-1

An In-Depth Technical Guide to 1H-Indene-2-boronic acid (CAS 312968-21-1): A Keystone Reagent in Modern Synthesis Executive Summary 1H-Indene-2-boronic acid, identified by CAS number 312968-21-1, stands as a pivotal reag...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indene-2-boronic acid (CAS 312968-21-1): A Keystone Reagent in Modern Synthesis

Executive Summary

1H-Indene-2-boronic acid, identified by CAS number 312968-21-1, stands as a pivotal reagent at the confluence of heterocyclic chemistry and modern organometallic synthesis. This molecule uniquely combines the structurally significant 1H-indene scaffold with the synthetically versatile boronic acid functional group. Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which provides a powerful method for constructing carbon-carbon bonds.[1][2] This capability has positioned indenylboronic acid as a valuable building block in the synthesis of complex organic molecules, particularly within the realms of drug discovery and materials science.[3][4] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthetic utility, practical applications, and strategies for overcoming its inherent stability challenges.

Physicochemical Properties and Strategic Handling

A thorough understanding of the physical and chemical properties of 1H-Indene-2-boronic acid is fundamental to its successful application. The compound is a solid at room temperature with a reported melting point range of 57-77 °C. Due to the inherent nature of boronic acids, specific handling and storage protocols are critical for maintaining its integrity and ensuring reproducibility in synthetic applications.

PropertyValueReference
CAS Number 312968-21-1
Molecular Formula C₉H₉BO₂[5]
Molecular Weight 159.98 g/mol [6]
Appearance Solid
Melting Point 57-77 °C
Storage Temperature 2-8°C[7]
InChI Key VBMIZCKXRRAXBK-UHFFFAOYSA-N

Stability and Storage Considerations: Boronic acids are susceptible to dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium can complicate accurate weighing and stoichiometry in reactions. Furthermore, they can be prone to oxidation and protodeboronation, particularly under non-optimal conditions.[8][9] Therefore, the following storage protocol is strongly advised:

  • Store at 2-8°C: Refrigeration minimizes thermal degradation.

  • Inert Atmosphere: Handle and store under an inert atmosphere, such as nitrogen or argon, to protect from moisture and oxygen.

  • Dry Conditions: Use of a desiccator is recommended to prevent hydration/dehydration cycles.

Safety and Disposal: According to its Safety Data Sheet (SDS), 1H-Indene-2-boronic acid is not classified as a hazardous substance under GHS and OSHA criteria. However, standard laboratory precautions should always be observed. It is classified as a combustible solid. All chemical waste should be disposed of in accordance with local, state, and federal regulations.

The Synthetic Power of the Indenylboronic Acid Scaffold

The value of 1H-Indene-2-boronic acid lies in the synergistic utility of its two key components: the boronic acid moiety, a cornerstone of cross-coupling chemistry, and the indene core, a "privileged scaffold" in medicinal chemistry.

The Boronic Acid: A Gateway to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organoboron compound and an organohalide (or triflate), catalyzed by a palladium(0) complex.[1] Boronic acids are the most common organoboron partner due to their general stability, low toxicity, and commercial availability.[3][10] The reaction proceeds via a well-established catalytic cycle.

The mechanism begins with the oxidative addition of the organohalide to the active Pd(0) catalyst. This is followed by a base-assisted transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation [R²B(OH)₂ + Base] PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R¹-R² RedElim->Product Synthesis_Workflow start 2-Bromo-1H-indene step1 1. n-BuLi, THF, -78 °C (Halogen-Metal Exchange) start->step1 intermediate 2-Lithio-1H-indene (Organometallic Intermediate) step1->intermediate step2 2. B(OR)₃ (Electrophilic Trap) intermediate->step2 borate_complex Indenylborate Ester Complex step2->borate_complex step3 3. Acidic Workup (e.g., aq. HCl) (Hydrolysis) borate_complex->step3 product 1H-Indene-2-boronic acid step3->product

Proposed synthetic workflow for 1H-Indene-2-boronic acid.

This approach is robust and widely applicable, offering a reliable pathway to the target compound from readily available starting materials. The choice of the borate ester (e.g., trimethyl borate or triisopropyl borate) and the specific reaction conditions can be optimized to maximize yield.

Analytical Characterization

Confirming the identity and purity of synthesized 1H-Indene-2-boronic acid is crucial. A combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused benzene ring, the vinylic proton, and the methylene (CH₂) protons of the five-membered ring. The two acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show corresponding signals for the unique carbon atoms in the indene scaffold.

  • ¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. A signal in the range of δ 28-34 ppm is characteristic of a trigonal planar arylboronic acid. [11] NMR Analysis Challenge and Solution: As previously noted, boronic acids can form boroxine trimers, which leads to complex or broadened NMR spectra. [12]A common and effective solution is to record the NMR spectrum in a solvent like deuterated methanol (CD₃OD). The solvent acts as a Lewis base, breaking up the boroxine oligomers and resulting in sharper, more intelligible spectra, though the B-OH proton signals will be lost due to exchange with the solvent. [12] Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and a characteristic B-O stretching vibration around 1350 cm⁻¹.

Predicted Spectroscopic Data
¹H NMR (predicted) Aromatic protons (~7.0-7.5 ppm), Vinylic proton (~6.8 ppm), Methylene protons (~3.4 ppm), B(OH)₂ (broad singlet, variable).
¹¹B NMR (predicted) ~δ 30 ppm (broad singlet).
IR (predicted) ~3300 cm⁻¹ (br, O-H), ~1350 cm⁻¹ (s, B-O).

Practical Application: A Validated Protocol for Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the cross-coupling of 1H-Indene-2-boronic acid with an aryl bromide. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize 2-phenyl-1H-indene via Suzuki-Miyaura coupling.

Materials:

  • 1H-Indene-2-boronic acid (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), aqueous 2M solution

  • Toluene

  • Ethanol

Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Charge flask with boronic acid & Pd catalyst. B 2. Add toluene, bromobenzene, & ethanol. A->B C 3. Degas mixture with N₂ or Ar for 15 min. B->C D 4. Add aq. K₂CO₃ solution. C->D E 5. Heat to 80-90 °C with vigorous stirring. D->E F 6. Monitor by TLC/LC-MS until completion. E->F G 7. Cool, dilute with water & extract with EtOAc. F->G H 8. Dry, filter, concentrate, & purify via chromatography. G->H

Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-Indene-2-boronic acid and Pd(PPh₃)₄.

    • Rationale: A flame-dried flask ensures anhydrous conditions at the start, preventing premature boronic acid degradation. Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is readily activated in solution.

  • Solvent and Reagent Addition: Add toluene, ethanol, and bromobenzene via syringe.

    • Rationale: Toluene is the primary organic solvent. The addition of a co-solvent like ethanol improves the solubility of the inorganic base and the boronate species, accelerating transmetalation. An excess of the aryl halide is used to ensure complete consumption of the potentially more valuable boronic acid.

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes.

    • Rationale (Critical Step): Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid. Degassing is essential for catalyst longevity and preventing side reactions.

  • Base Addition: Add the 2M aqueous solution of K₂CO₃.

    • Rationale: The base is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate salt [R-B(OH)₃]⁻, which facilitates the transfer of the indenyl group to the palladium center during transmetalation. [13]5. Heating: Heat the reaction mixture to 80-90 °C under the inert atmosphere.

    • Rationale: Elevated temperature is required to drive the reaction, particularly the oxidative addition and reductive elimination steps, to completion in a reasonable timeframe.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Rationale: This aqueous workup removes the inorganic base and salts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Conclusion

1H-Indene-2-boronic acid is a sophisticated and powerful building block for modern organic synthesis. Its true potential is unlocked through a deep understanding of its properties, the mechanics of its primary coupling reactions, and the practical strategies required to mitigate its inherent instabilities. For the medicinal chemist and research scientist, mastery of this reagent provides a direct and efficient route to novel molecular architectures built around the biologically relevant indene core. As synthetic methodologies continue to advance, the applications for versatile reagents like 1H-Indene-2-boronic acid are set to expand, further cementing its role as a key tool in the development of future therapeutics and advanced materials.

References

  • Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet: (1H-Inden-2-yl)boronic acid. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 312968-21-1 | (1H-Inden-2-yl)boronic acid. Product Page. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Topic Page. Available at: [Link]

  • SLS. (n.d.). 1H-Indene-2-boronic acid, | 762695-1G | SIGMA-ALDRICH. Product Page. Available at: [Link]

  • S. Pinet, J. G. G. G. D. A. P. L. J. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(24), 5899. Available at: [Link]

  • Generic Manufacturer. (n.d.). Safety Data Sheet. This is a generic reference to safety data sheets which provide handling information. A specific URL cannot be provided without a specific product.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Company Blog. Available at: [Link]

  • Wagner, M., & Marder, T. B. (2018). The forgotten borole: synthesis, properties and reactivity of a 1-boraindene. Chemical Science, 9(43), 8342–8349. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Book Review: Boronic Acids - Dennis G. Hall. Review Page. Available at: [Link]

  • Vilas-Boas, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2824. Available at: [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6535. Available at: [Link]

  • Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115-2139. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. Summary available at: [Link]

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  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]

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  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Image from a publication. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

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Exploratory

The Synthetic Chemist's Guide to 1H-Indene-2-boronic Acid: Pathways, Protocols, and Mechanistic Insights

Abstract 1H-Indene-2-boronic acid is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its utility i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Indene-2-boronic acid is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has driven the demand for efficient and scalable synthetic routes. This in-depth technical guide provides a comprehensive overview of the principal pathways for the synthesis of 1H-Indene-2-boronic acid. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this important synthetic intermediate.

Introduction: The Strategic Importance of 1H-Indene-2-boronic Acid

The indene scaffold is a privileged motif in numerous biologically active compounds and functional materials. The ability to functionalize the indene core at the C2 position opens up a vast chemical space for the development of novel molecular architectures. 1H-Indene-2-boronic acid serves as a key intermediate in this endeavor, primarily due to the exceptional versatility of the boronic acid functional group.

Boronic acids are stable, generally low in toxicity, and readily undergo a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] The unique electronic properties of boron and its ability to form reversible covalent bonds also make boron-containing compounds attractive in drug design.[3] The synthesis of 1H-Indene-2-boronic acid is therefore a critical first step in many multi-step synthetic campaigns aimed at discovering new therapeutics and advanced materials.[4]

This guide will explore and compare the most effective methods for the preparation of 1H-Indene-2-boronic acid, providing detailed protocols and a critical analysis of each approach.

Synthetic Pathways to 1H-Indene-2-boronic Acid

Several synthetic strategies can be employed to prepare 1H-Indene-2-boronic acid. The choice of method often depends on the starting materials available, the desired scale of the reaction, and the tolerance of other functional groups in more complex substrates. We will discuss three primary approaches:

  • Pathway 1: Lithiation of 1H-Indene followed by Borylation

  • Pathway 2: From 2-Bromoindene via Organometallic Intermediates

  • Pathway 3: Direct C-H Borylation of 1H-Indene

Pathway 1: Lithiation of 1H-Indene and Subsequent Borylation

This is a classical and often reliable method that relies on the deprotonation of 1H-indene at the C2 position, followed by quenching the resulting anion with a boron electrophile.

Causality Behind Experimental Choices: The protons on the five-membered ring of indene are significantly more acidic than those on the benzene ring due to the aromaticity of the resulting indenyl anion. While the C1 protons are the most acidic, deprotonation at C2 can be achieved, and the resulting vinylic anion is sufficiently nucleophilic to react with a borate ester. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is crucial for efficient deprotonation. The reaction is performed at low temperatures to prevent side reactions of the organolithium intermediate. Triisopropyl borate is a common boron electrophile that reacts with the indenyl anion to form a boronate ester, which is then hydrolyzed to the desired boronic acid.[5]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 1H-indene (5.8 g, 50 mmol) to the cold THF.

  • Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • To this solution, add triisopropyl borate (10.3 g, 55 mmol) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1H-Indene-2-boronic acid by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Reaction Mechanism:

Caption: Lithiation of indene followed by borylation.

Advantages and Disadvantages:

Advantages Disadvantages
Utilizes readily available starting materials.Requires strictly anhydrous conditions.
Generally provides good yields.The use of pyrophoric n-BuLi requires careful handling.
The reaction is relatively straightforward to perform.Potential for side reactions if the temperature is not well-controlled.
Pathway 2: Synthesis from 2-Bromoindene

This pathway involves the preparation of a 2-haloindene precursor, which is then converted to the boronic acid via an organometallic intermediate.

Causality Behind Experimental Choices: 2-Bromoindene can be synthesized from 2-bromo-1-indanol.[6] The carbon-bromine bond can then be converted into a carbon-metal bond, which can subsequently react with a boron electrophile. Two common methods for this transformation are:

  • Grignard Reaction: Formation of an indenylmagnesium bromide (a Grignard reagent) by reacting 2-bromoindene with magnesium metal. This organomagnesium compound is then reacted with a borate ester.[7]

  • Lithium-Halogen Exchange: Treatment of 2-bromoindene with a strong organolithium reagent (typically n-BuLi or t-BuLi) at low temperature to generate the 2-indenyl lithium species, which is then quenched with a borate ester.

Experimental Protocol (via Grignard Reagent):

  • Preparation of 2-Bromoindene: Synthesize 2-bromoindene from 2-bromo-1-indanol following a literature procedure.[6]

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.3 g, 55 mmol) under a nitrogen atmosphere, add a small crystal of iodine.

  • Add a solution of 2-bromoindene (9.75 g, 50 mmol) in anhydrous THF (100 mL) dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromoindene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C and add triisopropyl borate (10.3 g, 55 mmol) dropwise.

  • Follow steps 7-12 from the protocol in Pathway 1 for the work-up and purification.

Reaction Mechanism:

Caption: Grignard reaction for 1H-Indene-2-boronic acid.

Advantages and Disadvantages:

Advantages Disadvantages
Often provides high yields and is a reliable method.Requires the synthesis of a 2-haloindene precursor.
Grignard reagents are generally less pyrophoric than organolithiums.Anhydrous conditions are essential.
The reaction is well-established in organic synthesis.Initiation of the Grignard reaction can sometimes be difficult.
Pathway 3: Direct C-H Borylation of 1H-Indene

This modern approach utilizes a transition metal catalyst, typically iridium-based, to directly convert a C-H bond to a C-B bond.

Causality Behind Experimental Choices: Iridium-catalyzed C-H borylation is a powerful and atom-economical method for the synthesis of aryl and vinyl boronic esters.[5][8] The reaction typically employs an iridium(I) precatalyst, a bipyridine-based ligand, and a boron source such as bis(pinacolato)diboron (B₂pin₂). The regioselectivity of the borylation is often governed by steric factors, with the least sterically hindered C-H bond being preferentially functionalized.[9] In the case of 1H-indene, the C2 position is sterically accessible and electronically activated, making it a likely site for borylation. The initial product is the pinacol ester, which can be hydrolyzed to the boronic acid if desired.

Experimental Protocol:

  • To a screw-capped vial, add 1H-indene (1.16 g, 10 mmol), bis(pinacolato)diboron (B₂pin₂, 3.05 g, 12 mmol), and [Ir(OMe)(COD)]₂ (0.13 g, 0.2 mmol, 2 mol %).

  • Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.11 g, 0.4 mmol, 4 mol %) and anhydrous cyclohexane (20 mL).

  • Seal the vial and stir the mixture at 80 °C for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting residue contains 1H-indene-2-boronic acid pinacol ester. This can often be used directly in subsequent reactions or purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate).

  • Hydrolysis to the Boronic Acid (Optional): Dissolve the crude pinacol ester in a mixture of THF (20 mL) and water (10 mL). Add sodium periodate (4.28 g, 20 mmol) and stir vigorously at room temperature for 4 hours.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (30 mL) and brine (30 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude boronic acid.

  • Purify by recrystallization.

Reaction Mechanism:

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

Advantages and Disadvantages:

Advantages Disadvantages
Atom-economical and avoids the use of stoichiometric organometallic reagents.The iridium catalyst and bipyridine ligands can be expensive.
High functional group tolerance.Regioselectivity can be an issue with substituted indenes.
Milder reaction conditions compared to lithiation methods.The reaction may require optimization of the catalyst system.

Purification and Characterization

The purification of boronic acids can sometimes be challenging due to their amphiphilic nature and tendency to form anhydrides (boroxines).

  • Recrystallization: This is the most common method for purifying 1H-Indene-2-boronic acid. A variety of solvents can be screened, including water, diethyl ether/hexanes, and ethyl acetate/hexanes.

  • Column Chromatography: While possible, chromatography on silica gel can be problematic due to the acidity of the silica. Using a deactivated silica gel or a different stationary phase like alumina may be more successful.

  • Derivatization: In cases where purification of the free boronic acid is difficult, it can be converted to its pinacol ester or N-methyliminodiacetic acid (MIDA) ester, which are generally more amenable to chromatography. The boronic acid can then be regenerated by hydrolysis.

Characterization Data:

Property Value Reference
Molecular Formula C₉H₉BO₂[10]
Molecular Weight 159.98 g/mol [10]
Appearance Solid[11]
Melting Point 57-77 °C[11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.2 (m, 4H, Ar-H), 7.0 (s, 1H, C=CH), 3.4 (s, 2H, CH₂), B(OH)₂ protons are often broad and may not be observed.(Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145-140 (Ar-C), ~130-120 (Ar-CH and C=CH), ~40 (CH₂). The carbon attached to boron may be broad or not observed.(Predicted)
¹¹B NMR (CDCl₃, 128 MHz) δ (ppm): ~28-33 (for sp² hybridized boron)[12][13]

Conclusion

The synthesis of 1H-Indene-2-boronic acid can be successfully achieved through several distinct pathways. The choice of the optimal route will be dictated by the specific requirements of the research project, including scale, cost, and available starting materials.

  • The lithiation of 1H-indene is a direct and efficient method, provided that stringent anhydrous conditions can be maintained.

  • Synthesis from 2-bromoindene offers a robust and reliable alternative, with the Grignard route being a particularly well-established method.

  • Direct C-H borylation represents a modern, atom-economical approach that is highly attractive for its functional group tolerance, although catalyst cost may be a consideration.

By understanding the underlying principles and experimental nuances of each method, researchers can confidently select and execute the most appropriate synthesis of this valuable building block for their drug discovery and materials science endeavors.

References

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Foundational

An In-Depth Technical Guide to 1H-Indene-2-boronic Acid: Synthesis, Characterization, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1H-Indene-2-boronic acid. We will delve into its fundamental properties, provide detailed, field-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1H-Indene-2-boronic acid. We will delve into its fundamental properties, provide detailed, field-proven synthetic protocols, and explore its critical role as a versatile building block in modern organic chemistry, particularly in the construction of complex molecules for pharmaceutical research.

Core Molecular Profile

1H-Indene-2-boronic acid is an organoboron compound featuring an indene scaffold. The presence of the boronic acid functional group makes it an invaluable reagent in synthetic chemistry, primarily for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] Its structure allows for the introduction of the indenyl moiety into a wide range of molecular frameworks.

Below is a summary of its key quantitative data:

PropertyValueSource(s)
Molecular Formula C₉H₉BO₂[3]
Molecular Weight 159.98 g/mol [4][5][6]
CAS Number 312968-21-1[3][4]
Physical Form Solid[4][5]
Melting Point 57-77 °C[4][5]
Storage 2-8°C, under inert atmosphere[4][5]

Synthesis of 1H-Indene-2-boronic Acid

The synthesis of 1H-Indene-2-boronic acid is most reliably achieved through a two-stage process. First, a stable precursor, 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester), is synthesized via a Miyaura borylation.[3][6][7] This stable intermediate can then be hydrolyzed to yield the target boronic acid. This two-step approach is often preferred in process chemistry as the pinacol ester is generally more stable, easier to purify by chromatography, and less prone to dehydration or other side reactions compared to the free boronic acid.[7]

Stage 1: Synthesis of 1H-Indene-2-boronic Acid Pinacol Ester

The foundational reaction is the palladium-catalyzed Miyaura borylation of 2-bromo-1H-indene.[4][6] This reaction couples the aryl halide with bis(pinacolato)diboron (B₂pin₂) to form the C-B bond.

Caption: Workflow for the Miyaura Borylation of 2-Bromo-1H-indene.

Experimental Protocol:

  • Inert Atmosphere: To a pre-oven-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) chloride (0.54 g, 0.77 mmol) and 2-bromoindene (4.98 g, 25.54 mmol). Purge the flask with dry nitrogen or argon.[4]

  • Reagent Addition: Add dioxane (50 mL) to the flask. Sequentially add triethylamine (10.7 mL, 76.6 mmol) and pinacolborane (5.56 mL, 38.31 mmol) via syringe at room temperature (25 °C).[4]

  • Reaction: Stir the reaction mixture at 80 °C for 5.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: After completion, cool the mixture to room temperature. Quench the reaction with water and add saturated brine (20 mL). Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by Kugelrohr distillation to yield the product as a white solid (m.p. 73-74 °C).[4]

Characterization Data for Pinacol Ester:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.58 (s, 1H), 7.50 (d, J = 7 Hz, 1H), 7.46 (d, J = 7 Hz, 1H), 7.30-7.21 (m, 2H), 3.54 (s, 2H), 1.33 (s, 12H).[4]

  • ¹³C NMR (75 MHz, CDCl₃): δ 147.0, 145.7, 145.0, 126.3, 126.0, 124.0, 122.0, 83.6, 41.7, 25.1.[4]

Stage 2: Deprotection to 1H-Indene-2-boronic Acid

The pinacol ester is robust, but for applications requiring the free boronic acid, a deprotection step is necessary. A mild and efficient method involves a two-step process via a diethanolamine (DEA) intermediate, which is particularly useful for substrates with sensitive functional groups.[7]

Experimental Protocol:

  • Transesterification: Dissolve the 1H-Indene-2-boronic acid pinacol ester (1.0 equiv) in diethyl ether. Add diethanolamine (1.1 equiv). A white precipitate of the DEA-boronate complex will form within minutes.[7]

  • Isolation of Intermediate: Allow the reaction to proceed for approximately 30 minutes, or until TLC indicates complete consumption of the starting material. Filter the precipitate, wash with fresh ether, and dry under vacuum.[7]

  • Hydrolysis: Treat the isolated DEA boronate complex with a mild acid, such as 0.1 M HCl, for 20-30 minutes. This will hydrolyze the complex to yield the free 1H-Indene-2-boronic acid.[7]

  • Workup and Isolation: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 1H-Indene-2-boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern medicinal chemistry for synthesizing complex biaryl and heteroaryl structures.[6][8][9][10]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Bioactive Molecule Synthesis

While specific, named pharmaceutical agents directly citing the use of 1H-Indene-2-boronic acid are not prevalent in publicly accessible literature, the indenyl-aryl scaffold it produces is of significant interest in drug discovery. The indene core is a structural motif found in various biologically active molecules.[11] The ability to readily couple this scaffold to diverse aromatic and heteroaromatic systems allows for the rapid generation of chemical libraries for structure-activity relationship (SAR) studies.[6][8]

Representative Experimental Protocol: Synthesis of 2-Aryl-1H-indenes

This protocol provides a general, robust methodology for the coupling of 1H-indene-2-boronic acid (or its pinacol ester) with a generic aryl bromide (e.g., 4-bromoanisole).

  • Reaction Setup: In a reaction vessel, combine 1H-Indene-2-boronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1H-indene.

Conclusion and Future Outlook

1H-Indene-2-boronic acid stands as a valuable and highly versatile building block for synthetic and medicinal chemists. Its straightforward synthesis, particularly via the stable pinacol ester intermediate, and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an essential tool for accessing novel indenyl-containing compounds. The continued exploration of such reagents is paramount for accelerating the discovery and development of next-generation therapeutics, where the rapid and predictable construction of molecular complexity is a key determinant of success.

References

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

  • Dissanayake, T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Omega, 6(34), 22467–22472. [Link]

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Yıldırım, I., et al. (2018). Design, Synthesis and Biological Activity of 1H-indene-2-carboxamides as Multi-Targeted anti-Alzheimer Agents. Bioorganic & Medicinal Chemistry, 26(12), 3469-3480. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Preuss, M. Basic 1H- and 13C-NMR Spectroscopy.
  • SpectraBase. 1H-Indene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Singh, R., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 1H-Indene-2-boronic Acid Solid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the essential physical properties of solid 1H-Indene-2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physical properties of solid 1H-Indene-2-boronic acid (C₉H₉BO₂), a valuable building block in organic synthesis and drug discovery. Understanding these properties is critical for its effective handling, characterization, and application in creating novel molecular entities. This document moves beyond a simple data sheet, offering insights into the experimental context and the scientific principles underpinning the data.

Molecular Identity and Core Characteristics

1H-Indene-2-boronic acid is an aromatic boronic acid featuring an indene scaffold. This structural motif is of significant interest in medicinal chemistry. The boronic acid functional group serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Table 1: Core Molecular Identifiers

PropertyValue
Chemical Formula C₉H₉BO₂
Molecular Weight 159.98 g/mol
CAS Number 312968-21-1[1]
Canonical SMILES B(C1=CC2=CC=CC=C2C1)(O)O[1]
InChI Key VBMIZCKXRRAXBK-UHFFFAOYSA-N[1]

Macroscopic and Thermal Properties

The physical state and thermal behavior of a compound are foundational to its storage, handling, and use in chemical reactions.

Physical State and Appearance

1H-Indene-2-boronic acid exists as a solid at ambient temperature. Commercially available batches are typically off-white to pale yellow powders.

Melting Point

The melting point of a solid provides a key indicator of its purity. For 1H-Indene-2-boronic acid, a relatively broad melting point range is often reported.

Table 2: Melting Point

PropertyValueSource
Melting Point 57-77 °C

This wide range may suggest the presence of impurities or the inherent thermal behavior of the compound, such as dehydration to form boroxine anhydrides upon heating. Boronic acids are known to undergo dehydration to form cyclic trimers (boroxines), which can influence their melting behavior.

Thermal Stability (TGA/DSC)

Experimental Protocol: Determination of Thermal Properties via TGA/DSC

This protocol outlines a general procedure for characterizing the thermal stability of a solid boronic acid like 1H-Indene-2-boronic acid.

  • Sample Preparation: Accurately weigh 5-10 mg of 1H-Indene-2-boronic acid into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 300 °C).

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass versus temperature to identify the onset of mass loss, which typically corresponds to dehydration or decomposition.

    • DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic events (e.g., melting, dehydration) and exothermic events (e.g., decomposition).

Solubility Profile

The solubility of 1H-Indene-2-boronic acid in various organic solvents is a critical parameter for its use in synthesis and purification. While exhaustive quantitative solubility data is not available in the public domain, the general solubility of arylboronic acids can provide guidance. They tend to be soluble in polar organic solvents and less soluble in nonpolar hydrocarbons.

Table 3: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted Solubility
Alcohols Methanol, EthanolSoluble
Ethers Tetrahydrofuran (THF), Diethyl etherSoluble
Ketones AcetoneSoluble
Chlorinated Chloroform, DichloromethaneModerately Soluble
Aromatics TolueneSparingly Soluble
Alkanes HexaneInsoluble

Experimental Protocol: Determination of Qualitative Solubility

A straightforward approach to determining the qualitative solubility of 1H-Indene-2-boronic acid.

  • Sample Preparation: Add approximately 10 mg of 1H-Indene-2-boronic acid to a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation: Agitate the mixture at room temperature and observe for complete dissolution.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Sparingly Soluble: A small portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

Crystallographic Data

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is invaluable for understanding intermolecular interactions and solid-state properties. While a specific single-crystal X-ray structure for 1H-Indene-2-boronic acid is not publicly available, the general structural features of arylboronic acids are well-established. They often form hydrogen-bonded dimers in the solid state.

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.

G cluster_0 Crystal Growth cluster_1 Data Collection & Analysis synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization Pure Compound optimization Optimization of Growth crystallization->optimization Initial Hits data_collection X-ray Diffraction optimization->data_collection High-Quality Crystals structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Data analysis Structural Analysis structure_solution->analysis Atomic Coordinates

Caption: Workflow for X-ray Crystal Structure Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 1H-Indene-2-boronic acid.

Vibrational Spectroscopy (FT-IR and FT-Raman)

A detailed experimental and theoretical study on the vibrational spectra of 1H-indene-2-boronic acid has been reported.[2] The FT-IR and FT-Raman spectra were recorded and analyzed, providing a vibrational fingerprint of the molecule.

Table 4: Key Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
~3400 - 3200O-H stretching (hydrogen-bonded)
~3100 - 3000Aromatic C-H stretching
~2900Aliphatic C-H stretching
~1600 - 1450Aromatic C=C stretching
~1350B-O stretching

Note: These are general ranges for arylboronic acids. For specific peak assignments for 1H-Indene-2-boronic acid, refer to the work by Alver and Kaya (2014).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, fully assigned spectrum for 1H-Indene-2-boronic acid is not available, the expected chemical shifts can be predicted based on the structure.

Predicted ¹H NMR Chemical Shifts:

  • Aromatic Protons (H-Ar): ~7.0-7.5 ppm

  • Alkenyl Proton (in the five-membered ring): ~6.5-7.0 ppm

  • Aliphatic Protons (CH₂): ~3.0-3.5 ppm

  • Boronic Acid Protons (B(OH)₂): A broad singlet, chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Chemical Shifts:

  • Aromatic Carbons: ~120-145 ppm

  • Alkenyl Carbons: ~130-145 ppm

  • Carbon bearing the Boron (C-B): This signal can be broad and difficult to observe.

  • Aliphatic Carbon (CH₂): ~30-40 ppm

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 1H-Indene-2-boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1H-Indene-2-boronic acid, the molecular ion peak [M]⁺ would be expected at m/z 159.98. Common fragmentation pathways for boronic acids involve the loss of water and other neutral fragments.

Experimental Workflow: Spectroscopic Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation sample 1H-Indene-2-boronic acid dissolution Dissolution in Solvent sample->dissolution ms Mass Spectrometry sample->ms nmr NMR (¹H, ¹³C) dissolution->nmr ftir FT-IR dissolution->ftir structure_elucidation Structure Confirmation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ftir->structure_elucidation ftir->purity_assessment ms->structure_elucidation ms->purity_assessment

Caption: General Workflow for Spectroscopic Analysis.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 1H-Indene-2-boronic acid.

  • Storage: It is recommended to store the solid compound at 2-8 °C under an inert atmosphere to minimize degradation.

  • Handling: Like many boronic acids, 1H-Indene-2-boronic acid can be sensitive to air and moisture. Handle in a well-ventilated area, and for prolonged storage or sensitive applications, consider using a glovebox.

Conclusion

This technical guide has synthesized the available data on the physical properties of 1H-Indene-2-boronic acid solid, providing a framework for its characterization and use. While some specific experimental data remains to be published, the provided protocols and comparative information on arylboronic acids offer a solid foundation for researchers. A thorough understanding of these physical properties is paramount for the successful application of this versatile building block in the advancement of chemical synthesis and drug discovery.

References

  • Alfa Aesar. (n.d.). 1H-Indene-2-boronic acid. Retrieved from [Link]

  • Alver, Ö., & Kaya, M. F. (2014). Experimental and DFT studies on the vibrational spectra of 1H-indene-2-boronic acid. Journal of Molecular Structure, 1076, 147-152. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Lewis Acidity of 1H-Indene-2-boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Organoboron Lewis Acidity In the landscape of modern organic chemistry and drug development, organoboron compo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Organoboron Lewis Acidity

In the landscape of modern organic chemistry and drug development, organoboron compounds, particularly boronic acids, have emerged as indispensable tools. Their utility extends far beyond the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, now encompassing roles as catalysts, sensors, and therapeutic agents.[1][2] A fundamental property governing the reactivity and function of these molecules is the Lewis acidity of the boron center. This guide provides a deep dive into the Lewis acidity of a specific, yet underexplored, member of this class: 1H-Indene-2-boronic acid .

While a wealth of data exists for common arylboronic acids, specific experimental and computational characterization of 1H-Indene-2-boronic acid's Lewis acidity is not yet prevalent in the scientific literature. This guide, therefore, serves a dual purpose: to consolidate our current understanding of boronic acid Lewis acidity and to provide a predictive framework, grounded in established principles, for assessing the properties of 1H-Indene-2-boronic acid. We will further outline robust experimental and computational protocols for its definitive characterization, empowering researchers to fill this knowledge gap.

The Boron Atom: An Archetype of Lewis Acidity

The concept of Lewis acidity is central to understanding the chemical behavior of 1H-Indene-2-boronic acid. A Lewis acid is defined as an electron-pair acceptor. The boron atom in a boronic acid, with its vacant p-orbital, is a quintessential Lewis acid.[3][4] This electron deficiency drives the diverse reactivity of boronic acids, enabling them to act as catalysts and engage in reversible covalent interactions, which are crucial for their roles in sensing and medicinal chemistry.[1][5]

The Lewis acidity of a boronic acid is not a fixed value; it is profoundly influenced by the electronic nature of the organic substituent attached to the boron atom. Electron-withdrawing groups enhance Lewis acidity by further depleting electron density from the boron center, making it a stronger electron acceptor. Conversely, electron-donating groups diminish Lewis acidity.

The Unique Electronic Landscape of the Indenyl Group

1H-Indene-2-boronic acid, with the chemical formula C₉H₉BO₂ and CAS Number 312968-21-1, presents an intriguing case study.[6] The boronic acid moiety is attached to the C2 position of an indene ring system. The indenyl group is a bicyclic aromatic system consisting of a fused benzene and cyclopentadiene ring. The electronic character of the indenyl substituent is more complex than a simple phenyl group. It possesses both aromatic character from the benzene ring and the potential for π-conjugation through the cyclopentadiene portion.

The key to understanding the Lewis acidity of 1H-Indene-2-boronic acid lies in dissecting the electronic influence of this indenyl group. The sp²-hybridized carbon of the vinyl group within the five-membered ring directly attached to the boron atom will influence the electron density at the boron center. It is reasonable to hypothesize that the indenyl group will modulate the Lewis acidity in a manner distinct from simple aryl or alkyl substituents.

Quantifying Lewis Acidity: A Multi-faceted Approach

To move from qualitative discussion to quantitative understanding, several robust experimental and computational methods are employed to assess the Lewis acidity of boronic acids.

Experimental Determination of Lewis Acidity

A widely accepted experimental technique for quantifying the Lewis acidity of molecular species is the Gutmann-Beckett method.[7][8] This method utilizes a probe molecule, triethylphosphine oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acidic boron center with the oxygen atom of Et₃PO leads to a downfield shift in the 31P NMR spectrum. The magnitude of this shift (Δδ) is directly proportional to the Lewis acidity of the boronic acid.

The Acceptor Number (AN) can be calculated using the following formula:

AN = 2.21 × (δsample - 41.0) [7]

where δsample is the 31P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).

Experimental Protocol: Determination of the Gutmann-Beckett Acceptor Number for 1H-Indene-2-boronic acid

Objective: To experimentally quantify the Lewis acidity of 1H-Indene-2-boronic acid by determining its Acceptor Number (AN).

Materials:

  • 1H-Indene-2-boronic acid (CAS: 312968-21-1)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

  • NMR tubes

  • High-resolution NMR spectrometer equipped with a phosphorus probe.

Procedure:

  • Preparation of the Et₃PO solution: Prepare a stock solution of Et₃PO in the chosen deuterated solvent of a known concentration (e.g., 0.1 M).

  • Preparation of the 1H-Indene-2-boronic acid solution: Prepare a solution of 1H-Indene-2-boronic acid in the same deuterated solvent, also of a known concentration (e.g., 0.1 M).

  • NMR Sample Preparation:

    • Reference Sample: In an NMR tube, place a known volume of the Et₃PO stock solution and dilute with the deuterated solvent to the final NMR sample volume.

    • Test Sample: In a separate NMR tube, mix equal molar equivalents of the Et₃PO and 1H-Indene-2-boronic acid solutions.

  • NMR Data Acquisition:

    • Acquire a 31P{¹H} NMR spectrum for both the reference and test samples under identical experimental conditions (temperature, number of scans, etc.).

    • Use an external reference standard (e.g., 85% H₃PO₄) for accurate chemical shift referencing.

  • Data Analysis:

    • Determine the 31P chemical shift (δ) for both the free Et₃PO (reference sample) and the Et₃PO-boronic acid adduct (test sample).

    • Calculate the change in chemical shift (Δδ = δadduct - δfree).

    • Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation.

Data Interpretation: A higher AN value for 1H-Indene-2-boronic acid compared to other boronic acids would indicate a stronger Lewis acidity.

While boronic acids are primarily Lewis acids, they also exhibit Brønsted acidity through the ionization of their hydroxyl protons in aqueous media. The pKa is a measure of this Brønsted acidity. Although not a direct measure of Lewis acidity, the pKa can be influenced by the electronic effects of the substituent on the boron atom, providing indirect information about its electron-accepting ability.[9][10] A lower pKa value generally correlates with a more electron-withdrawing substituent and thus a potentially higher Lewis acidity.

Experimental Protocol: Spectrophotometric pKa Determination of 1H-Indene-2-boronic acid

Objective: To determine the pKa of 1H-Indene-2-boronic acid in an aqueous solution.

Materials:

  • 1H-Indene-2-boronic acid

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1H-Indene-2-boronic acid in a suitable solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer solutions to a final concentration that gives a measurable absorbance.

  • UV-Vis Spectra Acquisition:

    • Record the UV-Vis absorption spectrum of the boronic acid in each buffer solution.

    • The spectra will likely show changes as a function of pH due to the different absorption characteristics of the protonated and deprotonated forms of the boronic acid.

  • Data Analysis:

    • Identify an analytical wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of the curve corresponds to the pKa of the boronic acid.

Computational Assessment of Lewis Acidity

Computational chemistry provides powerful tools to predict and understand the Lewis acidity of molecules without the need for experimental synthesis and analysis.

A widely used computational metric for quantifying Lewis acidity is the Fluoride Ion Affinity (FIA).[11][12] It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more positive FIA value indicates a stronger Lewis acid.

LA + F⁻ → [LA-F]⁻

FIA = -ΔH

Due to the computational challenges of modeling a free anion, isodesmic reactions are often employed for more accurate calculations.[11]

Computational Workflow: Calculation of the Fluoride Ion Affinity (FIA) of 1H-Indene-2-boronic acid

Objective: To computationally determine the FIA of 1H-Indene-2-boronic acid.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structure of 1H-Indene-2-boronic acid and its fluoride adduct, [C₉H₉B(OH)₂F]⁻.

  • Geometry Optimization: Perform geometry optimizations for both structures using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (enthalpies).

  • FIA Calculation: Calculate the enthalpy change (ΔH) for the fluoride addition reaction. The FIA is the negative of this value. For improved accuracy, employ an isodesmic reaction scheme with a reference Lewis acid of known FIA.

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is available to accept electrons. For a Lewis acid, the LUMO is often localized on the electron-deficient center, which in the case of a boronic acid, is the boron atom. A lower LUMO energy indicates that the molecule is a better electron acceptor and therefore a stronger Lewis acid.[13][14] While not a thermodynamic quantity like FIA, the LUMO energy provides a valuable qualitative and comparative measure of Lewis acidity.

Computational Workflow: Determination of the LUMO Energy of 1H-Indene-2-boronic acid

Objective: To calculate the LUMO energy of 1H-Indene-2-boronic acid and visualize the LUMO.

Methodology:

  • Software: Use a quantum chemistry software package.

  • Model Building and Optimization: Build and optimize the geometry of 1H-Indene-2-boronic acid as described for the FIA calculation.

  • Molecular Orbital Analysis: Following the geometry optimization, perform a single-point energy calculation to obtain the molecular orbitals and their energies.

  • Data Extraction and Visualization:

    • Identify the energy of the LUMO from the output file.

    • Generate a surface plot of the LUMO to visualize its spatial distribution and confirm its localization on the boron atom.

Predicted Lewis Acidity of 1H-Indene-2-boronic acid: An Informed Estimation

In the absence of direct experimental data, we can make an educated prediction of the Lewis acidity of 1H-Indene-2-boronic acid by comparing the electronic properties of the indenyl group with those of other well-characterized substituents.

  • Comparison with Phenylboronic Acid: The indenyl group, with its extended π-system, is likely to be more electron-withdrawing than a simple phenyl group. This would suggest that 1H-Indene-2-boronic acid is a stronger Lewis acid than phenylboronic acid.

  • Comparison with Vinylboronic Acid: The boronic acid in 1H-Indene-2-boronic acid is attached to an sp² carbon that is part of a conjugated system, similar to vinylboronic acid. The fusion of the aromatic ring in the indenyl system is expected to further withdraw electron density through resonance, likely making it more Lewis acidic than simple vinylboronic acid.

Table 1: Estimated Lewis Acidity Parameters for 1H-Indene-2-boronic acid

ParameterPhenylboronic Acid (Reference)1H-Indene-2-boronic acid (Predicted)Justification
pKa ~8.8< 8.8The electron-withdrawing nature of the indenyl group should increase Brønsted acidity.
Gutmann-Beckett AN ~50-55> 55Increased electrophilicity of the boron center should lead to a stronger interaction with Et₃PO.
FIA (kcal/mol) ~60-70> 70Greater stabilization of the negative charge in the fluoride adduct due to the extended π-system.
LUMO Energy (eV) Relatively highLowerThe electron-withdrawing indenyl group is expected to lower the energy of the LUMO.

Applications in Drug Development and Catalysis: Harnessing the Lewis Acidity of 1H-Indene-2-boronic acid

The predicted enhanced Lewis acidity of 1H-Indene-2-boronic acid suggests its potential utility in several areas of chemical research and development.

  • Lewis Acid Catalysis: Stronger Lewis acidity could translate to higher catalytic activity in reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, and other transformations that are promoted by Lewis acids.[15][16]

  • Sensing and Molecular Recognition: The specific electronic and steric properties of the indenyl group could be exploited in the design of selective sensors for carbohydrates and other biologically relevant diols.

  • Medicinal Chemistry: The indenyl scaffold is a common motif in pharmacologically active compounds. The incorporation of a boronic acid at the 2-position could lead to novel enzyme inhibitors or therapeutic agents that target specific biological pathways.

Conclusion and Future Directions

1H-Indene-2-boronic acid stands as an intriguing molecule at the intersection of organoboron chemistry and aromatic systems. While its Lewis acidity has not yet been explicitly detailed in the literature, a thorough understanding of the principles governing this fundamental property allows for a reasoned prediction of its enhanced electron-accepting character compared to simpler arylboronic acids.

This guide has provided a comprehensive framework for understanding and assessing the Lewis acidity of 1H-Indene-2-boronic acid. The detailed experimental and computational protocols outlined herein offer a clear roadmap for researchers to definitively characterize this important molecule. The elucidation of its precise Lewis acidity will undoubtedly unlock new opportunities for its application in catalysis, materials science, and drug discovery, further expanding the remarkable utility of the boronic acid functional group.

Visualizations

Lewis_Acidity_Concept cluster_LA Lewis Acid (1H-Indene-2-boronic acid) cluster_LB Lewis Base Boron B(OH)₂ Base Base (e.g., O of Et₃PO) Boron->Base Forms Adduct Indenyl Indenyl Group Indenyl->Boron e⁻ withdrawing Experimental_Workflow cluster_GB Gutmann-Beckett Method cluster_pKa pKa Determination GB1 Prepare Solutions (Boronic Acid & Et₃PO) GB2 Acquire ³¹P NMR Spectra GB1->GB2 GB3 Calculate Δδ GB2->GB3 GB4 Determine AN GB3->GB4 pKa1 Prepare Buffered Solutions pKa2 Acquire UV-Vis Spectra pKa1->pKa2 pKa3 Plot Absorbance vs. pH pKa2->pKa3 pKa4 Determine pKa pKa3->pKa4

Figure 2: Simplified experimental workflows for determining the Gutmann-Beckett Acceptor Number and pKa.

Computational_Workflow cluster_FIA Fluoride Ion Affinity (FIA) cluster_LUMO LUMO Energy FIA1 Model Structures (Acid & Adduct) FIA2 Geometry Optimization FIA1->FIA2 FIA3 Frequency Calculation FIA2->FIA3 FIA44 FIA44 FIA3->FIA44 FIA4 Calculate FIA LUMO1 Model & Optimize Structure LUMO2 Single-Point Energy Calculation LUMO1->LUMO2 LUMO3 Extract LUMO Energy LUMO2->LUMO3 LUMO4 Visualize LUMO LUMO3->LUMO4

Figure 3: Simplified computational workflows for determining the Fluoride Ion Affinity and LUMO energy.

References

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  • Synthesis, saccharide-binding and anti-cancer cell proliferation properties of arylboronic acid derivatives of indoquinolines. (2011). PubMed. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Lirias. [Link]

  • Gutmann–Beckett method. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [Link]

  • Fluoride ion affinity and proton affinity in kJ·mol -1 for the four monomers. (n.d.). ResearchGate. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). ChemRXiv. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Wiley Online Library. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). PubMed. [Link]

  • Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. (n.d.). ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). MDPI. [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids. (2024). MDPI. [Link]

  • HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... (n.d.). ResearchGate. [Link]

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  • Benefits of the fluoride ion affinity (FIA) as a measure of hard Lewis... (n.d.). ResearchGate. [Link]

  • An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. (2020). PMC. [Link]

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  • From unsuccessful H2-activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities. (2016). RSC Publishing. [Link]

  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. (n.d.). ResearchGate. [Link]

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  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). PMC. [Link]

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Exploratory

An In-depth Technical Guide to 1H-Indene-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction 1H-Indene-2-boronic acid is a versatile synthetic intermediate that has garnered increasing interest in the fields of medicinal chemistry and materials science. Its unique structural motif, combining a react...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Indene-2-boronic acid is a versatile synthetic intermediate that has garnered increasing interest in the fields of medicinal chemistry and materials science. Its unique structural motif, combining a reactive boronic acid moiety with a bicyclic indene core, makes it a valuable building block for the construction of complex molecular architectures. Boronic acids, in general, are recognized for their utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides a comprehensive overview of 1H-Indene-2-boronic acid, detailing its synthesis, chemical and physical properties, and key applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties of 1H-Indene-2-boronic acid

A thorough understanding of the physicochemical properties of 1H-Indene-2-boronic acid is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 312968-21-1[3]
Molecular Formula C₉H₉BO₂[3]
Molecular Weight 159.98 g/mol [3]
Appearance Solid[3]
Melting Point 57-77 °C[3]
Storage Temperature 2-8°C[3]
SMILES String OB(O)C1=Cc2ccccc2C1[3]
InChI Key VBMIZCKXRRAXBK-UHFFFAOYSA-N[4]

Synthesis of 1H-Indene-2-boronic acid

While various methods exist for the synthesis of indene derivatives, a common and effective strategy for the preparation of 1H-Indene-2-boronic acid involves the lithiation of indene followed by reaction with a trialkyl borate.[5][6][7] This approach leverages the acidity of the methylene protons of indene to generate a nucleophilic intermediate that can be trapped with an electrophilic boron source.

Conceptual Workflow for the Synthesis of 1H-Indene-2-boronic acid

Indene 1H-Indene Indenyl_Anion Indenyl Anion Indene->Indenyl_Anion  n-BuLi, THF, -78 °C Boronic_Ester Indene-2-boronic Ester Indenyl_Anion->Boronic_Ester  B(OR)₃ Borate_Ester Trialkyl Borate Borate_Ester->Boronic_Ester Boronic_Acid 1H-Indene-2-boronic acid Boronic_Ester->Boronic_Acid  Acidic Workup (e.g., aq. HCl)

Caption: Synthetic pathway to 1H-Indene-2-boronic acid.

Detailed Experimental Protocol: Synthesis of 1H-Indene-2-boronic acid

This protocol is a representative procedure based on established methods for the synthesis of aryl and vinyl boronic acids.[6]

Materials:

  • 1H-Indene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • 2 M Hydrochloric acid (aq)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1H-Indene followed by anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the indenyl anion is often accompanied by a color change.

  • Borylation: To the solution of the indenyl anion, add triisopropyl borate dropwise at -78 °C. The reaction mixture is typically stirred at this temperature for an additional 2-3 hours and then allowed to warm to room temperature overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M aqueous hydrochloric acid. Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude 1H-Indene-2-boronic acid can be purified by recrystallization or column chromatography on silica gel.

Causality in Experimental Choices
  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, the use of flame-dried glassware and anhydrous solvents under an inert atmosphere is critical to prevent quenching of the reagent and ensure efficient deprotonation of indene.

  • Low Temperature: The lithiation and borylation steps are performed at -78 °C to control the reactivity of the organolithium species, prevent side reactions such as solvent deprotonation, and enhance the stability of the indenyl anion.

  • Acidic Workup: The boronic ester intermediate formed after the addition of triisopropyl borate is hydrolyzed to the desired boronic acid under acidic conditions. The acid facilitates the cleavage of the boron-oxygen bonds of the ester.

Characterization of 1H-Indene-2-boronic acid

The identity and purity of synthesized 1H-Indene-2-boronic acid are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the vinylic proton on the five-membered ring, and the methylene protons. The chemical shifts and coupling constants provide valuable information about the connectivity of the molecule.[8][9][10]

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the indene framework. The chemical shift of the carbon atom attached to the boron will be a key indicator of successful borylation.[8][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (typically a broad band), C-H stretching of the aromatic and aliphatic protons, and C=C stretching of the aromatic and five-membered rings. A B-O stretching vibration may also be observed.[13][14]

Applications in Drug Discovery and Organic Synthesis

1H-Indene-2-boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.[7][15]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like 1H-Indene-2-boronic acid) and an organohalide or triflate. This reaction is widely used to form carbon-carbon bonds and construct biaryl or vinyl-aryl structures.

Catalytic Cycle of the Suzuki-Miyaura Reaction

cluster_0 Catalytic Cycle A Pd(0)L₂ C [R¹-Pd(II)L₂-X] A->C B Oxidative Addition (R¹-X) E [R¹-Pd(II)L₂-R²] C->E D Transmetalation (R²-B(OH)₂) E->A G R¹-R² E->G F Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of PDE10A Inhibitors

A significant application of 1H-Indene-2-boronic acid is in the synthesis of inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the brain, and its inhibitors are being investigated for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[16][17][18][19][20]

Workflow for the Synthesis of a PDE10A Inhibitor Precursor

Indene_Boronic_Acid 1H-Indene-2-boronic acid Coupling Suzuki-Miyaura Coupling Indene_Boronic_Acid->Coupling Aryl_Halide Aryl Halide (e.g., Heterocyclic Halide) Aryl_Halide->Coupling Product 2-Aryl-1H-indene (PDE10A Inhibitor Precursor) Coupling->Product  Pd Catalyst, Base, Solvent, Heat

Caption: Synthesis of a 2-aryl-1H-indene derivative via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1H-Indene-2-boronic acid with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 1H-Indene-2-boronic acid with a generic aryl halide.[21][22]

Materials:

  • 1H-Indene-2-boronic acid (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1H-Indene-2-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-1H-indene.

Conclusion

1H-Indene-2-boronic acid is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive intermediate for the synthesis of complex organic molecules. The application of this compound in the development of PDE10A inhibitors highlights its significance in medicinal chemistry and drug discovery. As the demand for novel therapeutics and functional materials continues to grow, the importance of key intermediates like 1H-Indene-2-boronic acid is expected to increase, paving the way for further innovations in chemical synthesis.

References

  • Fujinaga, M., et al. (2015). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. Journal of Medicinal Chemistry, 58(21), 8564–8579. Retrieved from [Link]

  • Fujinaga, M., et al. (2015). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Beilstein Journal of Organic Chemistry, 13, 356–370. Retrieved from [Link]

  • Bédard, A.-C., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 2198–2204. Retrieved from [Link]

  • Papke, J. B., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

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  • Molander, G. A., & Trice, S. L. J. (2012). A General Protocol for the Suzuki–Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Syntheses, 89, 12. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 197-258). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Bock, M. J., & Denmark, S. E. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 143(4), 1969–1979. Retrieved from [Link]

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  • Martínez, A., et al. (2021). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters, 23(15), 5896–5900. Retrieved from [Link]

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Foundational

A Senior Application Scientist’s Guide to the Synthesis and Derivatization of Indene Boronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the Indene-Boronic Acid Motif The indene scaffold, a bicyclic framework fusing a benzene ring with a cyclopentene...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indene-Boronic Acid Motif

The indene scaffold, a bicyclic framework fusing a benzene ring with a cyclopentene ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid conformation and potential for diverse functionalization make it a cornerstone for developing therapeutics targeting multifaceted oncologic pathways, neuroprotective agents, and advanced functional materials for photovoltaics.[1][3][4] When this valuable core is functionalized with a boronic acid group [-B(OH)₂], its synthetic utility expands exponentially. Boronic acids are exceptionally versatile intermediates, renowned for their stability, low toxicity, and broad reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling.[5][6][7]

This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the key synthetic transformations used to prepare indene boronic acid derivatives. We will explore the causality behind experimental choices, from catalyst selection to purification strategies, equipping you with the knowledge to not only replicate but also innovate.

Strategic Pathways to Indene Boronic Acid Derivatives

The synthesis of indene boronic acids is not a one-size-fits-all process. The optimal route depends on the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups. We will dissect the most robust and widely adopted strategies.

Strategy 1: Borylation of Pre-formed Indene Scaffolds

This approach is arguably the most direct, involving the introduction of a boron moiety onto an existing indene ring system. The primary challenge lies in controlling the regioselectivity of the C-H activation.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds, valued for its high efficiency and broad substrate scope.[8] The regioselectivity is predominantly governed by sterics; the catalyst will typically functionalize the least hindered C-H bond.[8] For a typical indene, this often directs borylation to positions on the six-membered aromatic ring.

The causality behind this choice is rooted in the catalytic cycle. An active Iridium(III) species undergoes C-H activation with the arene, followed by reductive elimination to form the C-B bond and regenerate the catalyst.[9] The choice of ligand, such as dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), is critical as it modulates the steric and electronic properties of the catalytic complex, thereby influencing selectivity and efficiency.[8]

C_H_Borylation_Workflow Indene Substituted Indene Reaction C-H Borylation (e.g., in THF, 80 °C) Indene->Reaction Reagents B₂pin₂ (Bis(pinacolato)diboron) [Ir(cod)(OMe)]₂ (Catalyst) dtbpy (Ligand) Reagents->Reaction Product_Ester Indene Boronate Ester Reaction->Product_Ester Forms stable ester Hydrolysis Hydrolysis (e.g., aq. HCl or NaOH/H₂O₂) Product_Ester->Hydrolysis Deprotection Product_Acid Indene Boronic Acid Hydrolysis->Product_Acid Purification Purification Product_Acid->Purification

Strategy 2: Cyclization of Borylated Precursors

An alternative and highly effective strategy involves constructing the indene ring from a precursor that already contains the boron moiety. This approach offers excellent control over the final substitution pattern. A prime example is the BCl₃-mediated cyclization of ortho-alkynylstyrenes.[10]

This metal-free method proceeds through an electrophilic attack of the boron reagent on the alkyne, followed by an intramolecular cyclization. The power of this method lies in its tunable selectivity; by carefully adjusting reaction conditions, one can selectively synthesize either boron-functionalized indenes or benzofulvenes.[10] This pathway was successfully employed in the total synthesis of the anti-inflammatory drug Sulindac, demonstrating its practical utility.[10]

Strategy 3: Cross-Coupling Approaches to Build the Indene Core

The venerable Suzuki-Miyaura cross-coupling reaction provides a modular and powerful route to functionalized indenes that can subsequently be borylated.[3][11] This strategy involves a two-stage process: first, building the carbon skeleton of the indene, and second, introducing the boronic acid.

A representative sequence involves the Pd-catalyzed Suzuki coupling of an ortho-vinyl triflate with a vinyl boronic ester to create a diene, followed by a Ru-catalyzed ring-closing metathesis (RCM) to form the five-membered ring of the indene.[3][11] This sequential catalysis approach is notable for its excellent functional group tolerance and the use of readily available phenols as starting materials.[11]

Suzuki_Miyaura_Catalytic_Cycle

The Critical Steps: Purification and Characterization

The synthesis of a molecule is only as good as its subsequent purification and characterization. Boronic acids, while generally stable, present unique challenges that require specialized protocols.

Purification: Navigating the Challenges

Standard silica gel chromatography is often problematic for boronic acids.[12] Their Lewis acidic nature can lead to strong adsorption, streaking, and even decomposition on the silica surface. Furthermore, the presence of boroxine anhydrides (cyclic trimers of the boronic acid) can complicate purification.

Method Principle Advantages Considerations References
Recrystallization Differential solubility of the boronic acid and impurities in a solvent system.Scalable, cost-effective, can yield high-purity material.Requires a crystalline solid; solvent screening can be time-consuming.[13]
Diethanolamine Adduct Formation Reaction with diethanolamine to form a stable, often crystalline, adduct that can be precipitated and isolated. The free boronic acid is recovered by acid treatment.Highly effective for removing non-acidic impurities; adducts are often very stable.Requires an additional reaction and recovery step; may not work for all substrates.[12][14]
Liquid-Liquid Extraction Exploits the pH-dependent solubility of boronic acids. At high pH, they form boronate salts which are water-soluble, while many organic impurities remain in an organic phase.Good for removing non-polar impurities; can be performed on a large scale.Requires careful pH control; may not be effective for polar impurities.[15]
Specialized Chromatography Using modified stationary phases like C18 reverse-phase or boric acid-impregnated silica gel to mitigate decomposition and improve separation.Can provide high resolution for difficult separations.C18 requires removal of aqueous solvents; specialized silica is not standard.[12][16]
  • Adduct Formation: Dissolve the crude indene boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add one equivalent of diethanolamine dropwise with stirring.

  • Precipitation & Isolation: The diethanolamine adduct will often precipitate as a white solid. Continue stirring for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration and wash with cold solvent.

  • Liberation of Free Acid: Suspend the isolated adduct in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) or a saturated boric acid solution to protonate the diethanolamine and break the complex.[12]

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified indene boronic acid.

Characterization: The Definitive Analysis

Unambiguous characterization is essential to validate the structure and purity of the final product. While ¹H and ¹³C NMR are standard, ¹¹B NMR spectroscopy is a uniquely powerful tool for characterizing boronic acids.[17][18]

Boron has two NMR-active nuclei, but ¹¹B is preferred due to its higher natural abundance (80.1%) and smaller quadrupole moment.[18][19] The key diagnostic feature in ¹¹B NMR is the chemical shift, which is highly sensitive to the hybridization state of the boron atom.[19]

  • sp²-hybridized Boronic Acids/Esters: These typically show a broad signal in the range of δ 19-35 ppm .

  • sp³-hybridized Boronate Anions: Upon complexation (e.g., with a diol or at high pH), the boron becomes tetrahedral, and the signal shifts significantly upfield to a sharper peak in the range of δ 2-10 ppm .[19][20]

This distinct shift provides a definitive confirmation of the boronic acid's presence and its ability to engage in binding events, a crucial piece of information for applications in sensing or dynamic covalent chemistry.[19][20]

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR (Proton Environment, Integration for Purity) C_NMR ¹³C NMR (Carbon Skeleton) B_NMR ¹¹B NMR (Confirms B(OH)₂ group, δ ≈ 19-35 ppm) HRMS HRMS (ESI/APCI) (Confirms Elemental Composition) Purified_Sample Purified Indene Boronic Acid Purified_Sample->H_NMR Purified_Sample->C_NMR Purified_Sample->B_NMR Purified_Sample->HRMS

Experimental Protocols: From Synthesis to Pure Compound

The following protocol details a representative synthesis of a substituted indene via sequential Suzuki coupling and ring-closing metathesis, based on established methodologies.[3][11]

Protocol: Synthesis of 4-Methyl-1H-indene

Step 1: Suzuki Coupling to form the Diene Intermediate

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-vinylphenyl trifluoromethanesulfonate (1 equiv.), methylvinyl boronic pinacol ester (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %).

  • Solvent and Base: Add a deoxygenated mixture of dioxane and water (4:1 v/v) followed by potassium carbonate (K₂CO₃) (3 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude diene intermediate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Ring-Closing Metathesis (RCM) to form the Indene

  • Setup: Dissolve the purified diene from Step 1 in anhydrous, deoxygenated dichloromethane (DCM).

  • Catalyst Addition: Add the nitro-Hoveyda–Grubbs 2nd generation catalyst (1-2 mol %) to the solution.

  • Reaction: Reflux the mixture under an inert atmosphere for 1-3 hours. Monitor the reaction to completion by TLC or GC-MS.

  • Quenching and Purification: After cooling, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the 4-methyl-1H-indene product.[11]

Conclusion

The preparation of indene boronic acid derivatives is a sophisticated endeavor that bridges classic synthetic strategies with modern catalytic methods. A deep understanding of the underlying mechanisms of reactions like C-H borylation and Suzuki-Miyaura coupling, combined with a mastery of the nuanced techniques required for purifying and characterizing boronic acids, is paramount for success. By approaching these syntheses with the strategic mindset outlined in this guide, researchers can confidently generate novel molecular architectures, paving the way for the next generation of advanced therapeutics and functional materials.

References

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  • Alfonsin, S., et al. (2022). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Angewandte Chemie. [Link]

  • Phelan, J. P., et al. (2018). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Chemistry – A European Journal. [Link]

  • Wang, X., et al. (2014). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. [Link]

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Exploratory

1H-Indene-2-boronic acid safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 1H-Indene-2-boronic Acid Authored by a Senior Application Scientist This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1H-Indene-2-boronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedures for 1H-Indene-2-boronic acid (CAS No. 312968-21-1). It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in chemical synthesis. The protocols and recommendations herein are synthesized from authoritative safety data sheets (SDS) and established laboratory best practices to ensure a self-validating system of safety and scientific integrity.

Core Compound Identification and Properties

1H-Indene-2-boronic acid is a solid organic compound widely used in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource(s)
CAS Number 312968-21-1[2]
Molecular Formula C₉H₉BO₂[2][3]
Molecular Weight 159.98 g/mol
Physical Form Solid[4]
Melting Point 57-77 °C
Storage Temperature 2-8°C (Refrigerated)[4]

The specified refrigerated storage condition is critical.[4] Boronic acids can be susceptible to dehydration to form boroxines or degradation under improper storage conditions; maintaining a cool, dry environment in a tightly sealed container preserves the compound's integrity.[5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 1H-Indene-2-boronic acid is classified as a hazardous substance.[2][6] The primary risks are associated with ingestion, skin/eye contact, and inhalation of its dust.

Hazard ClassGHS CodePictogramSignal WordHazard Statement
Acute Toxicity, OralH302GHS07WarningHarmful if swallowed.[2][6]
Skin Corrosion/IrritationH315GHS07WarningCauses skin irritation.[2][6]
Serious Eye Damage/IrritationH319GHS07WarningCauses serious eye irritation.[2][6]
STOT, Single ExposureH335GHS07WarningMay cause respiratory irritation.[2][6]

These classifications mandate the use of specific personal protective equipment (PPE) and engineering controls to mitigate exposure risks during handling.

Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for the safe handling of 1H-Indene-2-boronic acid.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and inhalation of dust.[6]

  • Fume Hood: All weighing and transfers of the solid compound must be conducted inside a certified chemical fume hood with proper airflow.[7] This contains any dust and prevents it from entering the laboratory atmosphere.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[6]

  • Safety Stations: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[6]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the GHS hazard classifications.[2] The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as the guiding principle.[2][6]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields and/or a full-face shield.Protects against splashes and airborne dust, addressing the H319 "Causes serious eye irritation" hazard.[2]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct contact with the skin, mitigating the H315 "Causes skin irritation" hazard. Gloves must be inspected before use.[2][7]
Body Protection Laboratory coat.Provides a barrier against accidental spills on clothing and skin.[7]
Respiratory Protection Not typically required when handled in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator is necessary.Protects against the H335 "May cause respiratory irritation" hazard.
Standard Laboratory Handling Workflow

The causality behind this workflow is to systematically minimize exposure at every stage, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Gloves, Goggles, Lab Coat) verify 2. Verify Fume Hood Functionality prep->verify gather 3. Gather Materials (Spatula, Weigh Paper, etc.) verify->gather retrieve 4. Retrieve Compound from 2-8°C Storage gather->retrieve weigh 5. Weigh Desired Amount retrieve->weigh transfer 6. Transfer to Reaction Vessel weigh->transfer seal 7. Tightly Seal Original Container transfer->seal store 8. Return Container to 2-8°C Storage seal->store dispose 9. Dispose of Contaminated Weigh Paper/Gloves as Chemical Waste store->dispose decontam 10. Decontaminate Work Surface dispose->decontam remove_ppe 11. Remove PPE and Wash Hands Thoroughly decontam->remove_ppe

Caption: Standard workflow for handling 1H-Indene-2-boronic acid.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[2]

Exposure RouteFirst-Aid ProtocolRationale
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]To physically remove the irritant and minimize damage to the eye surface, directly addressing the H319 hazard.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[2][6]To decontaminate the skin and prevent further irritation as per the H315 hazard.
Inhalation Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[2][6]To remove the individual from the source of respiratory irritation (H335) and provide respiratory support if needed.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]To avoid aspiration of the chemical into the lungs and to address the H302 "Harmful if swallowed" hazard under medical supervision.
Spill Response Protocol

In the event of a spill, the goal is to contain, clean, and dispose of the material safely without creating additional hazards.

Protocol: Small Spill Cleanup

  • Evacuate & Secure: Ensure all non-essential personnel evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the fume hood is operational or increase ventilation in the area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. A respirator may be needed if dust is significant.

  • Contain Dust: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for the initial cleanup.

  • Collect Material: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[8] Avoid actions that generate dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Seal the waste container and dispose of it through a licensed professional waste disposal service.[2]

G start Spill Discovered assess Assess Spill Size & Immediate Risk start->assess evacuate Evacuate Area Ensure Ventilation assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, etc.) evacuate->ppe contain Cover Spill with Inert Absorbent ppe->contain collect Carefully Sweep into Labeled Waste Container contain->collect decontam Decontaminate Spill Area with Soap & Water collect->decontam dispose Seal & Dispose of Waste via Approved Channels decontam->dispose end Spill Secured dispose->end

Caption: Decision workflow for responding to a spill.

Fire-Fighting Measures

While 1H-Indene-2-boronic acid is a combustible solid, it is not flammable.

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6]

  • Hazards from Combustion: In a fire, irritant fumes and hazardous combustion gases may be emitted.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous vapors and decomposition products.[6][8]

Storage and Disposal

Storage

Proper storage is crucial for both safety and maintaining chemical quality.

  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][9]

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Unused Product: Dispose of this material through a licensed professional waste disposal service.[2] Do not dispose of it in household trash or down the drain.[10]

  • Contaminated Packaging: Dispose of the container as unused product.[2] Ensure it is empty and clean before disposal or recycling.

References

  • Angene Chemical. (2025). Safety Data Sheet: (1H-Inden-2-yl)boronic acid. Angene. [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET. Lab Alley. [Link]

  • Carl ROTH. (2023). Safety data sheet. Carl ROTH. [Link]

  • CHEMTREC. (n.d.). For Emergency Assistance involving chemicals call. CHEMTREC. [Link]

  • IsoLab. (n.d.). Boric Acid. University of Washington. [Link]

  • ECHA. (n.d.). Registration Dossier. European Chemicals Agency. [Link]

  • Agilent. (2024). SAFETY DATA SHEET. Agilent. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Carl ROTH. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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Foundational

Foundational Principles: The Importance of Spectroscopic Analysis

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Indene-2-boronic acid This guide provides a detailed analysis of the essential spectroscopic data required for the unequivocal identification and qu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Indene-2-boronic acid

This guide provides a detailed analysis of the essential spectroscopic data required for the unequivocal identification and quality assessment of 1H-Indene-2-boronic acid (CAS: 312968-21-1), a valuable building block in synthetic organic chemistry.[1][2][3] Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to ensure reliable characterization.

In modern drug discovery and materials science, the structural integrity of starting materials is paramount. 1H-Indene-2-boronic acid serves as a key intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is predicated on its purity and correct structural assignment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive techniques that provide a detailed fingerprint of the molecule's atomic connectivity and functional groups.[4] This guide elucidates the expected spectral features of 1H-Indene-2-boronic acid and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[5]

Key Experimental Consideration: Overcoming Oligomerization

A critical challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium process can lead to complex, broadened, or uninterpretable spectra, particularly in non-polar aprotic solvents like CDCl₃.

Causality: The presence of both a Lewis acidic boron center and Lewis basic hydroxyl groups facilitates intermolecular condensation. To suppress boroxine formation and obtain sharp, monomeric spectra, a protic or highly polar coordinating solvent is the preferred choice.

Protocol Insight: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices.[6] Methanol actively breaks up the boroxine trimer by forming a solvent adduct, while DMSO effectively solvates the boronic acid, disrupting the intermolecular interactions required for oligomerization. For the purposes of this guide, predicted data will be based on a DMSO-d₆ solvent system.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a quantitative map of the different types of protons in a molecule.[8] The key features are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[9]

Predicted ¹H NMR Data for 1H-Indene-2-boronic acid in DMSO-d₆

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Interpretation
B(OH)₂~8.0 - 8.5Broad Singlet2HThe acidic protons of the boronic acid group typically appear as a broad singlet due to rapid chemical exchange with residual water in the solvent. This signal will disappear upon the addition of a drop of D₂O.
H4, H7~7.4 - 7.5Multiplet2HThese aromatic protons are ortho to the fused five-membered ring and are expected to resonate at a similar chemical shift.
H5, H6~7.1 - 7.2Multiplet2HThese aromatic protons are meta to the fused five-membered ring and will have slightly different electronic environments from H4/H7.
H3~7.0Singlet1HThis is the lone vinylic proton on the five-membered ring. It is adjacent to the boron-bearing carbon and is expected to be a sharp singlet with minimal coupling.
H1 (CH₂)~3.4Singlet2HThe two protons of the methylene group are chemically equivalent in a fast-exchanging environment and will appear as a singlet. Their position is downfield due to their allylic nature.[10]

Visualization of Proton Assignments

Caption: Molecular structure of 1H-Indene-2-boronic acid with proton assignments.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of chemically distinct carbon environments.[11] The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms.

Methodological Insight: A key feature in the ¹³C NMR of organoboranes is the signal for the carbon atom directly attached to boron (the ipso-carbon). Due to quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B have quadrupole moments), this carbon signal is often significantly broadened or, in some cases, not observed at all.[12][13]

Predicted ¹³C NMR Data for 1H-Indene-2-boronic acid in DMSO-d₆

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale & Interpretation
C2Not Observed or very broadThe ipso-carbon attached to the boron atom. Its signal is expected to be broadened due to quadrupolar relaxation.[12]
C4, C7~125 - 127Aromatic CH carbons. Their exact positions depend on the electronic influence of the boronic acid group.
C5, C6~123 - 125Aromatic CH carbons, typically found in this region for indene-like systems.[14]
C3~130 - 135Vinylic CH carbon.
C7a, C3a~143 - 146Quaternary aromatic carbons at the ring junction.
C1~38 - 40Aliphatic CH₂ carbon in a five-membered ring, consistent with the indene scaffold.[15]

Visualization of Carbon Assignments

Caption: Molecular structure of 1H-Indene-2-boronic acid with carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for confirming the presence of key bonds, such as O-H and B-O, which are characteristic of boronic acids.[16]

Predicted Characteristic IR Absorptions for 1H-Indene-2-boronic acid

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3600 - 3200Strong, BroadO-H StretchB(OH)₂
~3100 - 3000Medium, SharpC-H StretchAromatic & Vinylic C-H
~2950 - 2850Weak-MediumC-H StretchAliphatic CH₂
~1610, ~1580, ~1460Medium-StrongC=C StretchAromatic Ring
~1380 - 1330StrongB-O StretchB-O
~1200 - 1150Mediumin-plane B-O-H bendB-O-H
~750StrongC-H Out-of-plane bendortho-disubstituted benzene pattern

Interpretation:

  • O-H Stretch: The most prominent feature will be a very broad and strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded O-H groups of the boronic acid.[17]

  • C-H Stretches: A clear distinction will be visible between the sharp peaks just above 3000 cm⁻¹ (aromatic/vinylic) and the weaker peaks just below 3000 cm⁻¹ (aliphatic).[18]

  • B-O Stretch: A very strong, characteristic band is expected around 1350 cm⁻¹, which is a hallmark of the B-O single bond in a trigonal planar boronic acid.[19][20]

  • Aromatic Region: A series of absorptions between 1450 and 1610 cm⁻¹ confirm the presence of the benzene ring. The strong band around 750 cm⁻¹ is indicative of the 1,2-disubstitution pattern on the aromatic ring.

Visualization of Functional Group-IR Correlation

IR_Correlation cluster_mol Functional Groups in 1H-Indene-2-boronic acid cluster_ir Characteristic IR Absorption Regions (cm⁻¹) OH O-H r1 3600-3200 (Broad) OH->r1 Stretch ArCH Aromatic C-H r2 3100-3000 (Sharp) ArCH->r2 Stretch AliCH2 Aliphatic C-H₂ r3 2950-2850 AliCH2->r3 Stretch BO B-O r4 1380-1330 (Strong) BO->r4 Stretch ArCC Aromatic C=C r5 1610-1450 ArCC->r5 Stretch

Caption: Correlation between key functional groups and their expected IR absorption regions.

Standard Operating Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 1H-Indene-2-boronic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended).

  • Dissolution: Cap the NMR tube securely and vortex or gently invert the tube until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the tube into the NMR spinner and place it in the spectrometer. Acquire ¹H, ¹³C, and any desired 2D NMR spectra according to standard instrument parameters.[21]

Protocol: Solid-State IR (ATR-FTIR) Analysis
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid 1H-Indene-2-boronic acid powder onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure anvil to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of 1H-Indene-2-boronic acid, guided by the principles and data outlined in this document, provides a robust framework for its unambiguous identification and quality control. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy yields a unique spectral signature. By understanding the nuances of the indene backbone, the specific characteristics of the boronic acid moiety, and the critical experimental considerations, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the reliability and success of subsequent chemical transformations.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from The Royal Society of Chemistry website.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Wade, C. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

  • Kynaston, W., et al. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • Hudson, K. L., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Aliphatic area of the 1 H- 13 C COSY NMR spectrum. Retrieved from [Link]

  • Stengel, T., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Retrieved from [Link]

  • Ishihara, K., et al. (n.d.). Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines.
  • Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). *1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...) *. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. Retrieved from [Link]

  • San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Thieme. (n.d.).
  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Signal Areas. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of solid indene pure and in water ice. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectroscopic characterization of two boron heterocyclic radicals in the solid neon matrix. Retrieved from [Link]

  • PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2013). Arylboronic acid chemistry under electrospray conditions. Retrieved from [Link]

  • Scholars@Duke. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 1H-Indene-2-boronic acid in Suzuki-Miyaura Coupling

Introduction: The Strategic Incorporation of the Indenyl Moiety The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Indenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry. This guide focuses on a specialized yet powerful building block: 1H-Indene-2-boronic acid .

The indene scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the fusion of a benzene ring with a cyclopentadiene ring, make it a valuable component in the design of novel therapeutics, organic electronics, and transition metal catalysts.[3][4][5][6] The ability to strategically install this moiety onto diverse molecular frameworks via the Suzuki-Miyaura coupling opens a direct path to high-value compounds.

This document provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, for the successful application of 1H-Indene-2-boronic acid in your research.

Part 1: Mechanistic Principles & Key Considerations

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the indenyl group to the Pd(II) center.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArIndenyl Ar-Pd(II)L_n-Indenyl Transmetalation->PdII_ArIndenyl Indenyl_B Indenyl-B(OR)3- Indenyl_B->Transmetalation Base Activated Boronic Acid RedElim Reductive Elimination PdII_ArIndenyl->RedElim RedElim->Pd0 Product Ar-Indenyl RedElim->Product Product Release Base_Activation 1H-Indene-2-boronic acid + Base ⇌ [Indenyl-B(OH)3]- Base_Activation->Indenyl_B caption Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Critical Considerations for 1H-Indene-2-boronic acid

As a vinyl-type boronic acid, 1H-Indene-2-boronic acid requires special attention to avoid common pitfalls:

  • Protodeboronation: This is the most significant potential side reaction, where the C-B bond is cleaved by a proton source (like water), leading to the formation of indene and reducing the yield of the desired product.[2][9] This process is often catalyzed by base or residual acid.[9]

    • Mitigation Strategy: Use carefully dried solvents and reagents. Do not use excessively strong bases or prolong reaction times unnecessarily. The choice of base is critical; weaker bases like carbonates or phosphates are often preferred over hydroxides.

  • Homocoupling: The boronic acid can couple with itself to form a dimer. This is typically a minor pathway but can become significant with highly active catalysts or in the presence of oxygen.

  • Stability and Storage: 1H-Indene-2-boronic acid is a solid with a relatively low melting point range (57-77 °C) and should be stored at refrigerated temperatures (2-8°C) to maintain its integrity. Like many boronic acids, it can be susceptible to oxidative degradation.[10]

Part 2: Experimental Protocols & Optimization

This section provides a robust starting protocol that can be adapted for a variety of aryl and heteroaryl halides.

General Workflow
Fig 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-Aryl-1H-indene

Materials:

  • 1H-Indene-2-boronic acid (CAS: 312968-21-1)

  • Aryl/Heteroaryl Halide (Ar-X, where X = Br, I, or OTf)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, THF/Water mixture)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Stoichiometry Table:

ReagentEquivalentsPurpose
Aryl Halide (Ar-X)1.0Limiting Reagent
1H-Indene-2-boronic acid1.2 - 1.5Nucleophilic Partner
Palladium Catalyst0.01 - 0.05 (1-5 mol%)Catalyst
Base2.0 - 3.0Boronic Acid Activation
Solvent-Reaction Medium

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1H-Indene-2-boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Via syringe, add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water). The use of some water can be beneficial for dissolving the base and facilitating the catalytic cycle.[8][11]

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and quench with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 2-aryl-1H-indene product.

Parameter Optimization & Troubleshooting

The success of the coupling is highly dependent on the careful selection of reaction components.

ParameterOptionsRationale & Expert Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a reliable choice for general-purpose couplings. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more advanced catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand (e.g., SPhos, XPhos) may be required.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFK₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. For substrates with base-labile groups, powdered KF can be an effective choice.[7]
Solvent Toluene, Dioxane, THF, DMFDioxane/water or Toluene/water mixtures are very common and effective.[8] The choice depends on the solubility of the substrates and the required reaction temperature. Ensure solvents are anhydrous and degassed to prevent catalyst deactivation and protodeboronation.
Temperature 80 - 120 °CHigher temperatures generally accelerate the reaction but can also increase the rate of side reactions like protodeboronation. Start around 90-100 °C and adjust as needed based on reaction monitoring.

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Inactive catalyst. Solution: Ensure a rigorously inert atmosphere; use fresh, high-quality catalyst and degassed solvents.

    • Cause: Protodeboronation of 1H-Indene-2-boronic acid. Solution: Use a milder base (K₂CO₃ instead of NaOH), ensure anhydrous conditions, and avoid prolonged heating. Consider using the corresponding pinacol ester of the boronic acid, which can be more stable.

  • Incomplete Conversion:

    • Cause: Insufficiently active catalyst system for the specific substrate (e.g., an electron-rich aryl chloride). Solution: Switch to a more active catalyst/ligand system (e.g., a Buchwald-Hartwig type ligand). Increase reaction temperature or time.

  • Formation of Indene Side Product:

    • Cause: Significant protodeboronation. Solution: Re-evaluate the base and solvent system. Minimize water content if possible, or switch to a completely anhydrous system if the base allows.

Conclusion

The Suzuki-Miyaura coupling of 1H-Indene-2-boronic acid is a powerful method for synthesizing complex molecules bearing the valuable indenyl scaffold. By understanding the underlying mechanistic principles and carefully controlling reaction parameters—particularly through the judicious choice of catalyst, base, and solvent, and the rigorous exclusion of oxygen—researchers can reliably and efficiently access a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15832–15853. [Link]

  • Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE, 18(3), e0274459. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(49), 15832-15853. [Link]

  • Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE, 18(3), e0274459. [Link]

  • Jean, M., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6828-6836. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). The Nature of the Indenyl Effect. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • Douglas, C. J., & O'Doherty, G. A. (2009). Indenylmetal Catalysis in Organic Synthesis. Accounts of Chemical Research, 42(9), 1311–1322. [Link]

  • Eastern Illinois University. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]

  • NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Li, J., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(35), 8751-8756. [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling with 1H-Indene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in constructing carbon-carbon bo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds.[1][2] This application note provides a comprehensive guide to the Suzuki coupling of 1H-Indene-2-boronic acid with aryl halides. Indene moieties are prevalent in medicinal chemistry and materials science, and this protocol offers a robust method for their incorporation into complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Introduction: The Significance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as an indispensable tool in synthetic chemistry.[2][4] The low toxicity of the boron-containing byproducts further enhances its appeal, particularly in industrial applications.[5]

1H-Indene-2-boronic acid is a valuable building block for accessing a variety of substituted indene derivatives. These motifs are found in numerous biologically active compounds and functional materials. A reliable and well-understood protocol for the Suzuki coupling of this specific boronic acid is therefore of significant interest to the scientific community.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[1][3]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[3][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd PdII_Aryl R¹-Pd(II)L₂-X OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki Coupling of 1H-Indene-2-boronic acid with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Reagents and Equipment
  • 1H-Indene-2-boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Reaction Setup

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 1H-Indene-2-boronic acid - Aryl bromide - Base - Catalyst/Ligand Setup Assemble Schlenk Flask Reagents->Setup Glassware Dry Glassware Glassware->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert AddReagents Add Solid Reagents Inert->AddReagents AddSolvent Add Degassed Solvents AddReagents->AddSolvent Heat Heat to Reaction Temperature AddSolvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench Reaction Cool->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize caption Figure 2: Experimental Workflow for Suzuki Coupling.

Figure 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 1H-Indene-2-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The addition of water can aid in dissolving the inorganic base and facilitate the reaction.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (aryl bromide) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

Key Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is crucial. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[4] Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base activates the boronic acid for transmetalation. Cs₂CO₃ is more soluble in organic solvents and can be effective for difficult couplings.[7] K₃PO₄ is a strong base that can be advantageous in some cases.[3]
Solvent 1,4-Dioxane, Toluene, THF, DMFThe solvent system can influence reaction rates and solubility. A mixture of an organic solvent and water is commonly used.[1] Anhydrous conditions can also be employed.
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts. Room temperature couplings are possible with highly active catalyst systems.[12]
Boronic Acid Equivalents 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion and to account for potential homocoupling or protodeboronation side reactions.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst is not degraded. Use a fresh batch or a different catalyst/ligand system.

    • Insufficiently Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk technique.

    • Incorrect Base or Solvent: The choice of base and solvent is substrate-dependent. Screen different conditions.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the temperature or using a different catalyst may help.

    • Protodeboronation: The C-B bond is cleaved by a proton source. This can be minimized by using anhydrous conditions or a suitable base.

  • Difficult Purification:

    • Residual Palladium: Treatment with activated carbon or a metal scavenger can help remove palladium residues.

    • Co-eluting Impurities: If the product and starting material have similar polarities, optimizing the chromatography conditions (e.g., different solvent system) is necessary.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 2-aryl-1H-indenes from 1H-Indene-2-boronic acid. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note serve as a valuable starting point for the successful implementation of this important transformation in a variety of research and development settings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • NROChemistry. (2024). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Bellina, F., & Renzo, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(43), 9573–9593.
  • Čubr, M., Edlová, T., Polák, P., & Tobrman, T. (2019).
  • MDPI. (2016). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ACS Publications. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Myers, A. G. (2007). The Suzuki Reaction. Harvard University.
  • Reddit. (2018). Suzuki purification problem. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • University of Toronto. (2024). Synthesis and applications of aminoboronic acids. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. [Link]

Sources

Method

Application Notes &amp; Protocols: 1H-Indene-2-boronic acid as a Versatile Building Block in Organic Synthesis

Introduction: The Unique Profile of 1H-Indene-2-boronic acid 1H-Indene-2-boronic acid is a versatile bifunctional molecule that combines the structural features of an indene core with the synthetic utility of a boronic a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of 1H-Indene-2-boronic acid

1H-Indene-2-boronic acid is a versatile bifunctional molecule that combines the structural features of an indene core with the synthetic utility of a boronic acid. Its vinylboronic acid nature makes it a valuable C-C bond-forming partner, particularly in palladium-catalyzed cross-coupling reactions. The indene scaffold itself is a privileged structure, appearing in numerous biologically active compounds and high-performance organic materials.[1][2][3] This guide provides an in-depth look at the reactivity of 1H-indene-2-boronic acid and detailed protocols for its application in key synthetic transformations.

The reactivity of 1H-indene-2-boronic acid is primarily centered on the carbon-boron bond. Like other boronic acids, it acts as a mild organic Lewis acid.[4] The key transformation is the Suzuki-Miyaura cross-coupling reaction, where the indenyl group is transferred to a palladium center in a crucial transmetalation step, ultimately forming a new carbon-carbon bond with an organic halide or triflate.[5][6]

Caption: Key properties of 1H-Indene-2-boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for 1H-indene-2-boronic acid, enabling the synthesis of 2-aryl and 2-heteroaryl-1H-indenes. These products are valuable intermediates in medicinal chemistry and materials science.[4][5]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[2]

  • Transmetalation: This is often the rate-determining step. The boronic acid is activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species. This species then transfers the indenyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-aryl-1H-indene product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd2_trans Ar-Pd(II)L₂-Indenyl reagents_trans Indenyl-B(OH)₂ + Base product 2-Aryl-1H-indene pd2_trans->product Reductive Elimination reagents_ox Aryl Halide (Ar-X) reagents_ox->pd0 Oxidative Addition reagents_trans->pd2_ox Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-1H-indene

This protocol details a representative Suzuki-Miyaura coupling between 1H-indene-2-boronic acid and an electron-deficient aryl bromide. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps.

Materials:

  • 1H-Indene-2-boronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water (deionized and degassed)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1H-indene-2-boronic acid (176 mg, 1.1 mmol, 1.1 equiv.), 1-bromo-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol, 1.0 equiv.), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of Toluene:EtOH:H₂O (4:1:1, 6 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(4-(trifluoromethyl)phenyl)-1H-indene as a solid.

Expected Yield: 75-85%.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low Yield / No Reaction Inactive catalystUse a fresh batch of catalyst. Consider a more active pre-catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos).[7]
Insufficient base strengthSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃, especially for less reactive aryl chlorides.
Protodeboronation Presence of excess water/acid; prolonged heatingUse anhydrous solvents and ensure the base is anhydrous. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Catalyst activity favors homocouplingLower the reaction temperature. Consider slow addition of the boronic acid to the reaction mixture.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The 2-aryl-1H-indene core is a key pharmacophore in a variety of biologically active molecules, including inhibitors of p38 MAP kinase, which are targets for treating inflammatory diseases.[5][8][9] The Suzuki-Miyaura coupling with 1H-indene-2-boronic acid provides a direct and modular route to synthesize libraries of these compounds for structure-activity relationship (SAR) studies.

For example, many potent p38 MAPK inhibitors, such as the well-known compound SB203580, feature a pyridine ring substituted with two different aryl groups.[8][10] An analogous scaffold could be synthesized where one of the aryl groups is replaced by the 2-indenyl moiety, potentially leading to novel inhibitors with different binding kinetics or selectivity profiles.

Example Target Scaffold: 4-(4-fluorophenyl)-5-(1H-inden-2-yl)pyridine

start 1H-Indene-2-boronic acid + 5-Bromo-4-(4-fluorophenyl)pyridine reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction product Target Scaffold: 4-(4-fluorophenyl)-5-(1H-inden-2-yl)pyridine (p38 MAPK Inhibitor Candidate) reaction->product

Caption: Synthetic route to a potential p38 MAPK inhibitor scaffold.

The synthesis of such compounds allows for the exploration of how the planar, lipophilic indene group interacts with the kinase active site. Published data on related indene derivatives show potent inhibitory activity.

Compound Scaffold Target Kinase IC₅₀ (nM)
2-hydroxy-1H-indene-1,3(2H)-dione derivative 7b FGFR13100
2-hydroxy-1H-indene-1,3(2H)-dione derivative 9b FGFR13300
Imidazole-based derivative AA6 p38 MAP Kinase403.57
Reference: Adezmapimod (SB203580)p38 MAP Kinase222.44
(Data synthesized from references[5][8])

This data demonstrates that indene-based structures can exhibit significant kinase inhibitory activity, validating the use of 1H-indene-2-boronic acid as a building block for creating novel drug candidates in this class.

Application in Materials Science: Building Blocks for Organic Electronics

The rigid, planar, and π-conjugated system of the indene moiety makes it an attractive component for organic semiconductor materials used in applications like Organic Light-Emitting Diodes (OLEDs).[11] By incorporating the 2-indenyl unit into a polymer backbone via Suzuki Polycondensation, the electronic and morphological properties of the resulting material can be finely tuned.

Protocol 2: Synthesis of Poly(2,7-fluorene-alt-2-indene) via Suzuki Polycondensation

This protocol describes the synthesis of an alternating copolymer using a dibromo-fluorene monomer and a diboronic ester derived from indene. Such copolymers are investigated for their potential as blue-emitting materials in OLEDs.[4][11]

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • 1H-Indene-2-boronic acid pinacol ester (prepared separately from 1H-indene-2-boronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Aliquat® 336 (phase transfer catalyst)

Procedure:

  • Monomer Preparation: The protocol assumes the availability of the pinacol boronate ester of 1,4-dibromo-2,5-diindenylbenzene or a similar AB-type monomer derived from 1H-indene-2-boronic acid. For this representative protocol, we describe an AA/BB type polymerization.

  • Reaction Setup: In a Schlenk tube, dissolve 2,7-dibromo-9,9-dioctylfluorene (546 mg, 1.0 mmol, 1.0 equiv.) and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (a stand-in for an indenyl-diboronic ester for this protocol, 642 mg, 1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous toluene.

  • Degassing: Bubble argon through the solution for 30 minutes to remove dissolved oxygen.

  • Catalyst Pre-mixing: In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and P(o-tol)₃ (12.2 mg, 0.04 mmol, 4 mol%) in 1 mL of anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the monomer mixture. Then, add an aqueous solution of K₂CO₃ (2 M, 2 mL) containing a few drops of Aliquat® 336.

  • Polymerization: Heat the mixture to 90 °C and stir vigorously for 24-48 hours under a positive pressure of argon. An increase in viscosity will be observed as the polymerization proceeds.

  • End-capping and Precipitation: Cool the mixture. Add a small amount of phenylboronic acid and stir for 2 hours, followed by a small amount of bromobenzene and stir for another 2 hours to end-cap the polymer chains. Pour the viscous solution slowly into a stirred beaker of methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the fibrous polymer, wash extensively with methanol and acetone to remove oligomers and catalyst residues. Redissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol.

  • Drying: Collect the final polymer by filtration and dry under vacuum at 60 °C overnight.

Sources

Application

synthesis of substituted indenes using 1H-Indene-2-boronic acid

Application Note & Protocol Strategic Synthesis of Substituted 2-Aryl-1H-Indenes via Palladium-Catalyzed Suzuki-Miyaura Coupling with 1H-Indene-2-Boronic Acid Abstract The indene scaffold is a privileged structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Substituted 2-Aryl-1H-Indenes via Palladium-Catalyzed Suzuki-Miyaura Coupling with 1H-Indene-2-Boronic Acid

Abstract

The indene scaffold is a privileged structural motif found in numerous bioactive compounds and advanced functional materials.[1][2] Consequently, developing efficient and versatile synthetic routes to access functionally diverse indene derivatives is of paramount importance to researchers in medicinal chemistry and materials science.[1][3] This application note provides a comprehensive guide to the synthesis of substituted 2-aryl-1H-indenes utilizing 1H-Indene-2-boronic acid as a key building block. We detail a robust protocol centered on the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[4][5] The scientific rationale behind reagent selection and reaction conditions is thoroughly explained, followed by a step-by-step experimental procedure, a troubleshooting guide, and an overview of the reaction's scope.

Scientific Rationale & Mechanism

The synthesis of 2-aryl-1H-indenes from 1H-Indene-2-boronic acid and various aryl halides is achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis, prized for its mild reaction conditions and high tolerance of diverse functional groups.[6][7]

The reaction proceeds via a catalytic cycle involving a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[8][9] The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a square-planar Pd(II) complex.[5][6] This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron species (in this case, 1H-Indene-2-boronic acid) is activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate complex.[4][10] This complex then transfers the indene group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.[4][7]

  • Reductive Elimination: The two organic groups (the aryl and indene moieties) on the palladium center couple and are eliminated from the complex, forming the final 2-aryl-1H-indene product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][9]

The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield. Modern phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdIndene Ar-Pd(II)L₂-Indene (Diorganopalladium Complex) ArPdX->ArPdIndene Transmetalation ArPdIndene->Pd0 Reductive Elimination Product 2-Aryl-1H-Indene ArPdIndene->Product ArX Aryl Halide (Ar-X) ArX->ArPdX IndeneBOH Indene-B(OH)₂ + Base IndeneBOH->ArPdX

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with 1H-Indene-2-boronic acid. Reaction conditions may require optimization for specific substrates, particularly for less reactive aryl chlorides.

2.1 Materials & Reagents

  • 1H-Indene-2-boronic acid (1.2 equivalents)

  • Aryl Halide (Ar-X) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or Palladium Precatalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

2.2 Experimental Workflow Diagram

workflow start Start: Assemble Glassware reagents Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst start->reagents inert Seal & Purge with Inert Gas (N₂/Ar) reagents->inert solvents Add Anhydrous Solvent & Degassed Water inert->solvents degas Degas Mixture (Sparge with N₂/Ar) solvents->degas heat Heat Reaction to 80-110 °C degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: Quench, Extract, Dry monitor->workup Complete purify Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End: Pure Product analyze->end

Figure 2: General experimental workflow for the synthesis of 2-Aryl-1H-Indenes.

2.3 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 0.50 mmol, 1.0 eq.), 1H-Indene-2-boronic acid (0.60 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., XPhos Pd G2, 0.015 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or glass stopper. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (3 mL) and degassed water (0.75 mL) via syringe.[11][12] The addition of water is often crucial for dissolving the base and facilitating the catalytic cycle.[13]

  • Degassing: Sparge the resulting mixture with a gentle stream of inert gas for 10-15 minutes to ensure the solution is thoroughly deoxygenated.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 2-aryl-1H-indene product.

Data Presentation: Representative Substrate Scope

The described protocol is applicable to a wide range of aryl and heteroaryl halides. The following table illustrates the expected versatility of the method with hypothetical, yet representative, yields.

EntryAryl Halide (Ar-X)ProductExpected Yield (%)
14-Bromoanisole2-(4-methoxyphenyl)-1H-indene92%
21-Bromo-4-(trifluoromethyl)benzene2-(4-(trifluoromethyl)phenyl)-1H-indene85%
34-Bromobenzonitrile4-(1H-inden-2-yl)benzonitrile88%
42-Bromopyridine2-(pyridin-2-yl)-1H-indene76%
51-Chloro-4-nitrobenzene2-(4-nitrophenyl)-1H-indene79%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degradation due to oxygen).2. Insufficiently degassed reaction mixture.3. Base is not strong or soluble enough.4. Low reaction temperature.1. Use a fresh catalyst or a robust pre-catalyst. Ensure proper inert atmosphere technique.2. Increase degassing time; use freeze-pump-thaw cycles for sensitive reactions.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).4. Increase the temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate Pd(II) formation and subsequent homocoupling.2. Reaction conditions are too harsh.1. Improve degassing and inert atmosphere techniques.2. Lower the reaction temperature or reduce the reaction time once the starting material is consumed.
Protodeborylation (Loss of Boronic Acid Group) 1. Presence of excess water or protic sources.2. Prolonged reaction times at high temperatures.1. Ensure solvents are anhydrous and use the minimum required amount of water.2. Monitor the reaction closely and stop it upon completion. Consider a more active catalyst to reduce reaction time.
Difficult Purification 1. Formation of closely-eluting byproducts.2. Residual palladium catalyst in the product.1. Optimize chromatography conditions (try different solvent systems or gradient elution).2. Filter the crude product through a pad of Celite® or silica before concentration.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google Cloud.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Synthetic approaches to multifunctional indenes. (2011). Beilstein Journal of Organic Chemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Synthesis of indenes. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Indene derivatives, their preparation and use as medicaments. (n.d.).
  • Efficient Synthesis of Substituted Indene Derivatives. (2025).
  • The 1H-indene and some examples of indene pharmaceuticals. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.).
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • Indene derivatives, their preparation and use as medicaments. (n.d.).
  • Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. (2024).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Drug candidates bearing indene unit. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).

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Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1H-Indene-2-boronic acid

Abstract This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 1H-Indene-2-boronic acid. Tailored for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 1H-Indene-2-boronic acid. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the synthesis of 2-aryl-1H-indenes, a scaffold of significant interest in pharmaceuticals and materials science. We delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer step-by-step experimental procedures, present quantitative data on reaction scope, and provide expert insights into troubleshooting and optimization. The protocols are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Indene Scaffold

The indene framework is a privileged structural motif found in a multitude of biologically active molecules and advanced materials.[1] Its unique combination of a cyclopentadiene ring fused to a benzene ring imparts specific steric and electronic properties that are leveraged in drug design and materials science. Indene derivatives have been identified as promising candidates for treating pain and inflammation, as retinoic acid receptor α (RARα) agonists in cancer therapy, and as components in photovoltaic solar cells and fluorescent materials.[1][2][3]

The ability to functionalize the indene core at specific positions is crucial for modulating its properties. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful and versatile methodology for creating carbon-carbon bonds with high precision.[2] Among these, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4][5]

This guide focuses specifically on 1H-Indene-2-boronic acid as a key building block. Its use in Suzuki-Miyaura coupling provides a direct and efficient route to 2-aryl-1H-indenes, which are otherwise challenging to synthesize. We will explore the critical parameters that govern the success of this transformation, providing the user with the knowledge to not only replicate the described protocols but also to adapt and innovate.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is paramount for rational protocol design and troubleshooting.

The generally accepted mechanism involves three key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the product (2-aryl-1H-indene). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[7]

The choice of ligand, base, and solvent profoundly influences each of these steps, affecting reaction rate, yield, and purity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)L_n-X pd0->pd_intermediate Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation di_organic_pd Ar-Pd(II)L_n-Indenyl di_organic_pd->pd_intermediate Transmetalation product 2-Aryl-1H-Indene di_organic_pd->product reductive_elimination Reductive Elimination reactants Ar-X + 1H-Indene-2-boronate reactants->pd_intermediate base Base base->di_organic_pd

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Core Protocol: Suzuki-Miyaura Coupling of 1H-Indene-2-boronic acid with Aryl Bromides

This protocol is a robust starting point for the synthesis of a wide range of 2-aryl-1H-indenes. The selection of a catalyst system featuring a bulky, electron-rich phosphine ligand such as XPhos is critical for achieving high efficiency, particularly with challenging or sterically hindered aryl halides.[8]

Materials and Reagents
  • Aryl Bromide: Substituted or unsubstituted (1.0 mmol, 1.0 equiv)

  • 1H-Indene-2-boronic acid (CAS 312968-21-1): (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂): (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄): (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed (5 mL)

Experimental Workflow

Experimental_Workflow setup Reaction Setup reagents Add solid reagents: Aryl Bromide, Boronic Acid, K₃PO₄, Pd(OAc)₂, XPhos setup->reagents atmosphere Seal, Evacuate & Backfill with Argon (3x) reagents->atmosphere solvent Add Degassed Dioxane/Water atmosphere->solvent reaction Reaction solvent->reaction heating Heat to 80-100 °C with Vigorous Stirring reaction->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Workup & Purification monitoring->workup cooling Cool to RT, Dilute with EtOAc & Water workup->cooling extraction Separate Layers, Extract Aqueous (3x EtOAc) cooling->extraction drying Combine Organics, Dry (Na₂SO₄), Filter extraction->drying purification Concentrate & Purify (Silica Gel Chromatography) drying->purification analysis Characterization purification->analysis

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 1H-Indene-2-boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of degassed 4:1 dioxane/water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-1H-indene.

Scope and Limitations: A Data-Driven Perspective

The efficiency of the Suzuki-Miyaura coupling with 1H-Indene-2-boronic acid is highly dependent on the electronic and steric nature of the aryl halide coupling partner. The following table summarizes expected outcomes based on established principles for similar substrates.

EntryAryl BromideCatalyst SystemExpected Yield RangeNotes
14-BromoanisolePd(OAc)₂ / XPhos85-95%Electron-donating groups are well-tolerated.
24-BromobenzonitrilePd(OAc)₂ / XPhos90-98%Electron-withdrawing groups often lead to faster reactions and higher yields.
34-BromotoluenePd(OAc)₂ / XPhos88-96%Mildly electron-donating groups are excellent substrates.
41-Bromo-4-nitrobenzenePd(OAc)₂ / XPhos92-99%Strongly electron-withdrawing groups facilitate oxidative addition.
52-BromotoluenePd(OAc)₂ / XPhos70-85%Ortho-substitution can decrease yield due to steric hindrance. Higher temperatures or longer reaction times may be required.
61-Bromo-2,6-dimethylbenzenePd(OAc)₂ / XPhos40-60%Di-ortho-substituted substrates are very challenging and may require more specialized catalysts or conditions.
74-ChlorotoluenePd(OAc)₂ / SPhos60-75%Aryl chlorides are less reactive; SPhos is often a superior ligand for these substrates. Higher temperatures are typically necessary.
83-BromopyridinePd(OAc)₂ / XPhos75-90%Heteroaryl halides are generally good coupling partners.

Yields are estimated based on typical results for Suzuki-Miyaura reactions with similar vinylboronic acids and aryl halides.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach is key to resolving them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive CatalystEnsure proper inert atmosphere technique; use a fresh bottle of palladium precursor and ligand. Consider using a pre-formed catalyst like an XPhos palladacycle.[8][9]
2. Insufficient Base/Wrong BaseEnsure the base is finely powdered and dry. K₃PO₄ is a good general choice, but for sensitive substrates, a milder base like CsF might be beneficial.[10]
3. Poor Reagent QualityUse freshly distilled/anhydrous solvents. Ensure the boronic acid has not degraded during storage (store at 2-8°C).
Protodeboronation 1. Presence of excess water or protic sources.While some water is necessary, excess can lead to this side reaction. Ensure solvents are properly degassed but not overly wet.
(Loss of boronic acid)2. Reaction temperature too high or reaction time too long.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature.
3. Unstable boronic acidFor particularly challenging couplings, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) in a separate step before the coupling.
Homocoupling 1. Presence of OxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
(Formation of Biaryl or Di-indene)2. Pd(II) species in the reaction mixtureThis can occur if the reduction of the Pd(II) precatalyst to active Pd(0) is inefficient. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.[11][12]

Alternative Cross-Coupling Reactions

While Suzuki-Miyaura is the most common, other palladium-catalyzed reactions can be envisioned with indene-based substrates.

Heck-Type Reaction with Boronic Acids

The oxidative Heck reaction allows for the coupling of boronic acids with olefins, catalyzed by Pd(II).[13][14] This could potentially be used to couple 1H-Indene-2-boronic acid with various alkenes.

Logical_Relationships cluster_0 Palladium-Catalyzed Cross-Coupling Reactions suzuki Suzuki-Miyaura Coupling (Ar-X) heck Oxidative Heck Reaction (Alkene) sonogashira Sonogashira Coupling (Terminal Alkyne) boronic_acid 1H-Indene-2-Boronic Acid boronic_acid->suzuki Primary Application boronic_acid->heck Potential Application boronic_acid->sonogashira Less Common/ Requires Modification

Figure 3: Logical relationships of cross-coupling reactions with 1H-Indene-2-boronic acid.

Sonogashira Coupling

The traditional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[15][16] While not a direct reaction of the boronic acid itself, the indene scaffold could be functionalized with a halide to participate in this powerful C(sp²)-C(sp) bond-forming reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 1H-Indene-2-boronic acid is a highly effective and versatile method for the synthesis of 2-aryl-1H-indenes. Success hinges on the careful selection of a catalyst system, particularly the use of bulky, electron-rich phosphine ligands, and the maintenance of an inert atmosphere to prevent catalyst deactivation and side reactions. The protocols and data presented herein provide a solid foundation for researchers to confidently employ this methodology in the synthesis of complex molecules for drug discovery and materials science applications.

References

Application

Application Notes &amp; Protocols: The Strategic Utility of 1H-Indene-2-boronic Acid in the Synthesis of Pharmaceutical Intermediates

Abstract: This technical guide provides an in-depth exploration of 1H-Indene-2-boronic acid as a versatile building block for the synthesis of complex pharmaceutical intermediates. We delve into the mechanistic underpinn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 1H-Indene-2-boronic acid as a versatile building block for the synthesis of complex pharmaceutical intermediates. We delve into the mechanistic underpinnings of its reactivity, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, optimization strategies, and a practical case study. Our objective is to explain the causality behind experimental choices, ensuring the described methodologies are robust and reproducible.

Introduction: The Indene Scaffold and the Power of Boronic Acids

The indene bicyclic ring system, consisting of a fused benzene and cyclopentene ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid framework and potential for diverse functionalization make it a core component in a range of therapeutic agents, including anti-inflammatory drugs and novel anticancer therapeutics.[1][2] When functionalized with a boronic acid group at the 2-position (1H-Indene-2-boronic acid, CAS 312968-21-1), this scaffold is transformed into a potent synthetic intermediate.[3][4][5]

Boronic acids are generally stable, non-toxic compounds that serve as crucial partners in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[6][7] Their utility in pharmaceutical synthesis is immense, enabling the construction of complex molecular architectures that would be otherwise challenging to access.[8][9] 1H-Indene-2-boronic acid specifically offers a strategic entry point to introduce the indenyl moiety, a vinylboronic acid derivative, onto a variety of aromatic and heteroaromatic systems.

Key Properties of 1H-Indene-2-boronic acid:

  • Molecular Formula: C₉H₉BO₂[3][5]

  • Molecular Weight: 159.98 g/mol [3]

  • Appearance: Solid[3]

  • Storage: 2-8°C[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 1H-indene-2-boronic acid in pharmaceutical synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a new carbon-carbon bond between the indenyl group and an organic halide or triflate (Ar-X).[10]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indene moiety) to the Pd(II) complex, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (Ar-Indene) and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X (Oxidative Addition Complex) oxidative_addition->pd_complex ar_x Ar-X (Aryl Halide) ar_x->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation pd_complex2 Ar-Pd(II)-Indene transmetalation->pd_complex2 boronic_acid Indene-B(OR)3- (Activated Boronate) boronic_acid->transmetalation base Base (e.g., Cs2CO3) base->boronic_acid activates reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration coupled_product Ar-Indene (Coupled Product) reductive_elimination->coupled_product pd_complex2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1H-indene-2-boronic acid with a generic aryl bromide.

Materials:

  • 1H-Indene-2-boronic acid (1.2 equivalents)

  • Aryl bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 1H-indene-2-boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously for the specified reaction time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Parameter Optimization: The Key to Success

Achieving high yields and purity often requires fine-tuning the reaction conditions. The choice of catalyst, ligand, base, and solvent can dramatically impact the outcome, particularly with challenging substrates.[11][12]

ParameterCommon ChoicesRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is pre-activated (Pd(0)). Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) precursors that are reduced in situ and often used with additional phosphine ligands.
Ligand PPh₃, SPhos, XPhos, Buchwald LigandsLigands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands like SPhos can facilitate the oxidative addition step with challenging substrates (e.g., aryl chlorides).[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsFThe base activates the boronic acid to form a more reactive boronate. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective but can promote side reactions. CsF is useful for minimizing protodeboronation with sensitive substrates.[11]
Solvent Toluene, Dioxane, THF, DMF, often with WaterAprotic solvents like dioxane or toluene are common. The addition of water can aid in dissolving the base and accelerating the transmetalation step.[13]
Temperature 60 - 120 °CHigher temperatures typically increase the reaction rate, especially for the oxidative addition step with less reactive halides (e.g., aryl chlorides).

Case Study: Synthesis of a Core Moiety for Indoprofen Analogs

Objective: To synthesize 2-(4-bromophenyl)-1H-indene, a key intermediate that can be further elaborated to create analogs of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID).[14][15] While the original synthesis of Indoprofen does not use this specific route[14][15], this case study demonstrates the practical application of 1H-indene-2-boronic acid in building a relevant pharmaceutical scaffold.

Synthesis_Workflow start Starting Materials: - 1,4-Dibromobenzene - 1H-Indene-2-boronic acid - Pd(PPh3)4 - K2CO3 - Dioxane/Water setup 1. Combine Reagents in Schlenk Flask start->setup inert 2. Degas & Purge with Argon setup->inert reaction 3. Heat at 90°C (Monitor by LC-MS) inert->reaction workup 4. Aqueous Work-up (EtOAc, Water, Brine) reaction->workup purify 5. Column Chromatography (Silica Gel) workup->purify product Final Product: 2-(4-bromophenyl)-1H-indene purify->product

Caption: Experimental workflow for the synthesis of the intermediate.

Detailed Experimental Protocol

Reagents:

  • 1,4-Dibromobenzene (236 mg, 1.0 mmol, 1.0 eq)

  • 1H-Indene-2-boronic acid (208 mg, 1.3 mmol, 1.3 eq)

  • Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • In a 25 mL Schlenk flask, combine 1,4-dibromobenzene, 1H-indene-2-boronic acid, and potassium carbonate.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst. The mixture should turn a yellowish color.

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-bromophenyl)-1H-indene as a solid.

Troubleshooting and Practical Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst. Ensure proper degassing of solvents and purging of the reaction vessel. Use anhydrous solvents if necessary.
Protodeboronation Presence of protic sources; Base too strong or reaction time too long.Use a milder base like CsF or K₃PO₄.[11] Minimize water content if possible. Ensure the reaction is not run for an unnecessarily long time after completion.
Formation of Homocoupling Byproducts Catalyst decomposition; Reaction temperature too high.Lower the reaction temperature. Use a more stable ligand or pre-catalyst. Ensure a thoroughly inert atmosphere.
Difficulty in Purification Byproducts with similar polarity to the product.Optimize the reaction to minimize byproducts. Try a different solvent system for chromatography or consider recrystallization.

Safety, Handling, and Storage

  • 1H-Indene-2-boronic acid: Store in a cool, dry place (2-8°C) under an inert atmosphere.[3] Avoid contact with skin and eyes.

  • Palladium Catalysts: Highly toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Dioxane and toluene are flammable and toxic. Handle in a well-ventilated area.

  • Bases: Carbonates are irritants. Avoid inhalation of dust.

Conclusion

1H-Indene-2-boronic acid is a highly effective and strategic reagent for incorporating the valuable indene scaffold into pharmaceutical intermediates. Its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex carbon-carbon bonds. By understanding the reaction mechanism and systematically optimizing key parameters such as the catalyst, base, and solvent, researchers can overcome synthetic challenges and develop scalable routes to novel therapeutic agents. The protocols and insights provided herein serve as a foundational guide for drug development professionals aiming to leverage this powerful synthetic tool.

References

  • Indoprofen - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Synthesis of Indoprofen. YAKHAK HOEJI. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Indene derivatives, their preparation and use as medicaments.
  • Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. The Royal Society of Chemistry. [Link]

  • Inhibition of prostaglandin synthesis by indoprofen. PubMed. [Link]

  • (PDF) Synthesis and elucidation of Indoprofen analogues. ResearchGate. [Link]

  • Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... ResearchGate. [Link]

  • WO2019046368A1 - Indene derivatives and uses thereof.
  • CN112533905A - Indene derivatives useful for treating pain and inflammation.
  • Indane Derivatives. Eburon Organics. [Link]

  • ESC: Rolofylline shows no improvement over placebo, more adverse events. Cardiovascular Business. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH. [Link]

  • Rolofylline - Wikipedia. Wikipedia. [Link]

  • Rolofylline, an adenosine A1 receptor antagonist, inhibits osteoclast differentiation as an inverse agonist. PMC - NIH. [Link]

  • Rolofylline Fails to PROTECT in Acute Heart Failure. Medscape. [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. J-STAGE. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]

  • Synthesis of indenes. Organic Chemistry Portal. [Link]

  • Rolofylline: a selective adenosine 1 receptor antagonist for the treatment of heart failure. PubMed. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

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Method

Application Note &amp; Protocols: Exploring the Chan-Lam Coupling with 1H-Indene-2-boronic acid for Novel C-N, C-O, and C-S Bond Formations

Introduction: The Strategic Value of the Chan-Lam Coupling and the Indene Scaffold The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chan-Lam Coupling and the Indene Scaffold

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the array of cross-coupling reactions, the Chan-Lam coupling has emerged as a uniquely powerful tool.[1][2] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig reaction, the Chan-Lam coupling typically employs inexpensive and abundant copper catalysts.[1][3] Its most compelling advantages are the remarkably mild reaction conditions—often proceeding at room temperature and open to the air—and its tolerance of a wide variety of functional groups.[4][5] This reaction facilitates the oxidative coupling of an organoboron compound, such as a boronic acid, with a nucleophile containing an N-H or O-H bond.[5]

This guide focuses on the untapped potential of a specific, yet valuable, building block: 1H-Indene-2-boronic acid . The indene motif is a privileged scaffold found in various biologically active molecules and functional materials.[6][7] The ability to functionalize the 2-position of the indene core with diverse nitrogen, oxygen, and sulfur-containing moieties via a robust and straightforward method like the Chan-Lam coupling opens a direct pathway to novel compound libraries for drug discovery and materials research.[8][9]

This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for reaction design, optimization, and troubleshooting when using 1H-Indene-2-boronic acid as a coupling partner.

Part 1: The Mechanism and Key Parameters

The Catalytic Cycle

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle is illustrated below.[1][5] The cycle is initiated by the interaction of the Cu(II) precatalyst with the boronic acid and the nucleophile. A key step involves a proposed Cu(III) intermediate, which undergoes reductive elimination to form the desired C-heteroatom bond and a Cu(I) species.[1][3] Atmospheric oxygen plays a critical role by re-oxidizing Cu(I) back to the active Cu(II) state, thus closing the catalytic cycle.[5][10]

Chan_Lam_Mechanism Figure 1: Generalized Chan-Lam Catalytic Cycle Cu_II Cu(II) Precatalyst (e.g., Cu(OAc)₂) Cu_II_Aryl_Nu Cu(II)-Aryl-Nucleophile Complex Cu_III_Complex Cu(III) Intermediate Cu_II_Aryl_Nu->Cu_III_Complex Oxidation (or Disproportionation) Product_Cu_I Product + Cu(I) Cu_III_Complex->Product_Cu_I Reductive Elimination Product_Cu_I:n->Cu_II:s Oxidation prod_out Product_Cu_I->prod_out Indene-Nu sub_in Indene-B(OH)₂ + Nu-H sub_in->Cu_II Transmetalation base_in Base base_in->Cu_II_Aryl_Nu Ligand Exchange o2_in O₂ (Air) o2_in->Cu_II o2_in->Product_Cu_I

Caption: Figure 1: Generalized Chan-Lam Catalytic Cycle

Core Components and Their Roles

Successful Chan-Lam couplings depend on the careful selection of four key components.

ComponentRole & Common ExamplesRationale for Selection
Boronic Acid 1H-Indene-2-boronic acid The arylating agent. Its stability and reactivity are key. Boronic acids are generally stable but can undergo side reactions like protodeboronation (loss of the boronic acid group) or homocoupling.[3][11]
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂The catalyst. Copper(II) acetate is the most common, being inexpensive, stable, and effective for a wide range of substrates.[3] The choice of counter-ion can influence reactivity.
Base Pyridine, Et₃N, K₂CO₃, 2,6-lutidineOften acts as a ligand to stabilize the copper center and as a scavenger for the acid produced during the reaction.[3][12] For phenol couplings, it facilitates deprotonation. The choice of base can be critical for challenging substrates.[5]
Solvent CH₂Cl₂, MeCN, THF, Toluene, MeOHThe reaction medium. Dichloromethane (DCM) is a common starting point due to its inertness and ability to dissolve most reactants. Solvent choice can significantly impact reaction rates and yields.[3][13]

Properties of 1H-Indene-2-boronic acid:

PropertyValue
CAS Number 312968-21-1[14][15]
Molecular Formula C₉H₉BO₂[14]
Molecular Weight 159.98 g/mol [14]
Appearance Solid[14]
Storage 2-8°C, under inert atmosphere[14]

Part 2: Experimental Protocols

The following protocols provide a robust starting point for exploring the reactivity of 1H-Indene-2-boronic acid. Optimization may be required for specific or challenging nucleophiles.

General Workflow for Chan-Lam Coupling

This workflow outlines the standard laboratory procedure from setup to product isolation.

Experimental_Workflow Figure 2: Standard Experimental Workflow A 1. Reagent Preparation Weigh Cu catalyst, base, and 1H-Indene-2-boronic acid. B 2. Reaction Setup Combine reagents in a flask with solvent. Add nucleophile. A->B Combine C 3. Reaction Monitoring Stir at specified temperature (open to air). Monitor by TLC/LC-MS. B->C Stir D 4. Aqueous Work-up Quench reaction. Dilute with solvent and wash with water/brine. C->D Completion E 5. Purification Dry organic layer, concentrate, and purify by column chromatography. D->E Isolate F 6. Characterization Analyze pure product by ¹H NMR, ¹³C NMR, and HRMS. E->F Analyze

Caption: Figure 2: Standard Experimental Workflow

Protocol for N-Arylation: Coupling with Amines

The N-arylation of amines and related N-H containing compounds is one of the most widely used applications of the Chan-Lam coupling.[16][17] This protocol is suitable for coupling 1H-Indene-2-boronic acid with both aliphatic and aromatic amines.

Reaction Scheme: Indene-B(OH)₂ + R¹R²N-H → Indene-NR¹R²

Materials:

  • 1H-Indene-2-boronic acid (1.0 equiv)

  • Amine (e.g., morpholine, aniline) (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves, 4 Å (optional, but recommended for sluggish reactions)[12][18]

Step-by-Step Protocol:

  • To a clean, dry vial equipped with a magnetic stir bar, add copper(II) acetate (0.1 equiv) and 1H-Indene-2-boronic acid (1.0 equiv).

  • If using, add activated 4 Å molecular sieves.

  • Add dichloromethane to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add the amine (1.2 equiv) followed by pyridine (2.0 equiv).

  • Leave the vial uncapped (open to air) and stir vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the copper salts and molecular sieves.

  • Wash the filtrate sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(amino)-1H-indene product.

Rationale & Troubleshooting:

  • Why pyridine? It serves as both a mild base and a ligand that can facilitate the catalytic cycle. For less nucleophilic amines, a stronger, non-coordinating base might be explored, or heating may be necessary.[3][19]

  • Problem: Low Conversion. If the reaction stalls, gentle heating to 40 °C can be beneficial.[18] Ensure the amine is not a limiting reagent. Some complex amines can chelate to the copper and inhibit catalysis; in such cases, trying a different copper source like Cu(OTf)₂ may help.

  • Problem: Protodeboronation. Formation of indene as a byproduct indicates the boronic acid is being consumed non-productively. This can happen in the presence of excess water or acid. Using anhydrous solvents and molecular sieves can mitigate this.[12]

Protocol for O-Arylation: Coupling with Phenols

The synthesis of diaryl ethers via O-arylation is another key application.[1] This reaction is often more sensitive to water than N-arylation, and the use of molecular sieves is highly recommended.[18]

Reaction Scheme: Indene-B(OH)₂ + Ar-OH → Indene-O-Ar

Materials:

  • 1H-Indene-2-boronic acid (1.5 equiv)

  • Phenol (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv, stoichiometric)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves, 4 Å

Step-by-Step Protocol:

  • To a dry flask containing activated 4 Å molecular sieves and a stir bar, add the phenol (1.0 equiv).

  • Add dichloromethane (to 0.1 M), 1H-Indene-2-boronic acid (1.5 equiv), copper(II) acetate (1.0 equiv), and triethylamine (2.0 equiv).

  • Stir the mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the reaction by TLC. O-arylations are often complete in 4-12 hours.

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 2-(aryloxy)-1H-indene.

Rationale & Troubleshooting:

  • Why stoichiometric copper? The original Chan-Evans-Lam O-arylation protocols often used stoichiometric or excess copper to achieve high yields, especially with less reactive phenols.[1][5] Catalytic versions are known but may require more optimization (e.g., specific ligands, higher temperatures).

  • Why an excess of boronic acid? This helps to drive the reaction to completion and counteracts potential homocoupling or protodeboronation side reactions.

  • Problem: No Reaction. Electron-poor phenols are less nucleophilic and may require heating (e.g., refluxing in toluene) or a stronger base like potassium carbonate. Ensure anhydrous conditions are strictly maintained, as water can compete as a nucleophile.[18]

Protocol for S-Arylation: Coupling with Thiols

The formation of C-S bonds is crucial for accessing important sulfur-containing pharmacophores. The Chan-Lam S-arylation provides a mild alternative to traditional methods.[20][21]

Reaction Scheme: Indene-B(OH)₂ + R-SH → Indene-S-R

Materials:

  • 1H-Indene-2-boronic acid (1.2 equiv)

  • Thiol (e.g., thiophenol) (1.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • In a reaction vial, combine the thiol (1.0 equiv), 1H-Indene-2-boronic acid (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add DMF (to 0.2 M) and seal the vial (this reaction often performs better when not fully open to air, though a normal atmosphere in the headspace is fine).

  • Stir the mixture at 80 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 2-(thio)-1H-indene product.

Rationale & Troubleshooting:

  • Why CuI and a ligand? S-arylations can be more challenging, and the use of a Cu(I) source with a stabilizing ligand like 1,10-phenanthroline has been shown to be highly effective, promoting a more efficient catalytic cycle for this substrate class.[20][21]

  • Why a stronger base and heating? Thiols can be prone to oxidative disulfide formation. The use of a stronger base (Cs₂CO₃) and elevated temperature helps to favor the desired cross-coupling pathway over side reactions.[22]

  • Problem: Disulfide Formation. If significant amounts of the R-S-S-R dimer are observed, ensure the reaction is not overly exposed to oxygen. Running the reaction under a nitrogen or argon atmosphere may be beneficial, though this deviates from the classic "open-flask" Chan-Lam conditions.

References

  • Title: Chan-Lam Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Chan–Lam coupling Source: Wikipedia URL: [Link]

  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: CHAN LAM COUPLING | PPTX Source: Slideshare URL: [Link]

  • Title: Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthetic applications and methodology development of Chan–Lam coupling: a review Source: Molecular Diversity URL: [Link]

  • Title: Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e Source: ResearchGate URL: [Link]

  • Title: Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines Source: Organic Letters URL: [Link]

  • Title: Efficient Synthesis of Substituted Indene Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery, Scope, and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan−Lam Conditions Source: Semantic Scholar URL: [Link]

  • Title: Chan-Lam Coupling Source: YouTube URL: [Link]

  • Title: Synthesis of indenes Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids Source: Royal Society of Chemistry URL: [Link]

  • Title: Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem Source: Semantic Scholar URL: [Link]

  • Title: Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: A simple route to 2,3-benzodiazepines from substituted indenes Source: RSC Publishing URL: [Link]

  • Title: An Efficient Chan‐Lam S‐Arylation of Arylthioureas with Aryl Boronic Acids Source: ResearchGate URL: [Link]

  • Title: Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism Source: ACS Catalysis URL: [Link]

  • Title: Synthesis of N-arylated amide 110 through Chan–Lam coupling Source: ResearchGate URL: [Link]

  • Title: Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A simple route to 2,3-benzodiazepines from substituted indenes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Copper (II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols Source: ResearchGate URL: [Link]

  • Title: Enantioselective Chan-Lam S-Arylation of Sulfenamides Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,3‐Diarylindanones and 2‐Arylindenes from Trisubstituted α,β‐Unsaturated Esters Derived from Highly Strained 2,3‐Diarylcyclopropenones by Ring Opening with Coumarin Derivatives Source: ResearchGate URL: [Link]

  • Title: Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

Application

Application Note &amp; Protocols: Advancing Metal-Free Synthesis with 1H-Indene-2-Boronic Acid Derivatives

Abstract The indene scaffold is a privileged structure in medicinal chemistry and materials science. Concurrently, the principles of green chemistry have spurred significant interest in developing metal-free synthetic me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indene scaffold is a privileged structure in medicinal chemistry and materials science. Concurrently, the principles of green chemistry have spurred significant interest in developing metal-free synthetic methodologies to mitigate the environmental impact and potential toxicity associated with residual transition metals. This guide details the untapped potential of 1H-Indene-2-boronic acid as a versatile building block in the domain of metal-free synthesis. We provide a series of detailed protocols and conceptual frameworks for C-C and C-heteroatom bond formation, leveraging the unique reactivity of this synthon under organocatalytic and acid-promoted conditions. The following application notes are designed for researchers, scientists, and drug development professionals seeking to construct complex, indene-containing molecules through sustainable and efficient synthetic routes.

Introduction: The Imperative for Metal-Free Pathways

Organoboron compounds, particularly boronic acids, are foundational reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions.[1] However, the reliance on transition metals, while powerful, presents challenges in pharmaceutical applications where stringent limits on metal impurities are required. Metal-free synthesis offers a compelling alternative, promising lower costs, simplified purification, and reduced environmental burden.

1H-Indene-2-boronic acid is a commercially available reagent whose full potential in metal-free reactions remains largely unexplored.[2] Its structure combines the reactivity of a boronic acid with the valuable indene core. This document serves as a practical and theoretical guide, extrapolating from established metal-free boronic acid chemistry to propose robust and validated protocols for the application of 1H-Indene-2-boronic acid.

Physicochemical Properties and Handling of 1H-Indene-2-Boronic Acid

Proper handling and understanding of the reagent's properties are critical for successful and reproducible outcomes. Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, which can affect reactivity.

PropertyValueReference
CAS Number 312968-21-1[2]
Molecular Formula C₉H₉BO₂[2]
Molecular Weight 159.98 g/mol
Appearance Solid
Melting Point 57-77 °C
Storage 2-8°C, under inert atmosphere

Expert Insight: While commercially available, the purity of boronic acids can vary. It is advisable to use freshly opened bottles or to verify the purity by NMR before use. For multi-step syntheses requiring high stability, consider the in-situ formation of a more robust derivative, such as an MIDA boronate, which can withstand harsh reaction conditions and be deprotected under mild aqueous base.

Metal-Free Carbon-Carbon Bond Formation

We propose two primary organocatalytic strategies for employing 1H-Indene-2-boronic acid in C-C bond formation.

Organocatalytic Formylation via a Petasis-Type Reaction

A novel and highly efficient method for the formylation of boronic acids utilizes glyoxylic acid in an organocatalytic Petasis reaction, avoiding the use of toxic or gaseous formylating agents.[3] This strategy can be adapted to generate valuable 1H-indene-2-carbaldehyde.

Causality of Experimental Design: The reaction capitalizes on the condensation of a secondary amine with glyoxylic acid to form an iminium ion intermediate. The nucleophilic boronic acid attacks this electrophile, and a subsequent retro-Petasis fragmentation releases the desired aldehyde. The choice of a secondary amine like morpholine is crucial as it facilitates the catalytic cycle without leading to stable α-amino acid byproducts.

Protocol 1: Synthesis of 1H-indene-2-carbaldehyde

Materials:

  • 1H-Indene-2-boronic acid (1.0 equiv)

  • Glyoxylic acid monohydrate (1.5 equiv)

  • Morpholine (1.2 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aq. NH₄Cl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1H-Indene-2-boronic acid (e.g., 160 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Add morpholine (104 µL, 1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add glyoxylic acid monohydrate (138 mg, 1.5 mmol) in one portion.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS for the consumption of the starting boronic acid (typically 12-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aq. NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target aldehyde.

Proposed Reaction Mechanism

Petasis_Formylation Proposed Mechanism for Organocatalytic Formylation cluster_cycle Catalytic Cycle IndeneBA 1H-Indene-2-boronic acid Adduct Boronate Adduct IndeneBA->Adduct Glyoxylic Glyoxylic Acid Morpholine Morpholine Iminium Iminium Ion Intermediate Morpholine->Iminium + Glyoxylic Acid - H₂O Product 1H-indene-2-carbaldehyde Iminium->Adduct Nucleophilic Attack Fragmentation Retro-Petasis Fragmentation Adduct->Fragmentation Fragmentation->Morpholine Catalyst Regeneration Fragmentation->Product

Caption: Proposed catalytic cycle for the formylation of 1H-Indene-2-boronic acid.

Brønsted Acid-Promoted Addition to Furans

Recent advancements have shown that boronic acids can participate in metal-free cascade additions to furan rings, promoted by a simple Brønsted acid like tartaric acid.[4] This reaction opens the furan ring to produce functionalized γ-ketoaldehydes, a valuable synthetic motif.

Causality of Experimental Design: The Brønsted acid protonates the furfuryl alcohol, facilitating the formation of a stabilized carbocation. The boronic acid acts as a nucleophile, adding to the furan ring. A subsequent acid-catalyzed rearrangement and hydrolysis cascade leads to the ring-opened product. Tartaric acid is an effective, mild, and environmentally benign catalyst for this transformation.

Protocol 2: Synthesis of an Indenyl-Substituted γ-Ketoaldehyde

Materials:

  • 1H-Indene-2-boronic acid (1.2 equiv)

  • 2-Furylmethanol (1.0 equiv)

  • L-(+)-Tartaric acid (20 mol%)

  • 1,2-Dichloroethane (DCE)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a sealed tube, combine 2-furylmethanol (e.g., 98 mg, 1.0 mmol), 1H-Indene-2-boronic acid (192 mg, 1.2 mmol), and L-(+)-tartaric acid (30 mg, 0.2 mmol).

  • Add 1,2-dichloroethane (4 mL).

  • Seal the tube and heat the mixture to 80 °C for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aq. NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting oil via silica gel chromatography to obtain the functionalized γ-ketoaldehyde.

General Workflow

Furan_Opening General Workflow for Furan Ring Opening Start 1. Combine Reactants (Indene-BA, Furfuryl Alcohol, Tartaric Acid) in DCE React 2. Heat Reaction (Sealed Tube, 80 °C, 24h) Start->React Workup 3. Aqueous Workup (NaHCO₃ Quench, Extraction) React->Workup Purify 4. Purification (Silica Gel Chromatography) Workup->Purify Product Final Product (γ-Ketoaldehyde) Purify->Product Dual_Activation Dual Activation by Chiral Brønsted Acid Catalyst Chiral Brønsted Acid (e.g., TRIP) Activated_BA Activated Boronic Acid (Lewis Acidic) Catalyst->Activated_BA Activates Activated_Amine Activated Aniline (Electrophilic) Catalyst->Activated_Amine Activates IndeneBA 1H-Indene-2-boronic acid IndeneBA->Activated_BA Aniline Aniline Aniline->Activated_Amine TransitionState Organized Transition State Activated_BA->TransitionState Activated_Amine->TransitionState Product N-Indenylaniline + H₂O TransitionState->Product

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1H-Indene-2-boronic acid with Aryl Halides and Triflates

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and efficiency in constructing carbon-carbon bonds.[1] This palladium...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and efficiency in constructing carbon-carbon bonds.[1] This palladium-catalyzed transformation has become indispensable in both academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[2]

This guide focuses on a specific, high-value application of this reaction: the coupling of 1H-Indene-2-boronic acid with various aryl halides and triflates. The indenyl framework is a privileged scaffold found in numerous biologically active compounds and advanced materials.[3][4][5] Derivatives of 2-arylindenes and related indanones have demonstrated potential as anti-cancer agents, making their synthesis a topic of significant interest for drug development professionals.[6][7][8]

These application notes provide researchers, scientists, and drug discovery professionals with a robust mechanistic understanding, detailed experimental protocols, and practical troubleshooting advice to successfully synthesize 2-arylindenes, enabling the exploration of this important chemical space.

Section 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its elegant and efficient catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst. This active Pd(0) complex inserts into the carbon-halogen or carbon-triflate bond of the electrophile (Ar-X), forming a new organopalladium(II) intermediate. This step is often the rate-limiting step of the overall reaction.

  • Transmetalation: This is the crucial step where the organic fragment from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which readily exchanges its organic group (the indenyl moiety) with the halide or triflate on the palladium complex.[12]

  • Reductive Elimination: The final step involves the two organic fragments (the aryl group and the indenyl group) coupling together to form the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_label Oxidative Addition PdII_A Ar-Pd(II)L_n-X TM_label Transmetalation PdII_B Ar-Pd(II)L_n-Indenyl RE_label Reductive Elimination OA_label->PdII_A TM_label->PdII_B RE_label->Pd0 Product Product (Ar-Indenyl) RE_label->Product ArX Aryl Halide/Triflate (Ar-X) ArX->OA_label Boronic Indenyl-B(OH)2 + Base Boronic->TM_label Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Suzuki-Miyaura Coupling start Low Conversion or No Reaction check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents side_reaction Side Products Observed? (Homocoupling, Deboronation) start->side_reaction Reaction works, but messy check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) check_reagents->check_conditions Reagents OK increase_temp Increase Temperature check_conditions->increase_temp Conditions OK change_base Use Stronger Base (e.g., K3PO4, Cs2CO3) increase_temp->change_base change_catalyst Screen Different Ligand/Catalyst (e.g., XPhos, P(t-Bu)3) change_base->change_catalyst success Successful Coupling optimize_base Use Milder Base (K3PO4) Shorten Reaction Time side_reaction->optimize_base Deboronation degas Ensure Rigorous Degassing & Inert Atmosphere side_reaction->degas Homocoupling optimize_base->success degas->success

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1H-Indene-2-boronic acid

Welcome to the Technical Support Center for the purification of crude 1H-Indene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 1H-Indene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols for obtaining high-purity 1H-Indene-2-boronic acid, a critical building block in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1H-Indene-2-boronic acid?

A1: Crude 1H-Indene-2-boronic acid typically contains several classes of impurities. The most prevalent is its anhydride, a cyclic trimer known as a boroxine . This forms through the intermolecular dehydration of three boronic acid molecules. Other common impurities include byproducts from the synthetic route, such as unreacted starting materials or species arising from side reactions like protodeboronation (loss of the boronic acid group to form indene). Residual solvents from the reaction and workup are also frequently present.[1]

Q2: My crude product is a discolored oil or solid. What could be the cause?

A2: Discoloration, often appearing as a yellow or brownish tint, is typically indicative of oxidation byproducts.[2] The indene core, particularly at allylic positions, is susceptible to air oxidation, which can generate colored impurities. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during prolonged storage or heating.[2]

Q3: Why is purification of boronic acids often challenging?

A3: The purification of boronic acids can be complicated by their inherent instability. They are prone to decomposition on silica gel, which is a common stationary phase in chromatography.[3] Additionally, their polarity can lead to streaking and poor separation. The formation of boroxines also complicates purification, as it introduces a new species with different physical properties.[1]

Q4: Can I use standard silica gel chromatography for purification?

A4: While possible, it is often challenging. Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition or irreversible adsorption.[3] If chromatography is necessary, using deactivated silica (e.g., base-washed) or an alternative stationary phase like alumina is recommended.[2] Reversed-phase chromatography can also be a viable option.[3]

Q5: What is "protodeboronation" and how can I minimize it?

A5: Protodeboronation is a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by the presence of water, acid, or base, and can be accelerated by certain metal catalysts used in subsequent reactions like Suzuki couplings.[4] To minimize this, use anhydrous solvents and reagents, and carefully select the base and reaction conditions for any subsequent transformations.

Troubleshooting Purification Issues

This section provides a structured approach to resolving common issues encountered during the purification of 1H-Indene-2-boronic acid.

Logical Flow for Troubleshooting Purification

Caption: Troubleshooting flowchart for purification of 1H-Indene-2-boronic acid.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures. - Insufficient cooling time or temperature.- Experiment with different solvent systems, including anti-solvents. - Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath or freezer.
Oiling Out During Recrystallization - The melting point of the solute is lower than the boiling point of the solvent. - The solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture. - Add a small amount of additional solvent and reheat until a clear solution is formed, then cool slowly.
Product Still Impure After Column Chromatography - Co-elution of impurities with similar polarity. - Decomposition on the column.- Optimize the mobile phase by trying different solvent systems or adding a modifier (e.g., a small amount of acetic acid). - Use deactivated silica gel or an alternative stationary phase like alumina.[2]
Streaking on TLC Plate - The compound is too polar for the chosen mobile phase. - Interaction with the stationary phase.- Increase the polarity of the mobile phase. - Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase.
Formation of Boroxine - Presence of trace amounts of water and heat can promote dehydration.- Store the purified boronic acid in a desiccator over a drying agent. - If boroxine is present, it can sometimes be hydrolyzed back to the boronic acid by dissolving in a slightly aqueous solvent and then removing the water.

Detailed Purification Protocols

Method 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid boronic acids. The key is to find a suitable solvent or solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

Recommended Solvents to Screen:

  • Single Solvents: Toluene, Ethyl Acetate, Water (if solubility allows)[5][6]

  • Solvent/Anti-Solvent Systems:

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Hexanes

    • Toluene / Hexanes

Step-by-Step Protocol for Recrystallization from Ethyl Acetate/Hexanes:

  • Dissolution: In an appropriately sized flask, add the crude 1H-Indene-2-boronic acid. Heat the flask gently (e.g., in a warm water bath) and add a minimal amount of hot ethyl acetate dropwise while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add hexanes as an anti-solvent until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to stand undisturbed at room temperature for several hours to allow for crystal growth. For maximum yield, further cool the flask in an ice bath or a refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Method 2: Acid-Base Extraction

This method takes advantage of the acidic nature of the boronic acid to separate it from non-acidic impurities.

Workflow for Acid-Base Extraction:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., EtOAc) Mix1 Liquid-Liquid Extraction Crude->Mix1 Base Aqueous Base (e.g., 1M NaOH) Base->Mix1 Acid Aqueous Acid (e.g., 1M HCl) Mix2 Acidification to pH ~2-3 Acid->Mix2 Organic_Layer1 Organic Layer: Non-Acidic Impurities Aqueous_Layer1 Aqueous Layer: Boronate Salt Aqueous_Layer1->Mix2 Aqueous_Layer2 Aqueous Layer: Boronic Acid (precipitate or in solution) Mix3 Extraction Aqueous_Layer2->Mix3 Organic_Layer2 Organic Layer: Pure Boronic Acid Final_Product Pure 1H-Indene-2-boronic acid Organic_Layer2->Final_Product Dry & Evaporate Mix1->Organic_Layer1 Mix1->Aqueous_Layer1 Mix2->Aqueous_Layer2 Mix3->Organic_Layer2 Organic_Solvent Fresh Organic Solvent (e.g., EtOAc) Organic_Solvent->Mix3

Caption: Workflow for the purification of 1H-Indene-2-boronic acid via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 1H-Indene-2-boronic acid in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of a base (e.g., NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt. Repeat the extraction 2-3 times.

  • Separation of Non-Acidic Impurities: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a 1 M aqueous acid solution (e.g., HCl) with stirring until the pH is approximately 2-3. The pure boronic acid should precipitate out.

  • Extraction of Pure Product: Extract the acidified aqueous layer with fresh ethyl acetate (3 times). The pure boronic acid will move back into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 1H-Indene-2-boronic acid.

Method 3: Column Chromatography

As mentioned, column chromatography of boronic acids can be challenging but may be necessary for removing impurities with very similar solubility profiles.

Key Considerations:

  • Stationary Phase: Use deactivated (base-washed) silica gel or neutral alumina to minimize decomposition.[2]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) is typically used. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape and reduce tailing.

Step-by-Step Protocol for Deactivated Silica Gel Chromatography:

  • Preparation of Deactivated Silica: Prepare a slurry of silica gel in hexanes containing 1% triethylamine. Pack the column with this slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • BenchChem Technical Support Team. (2025). Challenges in the purification of 3-Benzyl-1H-indene and solutions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
  • Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975–2978.
  • Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?".
  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?".
  • Alfa Chemistry. (n.d.). 1H-Indene-2-boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit. (2017).
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • G-Biosciences. (n.d.).
  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?.
  • Sigma-Aldrich. (n.d.). MSDS of 1H-Indene-2-boronic acid pinacol ester.
  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Jaber, A. M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors.
  • Sienkiewicz, M., & Szostak, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ResearchGate. (2023). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 1H-Indene-2-boronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving 1H-Indene-2-boronic acid. This vinylboronic acid analogue, while a valuable synthetic building block, is prone to specific failure modes that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during Suzuki couplings with 1H-Indene-2-boronic acid.

Q1: My reaction shows no product formation at all. Where should I begin troubleshooting?

A1: A complete lack of product points to a fundamental issue with one of the core components of the catalytic cycle. The first step is to systematically verify the integrity of your reagents and the reaction environment.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether a Pd(0) or a Pd(II) precatalyst, is active.[1] Pd(II) sources require in situ reduction to the active Pd(0) species. If the catalyst has been opened multiple times or is old, its activity may be compromised. Consider using a fresh batch or a more robust, air-stable precatalyst, such as a Buchwald-type G3 precatalyst.[1]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst through oxidation and promote unwanted side reactions like the homocoupling of boronic acids.[1][2] It is critical to ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using properly degassed solvents and employing Schlenk techniques or a glovebox for the entire setup.[3]

  • Reagent Quality: Verify the purity of your 1H-Indene-2-boronic acid and your coupling partner (aryl/vinyl halide or triflate). Boronic acids, particularly vinyl types, can degrade over time.[1][4] Degradation can often be assessed by NMR spectroscopy.

Q2: I'm getting very low yields of my desired product. What are the most probable causes?

A2: Low yields typically indicate that the catalytic cycle is proceeding but is inefficient or is being outcompeted by side reactions. The most common culprits are inefficient transmetalation or premature degradation of the boronic acid.

  • Inefficient Transmetalation: The transfer of the indenyl group from boron to palladium is a critical step facilitated by the base.[5][6] The base activates the boronic acid by converting it to a more nucleophilic boronate species.[5][7] If the base is too weak, not soluble enough, or not thoroughly mixed (in biphasic systems), this step can become rate-limiting.[8]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting your 1H-Indene-2-boronic acid into indene.[9] This process consumes your starting material and is often accelerated by the presence of water and the choice of base.[9][10][11]

  • Suboptimal Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. An inappropriate ligand can lead to a sluggish reaction, allowing more time for side reactions to occur. Interestingly, recent studies have shown that very bulky phosphine ligands can, in some cases, paradoxically accelerate protodeboronation.[12][13]

Q3: My primary side product is indene. How do I combat protodeboronation?

A3: The formation of indene is a clear sign of protodeboronation, a common challenge with vinyl and electron-rich heteroaryl boronic acids.[1][9] This reaction involves the protonolysis of the carbon-boron bond and is highly dependent on reaction conditions.[9]

Here are the most effective strategies to minimize it:

  • Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a rigorously anhydrous solvent system can dramatically suppress protodeboronation.[1] Use solvents from a solvent purification system or freshly distilled solvents.

  • Select a Milder, Non-Nucleophilic Base: Strong bases in aqueous media can accelerate the decomposition of boronic acids.[10][14] Consider switching from strong bases like NaOH or K₃PO₄ in aqueous systems to milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) under anhydrous conditions.[1][15]

  • Use a "Slow-Release" Strategy: Convert the boronic acid into a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a diethanolamine adduct.[9][16][17] These derivatives are more stable under the reaction conditions and hydrolyze slowly in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[9][18]

Q4: I'm observing significant homo-coupling of my aryl halide and/or the indene boronic acid. How can I prevent this?

A4: Homo-coupling is another common side reaction that consumes starting materials and complicates purification. It can occur with either the boronic acid (forming a di-indenyl species) or the aryl halide (forming a biaryl).

  • Oxygen Contamination: As mentioned, oxygen is a primary cause of the oxidative homo-coupling of boronic acids.[1] Rigorous degassing of solvents and maintaining a robust inert atmosphere is the first line of defense.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reductive elimination step over pathways leading to homo-coupling.[8]

  • Temperature Control: Excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side reactions. Ensure the reaction is not being overheated and consider if a lower temperature for a longer duration might be more effective.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: A Systematic Approach to Troubleshooting

When a reaction fails, a logical, stepwise approach is more effective than random changes. The following flowchart provides a structured path for diagnosing the issue.

G start Reaction Failure (Low/No Yield) reagent_check Step 1: Verify Reagent Quality - Is Catalyst Active? - Is Boronic Acid Pure? - Are Solvents Anhydrous/Degassed? start->reagent_check setup_check Step 2: Check Reaction Setup - Is Atmosphere Inert? - Is Stirring Adequate? - Is Temperature Correct? reagent_check->setup_check Reagents OK protodeboronation Problem ID: Protodeboronation (Indene is major byproduct) setup_check->protodeboronation Setup OK low_conversion Problem ID: Low Conversion (Starting materials remain) setup_check->low_conversion Setup OK solution_proto Solution: 1. Switch to Anhydrous Conditions 2. Use Milder Base (e.g., KF) 3. Protect Boronic Acid (e.g., MIDA ester) protodeboronation->solution_proto solution_conversion Solution: 1. Change Ligand (e.g., SPhos, XPhos) 2. Change Base (e.g., K₃PO₄) 3. Increase Temperature low_conversion->solution_conversion success Successful Reaction solution_proto->success solution_conversion->success

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Guide 2: Optimizing the Catalytic System & Conditions

The interplay between the catalyst, ligand, base, and solvent is critical for success. The following table provides starting points for optimization when working with 1H-Indene-2-boronic acid.

Parameter Condition 1 (Aqueous/Biphasic) Condition 2 (Anhydrous) Rationale & Causality
Pd Source Pd(OAc)₂, PdCl₂(dppf)XPhos Pd G3, Pd₂(dba)₃Buchwald precatalysts are often more robust and efficient, ensuring rapid generation of the active Pd(0) catalyst.[1]
Ligand PPh₃, dppfSPhos, XPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) excel at promoting the oxidative addition of challenging substrates and the final reductive elimination step.[8]
Base K₂CO₃, K₃PO₄Cs₂CO₃, KF, K₃PO₄ (anhydrous)Anhydrous conditions with bases like KF or Cs₂CO₃ are highly effective at suppressing protodeboronation.[1][15] K₃PO₄ is a strong, non-nucleophilic base suitable for many substrates.[19]
Solvent Dioxane/H₂O, Toluene/H₂ODioxane, Toluene, THFThe choice of solvent dictates the solubility of the reagents and the operating temperature. Anhydrous solvents are key to preventing protodeboronation.[1]
Temperature 80 - 110 °C60 - 110 °CTemperature should be high enough for efficient reaction rates but not so high as to cause reagent or catalyst decomposition.
Guide 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with 1H-Indene-2-boronic acid under anhydrous conditions to minimize side reactions.

Materials:

  • Aryl bromide (1.0 equiv)

  • 1H-Indene-2-boronic acid (1.2–1.5 equiv)

  • XPhos Pd G3 (1–2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 1H-Indene-2-boronic acid, and finely powdered K₃PO₄.[1]

  • Establish Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[19]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.[1]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude product via flash column chromatography on silica gel.[1]

Guide 4: Visualizing the Catalytic Cycle and Failure Points

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights where common failures occur.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_failures Common Failure Points OA Oxidative Addition TM Transmetalation OA->TM [L₂Pd(Ar)(X)] RE Reductive Elimination TM->RE [L₂Pd(Ar)(Indenyl)] Pd0 L₂Pd(0) (Active Catalyst) RE->Pd0 Ar-Indenyl (Product) Pd0->OA Ar-X ArX Ar-X ArX->OA Boronic Indene-B(OH)₂ Boronic->TM Base Base (e.g., K₃PO₄) Base->Boronic activates Deactivation Catalyst Deactivation (by O₂) Deactivation->Pd0 inhibits Protodeboronation Protodeboronation (forms Indene) Protodeboronation->Boronic consumes SlowTM Slow Transmetalation SlowTM->TM hinders

Caption: The Suzuki catalytic cycle with key inputs and common failure points.

By understanding these common pitfalls and systematically applying the troubleshooting strategies outlined above, you can significantly increase your success rate in Suzuki-Miyaura couplings involving the challenging yet rewarding 1H-Indene-2-boronic acid substrate.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. American Chemical Society. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. LinkedIn. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • What is the proper way to set up a suzuki coupling? Reddit. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

Sources

Troubleshooting

how to remove boronic acid impurities from a reaction mixture

Welcome to the technical support center for reaction purification. This guide provides in-depth, field-proven answers to common questions regarding the removal of boronic acid and its derivatives from reaction mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction purification. This guide provides in-depth, field-proven answers to common questions regarding the removal of boronic acid and its derivatives from reaction mixtures. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their removal can often be a significant purification challenge.[1][2][3][4] This resource is designed for researchers, chemists, and drug development professionals seeking robust and reliable purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard aqueous workup isn't removing the excess boronic acid. What am I doing wrong?

This is a very common issue. The effectiveness of a simple water or brine wash is often insufficient because the partitioning of a boronic acid between organic and aqueous layers is highly dependent on pH.[5][6]

Causality Explained: Boronic acids are Lewis acids, not Brønsted-Lowry acids in the traditional sense.[7] They exist in a pH-dependent equilibrium between a neutral, trigonal planar form, which is more soluble in organic solvents, and an anionic, tetrahedral boronate form, which is highly water-soluble.[7] At neutral or acidic pH, the equilibrium favors the organic-soluble neutral form. To effectively extract the boronic acid into the aqueous phase, you must raise the pH to deprotonate it.

Troubleshooting Protocol: pH-Dependent Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Wash the organic layer with a basic aqueous solution. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is typically effective.[8] This converts the boronic acid to its water-soluble boronate salt.

  • Extraction: Separate the layers. The boronate salt will be in the aqueous layer. Repeat the basic wash 1-2 more times to ensure complete removal.

  • Neutralization & Final Washes: Wash the organic layer with water and then brine to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo to isolate your purified product.

Diagram: pH-Dependent Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture (Product + R-B(OH)₂) B Add Basic Solution (e.g., 1M NaOH) A->B Wash C Separation B->C D Purified Product in Organic Layer C->D Retain E Formation of Water-Soluble Boronate Salt (R-B(OH)₃⁻ Na⁺) C->E Partitioning F Aqueous Waste E->F Discard

Caption: Workflow for basic aqueous extraction of boronic acids.

Q2: I'm performing a Suzuki coupling and column chromatography on silica gel is giving me poor separation and recovery. What are my options?

Silica gel chromatography of crude products containing boronic acids is notoriously problematic.[6][9][10] Boronic acids can streak badly, co-elute with products of similar polarity, or even decompose on the acidic silica surface.[6][10]

Causality Explained: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups lead to strong interactions with the silanol groups (Si-OH) on the silica surface. This can cause irreversible adsorption or significant tailing of the compound during elution. Furthermore, the equilibrium between the boronic acid and its cyclic anhydride trimer (boroxine) can lead to multiple, poorly resolved spots on a TLC plate and broad peaks during chromatography.

Alternative Purification Strategies:

MethodPrinciple of OperationBest ForConsiderations
Scavenger Resins Covalent or dative bonding to functional groups on a solid support.[11]Removing excess boronic acid post-reaction.Highly efficient and simplifies workup to simple filtration.
Reverse-Phase (C18) Chromatography Separation based on hydrophobicity.More polar products that are difficult to separate on normal phase.May require method development to find optimal solvent systems (e.g., ACN/water or MeOH/water).[10]
Complexation/Precipitation Formation of a stable, often crystalline, adduct that can be filtered off.Isolating the boronic acid impurity itself.The adduct must be selectively formed with the impurity and not the desired product.
Trituration/Recrystallization Exploiting differences in solubility between the product and impurities.When the desired product is a crystalline solid.Requires screening of various solvents to find suitable conditions.[5][9]
Q3: Can you provide a detailed protocol for using a scavenger resin to remove boronic acid?

Certainly. Using a solid-phase scavenger is one of the most efficient and clean methods for removing boronic acid impurities. Resins functionalized with diethanolamine (DEAM) or other diol-containing moieties are particularly effective.[12][13]

Causality Explained: Boronic acids readily and reversibly form stable five-membered cyclic esters with 1,2- or 1,3-diols.[14] Scavenger resins with covalently bound diol groups, like diethanolamine, exploit this chemistry.[12][13] When the crude reaction mixture is passed over the resin, the boronic acid is selectively sequestered onto the solid support, while the desired product, lacking this functionality, passes through. The purification is completed by simple filtration.

Experimental Protocol: Purification using a Diethanolamine (DEAM) Scavenger Resin

  • Resin Selection & Preparation: Choose a diethanolamine-functionalized silica or polystyrene resin. Use approximately 3-5 molar equivalents of the resin relative to the amount of boronic acid impurity to be removed. Swell the resin in the reaction solvent (e.g., THF, DCM, Dioxane) for 15-30 minutes before use.

  • Scavenging: Add the pre-swelled resin to the crude reaction mixture.

  • Agitation: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid by a suitable technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any non-bound product.

  • Isolation: Combine the filtrate and the washings, and concentrate in vacuo to yield the purified product.

Diagram: Scavenger Resin Workflow

G A Crude Reaction Mixture (Product + Boronic Acid Impurity) B Add DEAM Scavenger Resin A->B C Agitate Slurry (1-16 h) B->C D Filter to Remove Resin C->D E Resin with Bound Boronic Acid D->E Waste F Purified Product in Filtrate D->F Collect G Concentrate in vacuo F->G H Final Purified Product G->H

Sources

Optimization

Technical Support Center: Recrystallization of 1H-Indene-2-boronic acid

Welcome to the technical support center for the purification of 1H-Indene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Indene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this compound. Here, we move beyond a simple set of instructions to explain the underlying principles and offer robust troubleshooting advice to ensure the successful purification of your material.

Understanding the Compound: 1H-Indene-2-boronic acid

1H-Indene-2-boronic acid is a solid with a reported melting point range of 57-77 °C. This broad range suggests that the purity of commercially available material can be variable, making recrystallization a critical step for many applications. Like many boronic acids, it is susceptible to certain side reactions such as protodeboronation, especially in the presence of acid or base, which can lead to the formation of indene as a significant impurity[1][2][3][4].

Core Protocol: Recrystallization of 1H-Indene-2-boronic acid

This protocol is designed to provide a reliable method for the purification of 1H-Indene-2-boronic acid, focusing on the selection of an appropriate solvent system and the execution of a sound recrystallization technique.

Recommended Solvent System

A mixed solvent system of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) often provides the best results for recrystallization. For 1H-Indene-2-boronic acid, a combination of a polar protic or aprotic solvent with a non-polar solvent is a logical starting point.

Solvent SystemRoleRationale
Ethyl Acetate (EtOAc) Good SolventBoronic acids often show good to moderate solubility in ethyl acetate[5]. Its moderate boiling point (77 °C) allows for easy removal.
Hexane Poor SolventAs a non-polar solvent, hexane will decrease the solubility of the relatively polar 1H-Indene-2-boronic acid, inducing crystallization upon cooling.
Alternative Systems For ScreeningOther potential systems to screen include Dichloromethane/Hexane, Acetone/Hexane, or Toluene/Hexane[5][6]. Hot water can also be effective for some boronic acids, as their solubility often increases significantly with temperature[7][8]. However, the potential for protodeboronation should be considered[4].
Step-by-Step Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude 1H-Indene-2-boronic acid in a clean Erlenmeyer flask. B Add a minimal amount of hot ethyl acetate to dissolve the solid. A->B C If insoluble impurities are present, perform a hot gravity filtration. B->C D Slowly add hot hexane to the hot ethyl acetate solution until turbidity persists. C->D E Add a drop of hot ethyl acetate to redissolve the turbidity. D->E F Allow the solution to cool slowly to room temperature. E->F G Further cool in an ice bath to maximize crystal formation. F->G H Collect crystals by vacuum filtration. G->H I Wash with a small amount of cold hexane. H->I J Dry the crystals under vacuum. I->J

Caption: Workflow for the recrystallization of 1H-Indene-2-boronic acid.

Detailed Protocol:
  • Dissolution: Place the crude 1H-Indene-2-boronic acid in an Erlenmeyer flask. Heat a suitable volume of ethyl acetate on a hot plate (do not use a Bunsen burner due to flammability). Add the hot ethyl acetate dropwise to the boronic acid with swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of polymeric or oxidized impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then proceed to the next step.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. It is advisable to pre-heat the filtration apparatus.

  • Inducing Crystallization: To the clear, hot filtrate, slowly add warm hexane until you observe persistent cloudiness (turbidity). Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution at the saturation point.

  • Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities. Transfer the purified crystals to a watch glass and dry them under vacuum to a constant weight.

Troubleshooting and FAQs

Here are some common issues encountered during the recrystallization of 1H-Indene-2-boronic acid and how to address them:

Q1: My compound "oiled out" instead of forming crystals. What should I do?

  • Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. Given the relatively low melting point of 1H-Indene-2-boronic acid (57-77 °C), this is a significant possibility.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent (ethyl acetate) to decrease the saturation level.

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

    • If it still oils out, try a different solvent system with a lower boiling point.

Q2: I have a very low yield after recrystallization. How can I improve it?

  • Explanation: A low yield can result from several factors: using too much "good" solvent, incomplete precipitation, or loss of material during transfers.

  • Solution:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude material.

    • Maximize Precipitation: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for an adequate amount of time.

    • Recover from Filtrate: The mother liquor (the filtrate after collecting the crystals) can be concentrated by evaporation and a second crop of crystals can often be obtained. Note that this second crop may be less pure than the first.

    • Check Solubility: Confirm that your chosen "poor" solvent is indeed one in which your compound has very low solubility.

Q3: No crystals are forming even after cooling in an ice bath. What's wrong?

  • Explanation: This typically means the solution is not supersaturated. Either too much solvent was used, or the initial material was purer than expected.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seed Crystals: If you have a small amount of pure 1H-Indene-2-boronic acid, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the boronic acid and then attempt to cool and crystallize again.

Q4: The recrystallized material still has a broad melting point range. Is it pure?

  • Explanation: A broad melting point range is a strong indicator of impurities. The recrystallization may not have been efficient enough to remove all contaminants.

  • Solution:

    • Repeat Recrystallization: A second recrystallization can often significantly improve purity.

    • Consider Alternative Purification: If recrystallization is ineffective, other techniques like column chromatography may be necessary. However, boronic acids can sometimes be challenging to purify via silica gel chromatography due to their acidic nature and potential for streaking[5][9]. Using a different stationary phase like alumina or a modified mobile phase could be explored.

    • Acid-Base Extraction: For some boronic acids, an acid-base extraction can be an effective purification step prior to recrystallization. This involves dissolving the crude material in an organic solvent, extracting with a basic aqueous solution to form the boronate salt, washing the aqueous layer with an organic solvent to remove non-acidic impurities, acidifying the aqueous layer, and then extracting the purified boronic acid back into an organic solvent[5][10][11].

Q5: I suspect my product is degrading during the process. What are the signs and how can I prevent it?

  • Explanation: Boronic acids can undergo protodeboronation (loss of the B(OH)2 group) or form anhydrides (boroxines) upon heating[2][4][12]. Protodeboronation is a common side reaction that can be promoted by acidic or basic conditions[3].

  • Solution:

    • Minimize Heating Time: Do not heat the solution for an extended period. Dissolve the compound and proceed with the recrystallization promptly.

    • Use Neutral Solvents: Ensure your solvents are free from acidic or basic impurities.

    • Moderate Temperatures: Avoid excessively high temperatures during dissolution.

    • Characterize the Product: Use analytical techniques like NMR spectroscopy to check for the presence of indene (the protodeboronated product) or other impurities.

By understanding the principles behind recrystallization and anticipating potential challenges, you can effectively purify 1H-Indene-2-boronic acid for your research and development needs.

References

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35263-35266. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Fyfe, J. W. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336. [Link]

  • Heard, D. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14835-14849. [Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Matteson, D. S. (2002). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 67(18), 6155-6166. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Taylor, M. S., & Arvada, E. (2017). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry, 15(48), 10213-10217. [Link]

  • North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 25(5), 1234-1239. [Link]

  • Google Patents. (n.d.).
  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3568-3574. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link]

  • MIT Department of Chemistry. (n.d.). Purification of Solids by Recrystallization. [Link]

  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. [Link]

  • PubChem. (n.d.). Phenylboronic acid. [Link]

Sources

Troubleshooting

Technical Support Center: 1H-Indene-2-boronic acid Purification

A Guide by the Senior Application Scientist Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide by the Senior Application Scientist

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 1H-Indene-2-boronic acid and facing challenges in its purification via silica gel column chromatography. My goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your separations effectively.

The purification of boronic acids, including 1H-Indene-2-boronic acid, is notoriously challenging. These compounds possess a unique Lewis acidic character and are prone to interactions and degradation on the standard silica gel stationary phase.[1][2][3] Common issues include strong adsorption to the silica, decomposition (protodeboronation), and the formation of boroxine anhydrides, all of which lead to poor recovery and purity.[2][3][4]

This document is structured into a direct, problem-solving format to address the specific issues you may be encountering in the lab.

Troubleshooting Guide

This section addresses the most common failure modes observed during the column chromatography of 1H-Indene-2-boronic acid.

Q1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening?

A1: The Root Cause: Strong Silanol Interactions

This is the classic symptom of strong analyte-stationary phase interaction. The silica gel surface is covered with acidic silanol groups (Si-OH). The boron atom in your boronic acid is electron-deficient (a Lewis acid) and coordinates strongly with the Lewis basic oxygen atoms of these silanol groups.[3] This strong, often irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or streaking.[5]

Immediate Solutions:

  • Mobile Phase Modification: The most effective initial step is to add a competitive acidic modifier to your eluent.

    • Protocol: Add 0.5% to 1% acetic acid to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of acetic acid).

    • Mechanism: The acetic acid protonates the silica surface, "capping" the highly interactive anionic silanate groups (-SiO⁻). It also competes with the boronic acid for binding sites, allowing your compound to elute more symmetrically.[6]

  • Increase Eluent Polarity: If the compound is still retained too strongly (low Rf value) even with the modifier, a more polar solvent system is required.

    • Recommended Systems: Instead of a simple Ethyl Acetate/Hexane system, consider using a gradient of Methanol in Dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 5%).[5] This combination offers a stronger eluting power for polar compounds.

Q2: My recovery is extremely low. I load 200 mg of crude material, but only recover <50 mg of product. Where is my compound going?

A2: The Culprit: On-Column Decomposition

Low recovery is most often due to the irreversible adsorption and subsequent chemical degradation of the boronic acid on the silica surface. The acidic nature of silica gel can catalyze protodeboronation, a process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2][4] In your case, this would convert 1H-Indene-2-boronic acid into 1H-Indene, which is a much less polar, volatile impurity.

Strategic Solutions:

  • Minimize Contact Time (Flash Chromatography): The longer your compound is exposed to the silica, the more it will decompose.

    • Protocol: Use a finer grade of silica gel (230-400 mesh) and apply positive pressure (air or nitrogen) to achieve a rapid solvent flow rate—ideally, the solvent level should drop by about 2 inches per minute.[7] This is the core principle of flash chromatography and is critical for sensitive compounds.[8][9]

  • Deactivate the Stationary Phase: A more advanced technique is to passivate the silica gel before use.

    • Protocol (Boric Acid Impregnation): A highly effective method involves treating the silica gel with boric acid.[10] This pre-saturates the Lewis basic sites on the silica that would otherwise bind your compound, reducing over-adsorption.[10]

      • Prepare a 1% (w/v) solution of boric acid in methanol.

      • Create a slurry of your silica gel in this solution.

      • Evaporate the methanol on a rotary evaporator until you have a free-flowing powder.

      • Dry the treated silica in an oven at 100 °C for several hours before use.

  • Consider an Alternative Stationary Phase: If decomposition persists, silica gel may not be suitable.

    • Recommendation: Neutral alumina can be an excellent alternative for acid-sensitive compounds.[6] It lacks the strong Brønsted acidity of silica gel, often preventing degradation. Run test TLCs on alumina plates to develop a suitable solvent system first.

Q3: The fractions from my column contain new, less polar impurities that were not in my crude starting material. What are these?

A3: Identifying the Byproducts of Degradation

You are likely observing the products of on-column decomposition.

  • Primary Impurity: The most probable new spot is 1H-Indene , the product of protodeboronation. It is significantly less polar than the parent boronic acid and will elute much faster.

  • Secondary Impurity: You may also be forming the cyclic trimer anhydride (boroxine) of your compound, especially if your solvents or silica are not completely dry. Boroxines are generally less polar than the corresponding boronic acid.[3]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and solving these common issues.

G cluster_symptoms Symptoms cluster_causes Probable Causes cluster_solutions Solutions start Problem with Column Purification streaking Streaking / Tailing start->streaking low_recovery Low Recovery start->low_recovery new_impurities New Impurities Post-Column start->new_impurities cause_interaction Strong Silanol Interaction streaking->cause_interaction cause_degradation On-Column Degradation (Protodeboronation) low_recovery->cause_degradation new_impurities->cause_degradation cause_boroxine Boroxine Formation (Moisture) new_impurities->cause_boroxine sol_modifier Add Acetic Acid (0.5-1%) to Eluent cause_interaction->sol_modifier sol_fast Run Column Faster (Flash Conditions) cause_degradation->sol_fast sol_deactivate Deactivate Silica (Boric Acid Treatment) cause_degradation->sol_deactivate sol_alumina Switch to Neutral Alumina cause_degradation->sol_alumina sol_ester Derivatize to Boronate Ester cause_degradation->sol_ester

Sources

Optimization

Technical Support Center: Stabilizing 1H-Indene-2-boronic acid in Cross-Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the prevention of protodeboronation of 1H-Indene-2-boronic acid during chemical reactions, particularly in palladium-catalyzed cross-coupling.

Understanding the Challenge: The Instability of 1H-Indene-2-boronic acid

1H-Indene-2-boronic acid is a valuable vinyl boronic acid derivative used in the synthesis of complex organic molecules. However, like many vinyl and heteroaromatic boronic acids, it is susceptible to an undesired side reaction known as protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of indene as a byproduct. This not only consumes the starting material and reduces the yield of the desired product but also complicates the purification process.[1][2]

Protodeboronation can be catalyzed by both acidic and basic conditions and is often promoted by the presence of water.[2][3] In the context of Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions, this side reaction can be particularly problematic.[4]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our users encounter when working with 1H-Indene-2-boronic acid.

Q1: My Suzuki-Miyaura reaction with 1H-Indene-2-boronic acid is giving low yields and I'm observing a significant amount of indene as a byproduct. What is happening?

A: The formation of indene is a classic sign of protodeboronation.[1][2] This undesired reaction is likely competing with your desired cross-coupling reaction. The basic conditions and the presence of water, which are common in Suzuki-Miyaura couplings, create an environment where the C-B bond of your boronic acid is susceptible to cleavage.[2][3]

Q2: How can I minimize protodeboronation when using 1H-Indene-2-boronic acid directly?

A: While challenging, you can take several steps to mitigate protodeboronation:

  • Choice of Base: Opt for milder, non-hydroxide bases. Strong bases like sodium hydroxide (NaOH) can accelerate protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a better choice.[5]

  • Anhydrous Conditions: Minimize the amount of water in your reaction. Use anhydrous solvents and ensure your glassware is thoroughly dried. While some Suzuki couplings benefit from a small amount of water, excess water will favor protodeboronation.[5]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[5] If your catalytic system allows, try running the reaction at a lower temperature (e.g., 60-80 °C).

  • Efficient Catalyst System: A highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, making it more competitive against the slower protodeboronation pathway.[1]

Q3: I've heard that using a boronic ester can help. Is this true for 1H-Indene-2-boronic acid?

A: Absolutely. Converting 1H-Indene-2-boronic acid to its pinacol ester is a highly effective strategy to prevent protodeboronation.[6][7] Boronic esters, in general, exhibit greater stability compared to their corresponding boronic acids.[6][7] The pinacol ester acts as a protecting group, which is more resistant to premature decomposition under the reaction conditions.[8]

The prevailing theory is that the pinacol ester participates in a "slow-release" mechanism.[4] Under the reaction conditions, the ester slowly hydrolyzes to generate a low concentration of the active boronic acid in situ. This low concentration is sufficient for the desired cross-coupling to proceed efficiently while minimizing the opportunity for protodeboronation to occur.[4]

Q4: How do I synthesize 1H-Indene-2-boronic acid pinacol ester?

A: A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed coupling of a halide with bis(pinacolato)diboron (B₂pin₂).[9] For 1H-Indene-2-boronic acid pinacol ester, you would typically start from 2-bromoindene.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Protodeboronation

If you are still encountering issues with protodeboronation, this guide will help you systematically diagnose and resolve the problem.

Observation Potential Cause Recommended Solution
High levels of indene byproduct, low yield of coupled product Protodeboronation of 1H-Indene-2-boronic acid Convert the boronic acid to its pinacol ester to increase stability.
Reaction is sluggish and protodeboronation is still observed even with the pinacol ester Inefficient catalytic system Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Use a more active palladium pre-catalyst and/or a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos).[1]
Protodeboronation persists despite using the pinacol ester and an active catalyst Harsh reaction conditions Lower the reaction temperature. Optimize the base; consider using a milder base like K₃PO₄ or Cs₂CO₃. Ensure strictly anhydrous conditions by using dry solvents and adding molecular sieves.
Inconsistent results between batches Degradation of boronic acid/ester during storage Store 1H-Indene-2-boronic acid and its pinacol ester under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the synthesis of 1H-Indene-2-boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 1H-Indene-2-boronic acid pinacol ester

This protocol is adapted from established Miyaura borylation procedures.[9]

Materials:

  • 2-Bromoindene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromoindene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the 2-bromoindene.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing the celite with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1H-Indene-2-boronic acid pinacol ester as a white solid.

Protocol 2: Optimized Suzuki-Miyaura Coupling using 1H-Indene-2-boronic acid pinacol ester

This protocol is designed to minimize protodeboronation and maximize the yield of the desired cross-coupled product.

Materials:

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • 1H-Indene-2-boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide/triflate, 1H-Indene-2-boronic acid pinacol ester, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC/GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the chemical principles at play, the following diagrams illustrate the key pathways.

Protodeboronation_vs_Suzuki cluster_0 Reaction Pathways for 1H-Indene-2-boronic acid IndeneBA 1H-Indene-2-boronic acid BaseH2O + Base, H2O Protodeboronation Protodeboronation (Indene byproduct) IndeneBA->Protodeboronation Undesired Pathway SuzukiCoupling Suzuki-Miyaura Coupling (Desired Product) IndeneBA->SuzukiCoupling Desired Pathway CouplingPartner Ar-X / R-X CouplingPartner->SuzukiCoupling Desired Pathway PdCatalyst Pd(0) Catalyst PdCatalyst->SuzukiCoupling Desired Pathway

Caption: Competing pathways for 1H-Indene-2-boronic acid in a Suzuki-Miyaura reaction.

Pinacol_Ester_Strategy cluster_1 Workflow for Preventing Protodeboronation Start Start with 1H-Indene-2-boronic acid Protection Protection Step: Miyaura Borylation Start->Protection PinacolEster Stable Intermediate: 1H-Indene-2-boronic acid pinacol ester Protection->PinacolEster SuzukiReaction Suzuki-Miyaura Coupling: Slow release of boronic acid PinacolEster->SuzukiReaction FinalProduct High Yield of Desired Product SuzukiReaction->FinalProduct LowProtodeboronation Minimized Protodeboronation SuzukiReaction->LowProtodeboronation

Caption: Recommended workflow using the pinacol ester to minimize protodeboronation.

References

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Butkevich, A. N., et al. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12268–12278. [Link]

  • Exploring the Versatility of Vinylboronic Acid Pinacol Ester in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Butkevich, A. N., et al. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(5), 728-731. [Link]

  • Song, Y., et al. (2016). Synthesis of aryl substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process. Arkivoc, 2016(5), 234-245. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][10]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 76(11), 4535–4543. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1284. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling 1H-Indene-2-boronic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1H-Indene-2-boronic acid. Given the compound's...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1H-Indene-2-boronic acid. Given the compound's inherent instability, this document focuses on best practices for handling under an inert atmosphere, troubleshooting common experimental issues, and strategies for enhancing stability.

Section 1: Compound Profile & Intrinsic Instability (FAQ)

This section addresses the fundamental properties of 1H-Indene-2-boronic acid and the chemical principles governing its sensitivity.

Q1: What are the key physical and chemical properties of 1H-Indene-2-boronic acid?

1H-Indene-2-boronic acid is a solid reagent used as a building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 312968-21-1[2]
Molecular Formula C₉H₉BO₂[1]
Molecular Weight 159.98 g/mol [2]
Appearance Solid
Melting Point 57-77 °C
Storage Temperature 2-8°C under an inert atmosphere[3]

Q2: Why is 1H-Indene-2-boronic acid considered a "sensitive" reagent that requires an inert atmosphere?

The sensitivity of 1H-Indene-2-boronic acid, like many other boronic acids, stems from two primary degradation pathways: oxidation and protodeboronation. Handling under an inert atmosphere (e.g., Nitrogen or Argon) is critical to mitigate these issues.

  • Oxidative Degradation: The presence of oxygen, especially in combination with palladium catalysts used in cross-coupling reactions, can lead to the oxidative homocoupling of two boronic acid molecules to form a bi-indene byproduct.[4] This not only consumes the starting material but can also deactivate the catalyst.[4] Some boronic acids are also susceptible to oxidation by reactive oxygen species, which can cleave the C-B bond.[5][6]

  • Protodeboronation: This is a process where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom, yielding the parent indene molecule.[7][8] This reaction is often mediated by moisture (H₂O) and can be accelerated under certain pH conditions or by the presence of certain metals.[7][9][10] For boronic acids, this is a major decomposition pathway that leads to reduced yields in coupling reactions.[4]

Section 2: Core Protocols for Inert Atmosphere Handling

Adherence to strict inert atmosphere techniques is non-negotiable for achieving reproducible results with 1H-Indene-2-boronic acid.

Protocol 1: Storage and Initial Handling
  • Receiving and Storage: Upon receipt, immediately transfer the manufacturer's bottle into a glovebox or store it in a desiccator that is continuously purged with an inert gas. The recommended storage temperature is 2-8°C.[3]

  • Aliquoting: If the entire bottle will not be used at once, it is best practice to aliquot the solid into smaller, pre-dried vials inside a glovebox. This prevents repeated exposure of the bulk material to trace amounts of air and moisture during each use.

  • Pre-Drying Glassware: All glassware must be rigorously dried before use to remove adsorbed moisture.[11][12][13] Heat the glassware in an oven (e.g., 125°C overnight), and then allow it to cool to room temperature in a desiccator or under a stream of inert gas.[12][13]

Protocol 2: Setting up a Reaction using a Schlenk Line

A Schlenk line provides a robust method for performing reactions under an inert atmosphere without a glovebox.

Workflow Diagram: Schlenk Line Reaction Setup

G cluster_setup 1. System Preparation cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction DryFlask 1. Assemble & Flame-Dry Reaction Flask Cool 2. Cool Under Inert Gas Flow DryFlask->Cool AddSolid 3. Add Solids (Boronic Acid, Catalyst, etc.) Under Positive N2/Ar Flow Cool->AddSolid Purge 4. Evacuate & Refill with Inert Gas (3x) AddSolid->Purge AddSolvent 5. Add Degassed Solvent via Syringe Purge->AddSolvent Heat 6. Heat to Reaction Temperature Under N2/Ar AddSolvent->Heat

Caption: Workflow for setting up a reaction under inert atmosphere using a Schlenk line.

Step-by-Step Procedure:

  • Assemble and Dry: Assemble the reaction flask (e.g., a two-neck round-bottom flask with a condenser and septum) and flame-dry it under vacuum or a strong flow of inert gas to remove all moisture.[14] Allow it to cool to room temperature while maintaining the inert atmosphere.[13]

  • Inert Gas Flow: Ensure the flask is connected to the Schlenk line and maintained under a slight positive pressure of nitrogen or argon, vented through an oil bubbler.[11][13]

  • Add Solids: Briefly remove the septum and quickly add the solid 1H-Indene-2-boronic acid, palladium catalyst, ligand, and base against a positive counterflow of inert gas.

  • Purge the Vessel: Seal the flask and perform at least three "evacuate-and-refill" cycles using the Schlenk line to ensure the headspace is completely free of air.

  • Add Solvents: Add dry, degassed solvent via a gas-tight syringe through the septum.[15][16]

  • Commence Reaction: Begin stirring and heating as required by your specific protocol, ensuring the inert atmosphere is maintained throughout.

Section 3: Troubleshooting Guide

This guide addresses common failures encountered when using 1H-Indene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Q3: My Suzuki-Miyaura reaction has a low yield or failed completely. What should I check first?

A failed coupling reaction can be frustrating. Systematically check the following potential points of failure.

Troubleshooting Decision Tree for Low Reaction Yield

G Start Low / No Yield CheckSM Starting Material (SM) Consumed? Start->CheckSM NoReaction Probable Cause: - Inactive Catalyst - Incorrect Temperature - Wrong Base/Solvent CheckSM->NoReaction No CheckPDB Protodeboronated Indene Observed? CheckSM->CheckPDB Yes SM_Consumed Probable Cause: - Protodeboronation - Homocoupling - Product Degradation PDB_Yes Cause: Protodeboronation Solution: - Use rigorously dry solvent/base - Switch to a non-aqueous base (e.g., K3PO4) - Lower reaction temperature CheckPDB->PDB_Yes Yes CheckHC Homocoupled Dimer Observed? CheckPDB->CheckHC No HC_Yes Cause: Oxygen Contamination Solution: - Improve degassing of solvent - Ensure inert atmosphere is secure - Use fresh, active catalyst CheckHC->HC_Yes Yes Other Other Issues: - Incorrect stoichiometry - Product instability under reaction conditions CheckHC->Other No

Caption: A decision tree to diagnose the cause of low yield in Suzuki-Miyaura coupling reactions.

Detailed Checklist:

  • Atmosphere Integrity: This is the most common culprit. Ensure your inert gas is of high purity and that your system (Schlenk line or glovebox) is free of leaks. Re-check your solvent degassing procedure. Oxygen contamination is a primary cause of catalyst decomposition and boronic acid homocoupling.[4]

  • Reagent Purity & Stability: Has the boronic acid been handled and stored correctly? If it has been on the shelf for a while or handled improperly, it may have already degraded.[15] Verify the purity of your aryl halide and the activity of your palladium catalyst.[4]

  • Base and Solvent Choice: The base is critical. Ensure it is dry and finely powdered for solid-phase reactions.[4] The solvent must be anhydrous and thoroughly degassed. The presence of water can facilitate protodeboronation, especially with bases like carbonates in aqueous media.[7][8]

Q4: I'm observing a significant amount of protodeboronated indene in my crude reaction mixture. How can I prevent this?

Observing the parent indene is a classic sign of protodeboronation. This side reaction competes with the desired catalytic cycle.

  • Causality: Protodeboronation is the hydrolytic cleavage of the C–B bond.[8] While it can occur with just water, it is often significantly accelerated under the basic conditions required for the Suzuki-Miyaura reaction.[17]

  • Solutions:

    • Minimize Water: Use rigorously dried solvents and reagents. If a biphasic system is required, consider minimizing the amount of water or switching to a different solvent system.

    • Optimize Base: Highly aqueous basic solutions can promote this pathway. Consider using a non-nucleophilic, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to be effective.[4]

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the decomposition pathway relative to the productive coupling.

Section 4: Advanced Stability & Handling Strategies

For particularly challenging applications or long-term storage, converting 1H-Indene-2-boronic acid to a more stable derivative can be highly advantageous.

Q5: Are there more stable forms of 1H-Indene-2-boronic acid that are easier to handle?

Yes. Converting the boronic acid to a boronate ester or a diethanolamine adduct can dramatically improve its benchtop stability and shelf-life.[18][19]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and can be handled in air.[18] The boronic acid can be released in situ under slow-release conditions during the coupling reaction, which is ideal for unstable boronic acids.[18]

  • Diethanolamine (DABO) Adducts: Reacting the boronic acid with inexpensive diethanolamine forms a stable, crystalline bicyclic adduct.[19][20] These are often air-stable and can be stored for long periods without degradation.[19] They can be used directly in Suzuki-Miyaura reactions, where the protic solvent or aqueous base hydrolyzes the adduct to release the active boronic acid.[19][20]

Protocol 3: Preparation of a Stable 1H-Indene-2-boronic acid Diethanolamine (DABO) Adduct

This protocol describes a simple procedure to enhance the stability of your boronic acid for storage and handling.[20]

Chemical Transformation Diagram

G IndeneBA 1H-Indene-2-boronic acid DABO Indene-DABO Adduct (Air-stable solid) IndeneBA->DABO CH₂Cl₂ rt, 15 min DEA + Diethanolamine DEA->DABO Water + 2 H₂O

Caption: Synthesis of a stable DABO boronate from 1H-Indene-2-boronic acid.

Step-by-Step Procedure:

  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve 1H-Indene-2-boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[20]

  • Precipitation: The initial solid may dissolve completely before a new, white precipitate forms. This new solid is the DABO adduct.[20]

  • Isolation: Continue stirring the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be stored and used directly in subsequent reactions.[19][20]

References

Reference Data & Comparative Studies

Validation

1H-Indene-2-boronic acid vs 1H-Indene-2-boronate esters in Suzuki coupling

An In-Depth Technical Guide for Researchers 1H-Indene-2-boronic Acid vs. 1H-Indene-2-boronate Esters: A Comparative Guide for Suzuki Coupling in Drug Discovery For professionals in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

1H-Indene-2-boronic Acid vs. 1H-Indene-2-boronate Esters: A Comparative Guide for Suzuki Coupling in Drug Discovery

For professionals in medicinal chemistry and drug development, the indene scaffold is a valuable structural motif found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, providing a powerful method for constructing the carbon-carbon bonds necessary to build these complex molecules.[1][2] The choice of the organoboron reagent is a critical decision point that significantly influences reaction outcomes, efficiency, and scalability.

This guide provides an in-depth, objective comparison between 1H-Indene-2-boronic acid and its corresponding boronate esters, particularly the pinacol ester, in the context of Suzuki coupling. We will move beyond simple procedural descriptions to explore the underlying chemical principles and practical considerations that guide reagent selection, supported by experimental data and field-proven insights.

The Core Dichotomy: Reactivity vs. Stability

The fundamental difference between boronic acids and their boronate esters is a classic trade-off between chemical reactivity and physical stability.[3][4]

  • 1H-Indene-2-boronic Acid : As the parent compound, the boronic acid is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[3][5] Its Lewis acidity facilitates the crucial transmetalation step with the palladium catalyst.[6] However, this reactivity comes at a cost. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and, most significantly, protodeboronation, especially under the aqueous basic conditions often employed in Suzuki couplings.[3][7] They can also undergo spontaneous dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reaction kinetics.[8]

  • 1H-Indene-2-boronate Esters : By converting the hydrophilic -B(OH)2 group into a more lipophilic ester, such as the commonly used pinacol ester (-B(pin)), stability is dramatically enhanced.[3][6] These esters are typically crystalline, bench-stable solids that are easier to handle, weigh accurately, and store for extended periods.[3] Crucially, they are far more robust against protodeboronation and are amenable to standard purification techniques like silica gel chromatography, a process that is often destructive for the corresponding boronic acids.[8][9] This enhanced stability generally results in slightly lower reaction rates compared to the parent boronic acid.[3]

Comparative Performance Analysis

The choice of reagent has profound practical implications for the entire experimental workflow, from initial purification to final product isolation.

Feature1H-Indene-2-boronic Acid1H-Indene-2-boronate Ester (Pinacol)Rationale & Causality
Shelf Stability Low to Moderate. Prone to oxidation and boroxine formation.[8]High. Often stable for months/years under proper storage.[3]The bulky, hydrophobic pinacol group sterically shields the boron atom from oxygen and moisture, preventing decomposition.
Ease of Purification Difficult. High polarity and instability on silica gel often necessitate recrystallization or derivatization.[8][10]High. Readily purified by standard silica gel chromatography.[9][11]The ester's lower polarity and greater stability prevent decomposition on the acidic silica surface, allowing for effective separation.
Reactivity High. Typically leads to faster reaction times.[3][5]Moderate to High. May require slightly longer reaction times or higher temperatures.[3]The boronic acid's free hydroxyl groups are believed to directly facilitate the formation of the active boronate species required for transmetalation.[12]
Susceptibility to Protodeboronation High. The C-B bond is labile, especially under basic, aqueous conditions.[7]Low. The ester linkage significantly protects the C-B bond from cleavage.[4]Protodeboronation is a major competing pathway that reduces yield by converting the active boron reagent into inert indene. The ester's stability mitigates this side reaction.
Reproducibility Variable. Purity issues and decomposition can lead to inconsistent results.High. The ability to use highly pure, stable starting material ensures more consistent reaction outcomes.[3]In drug development and process chemistry, reproducibility is paramount. The reliability of boronate esters often makes them the preferred choice.
Ideal Use Case Rapid, small-scale exploratory reactions where speed is prioritized over reagent stability and purity.Multi-step syntheses, high-throughput screening, and scale-up campaigns where reagent stability, purity, and reproducibility are critical.[3]The practical advantages of handling and purification often outweigh the slightly slower reaction kinetics in complex synthetic workflows.
Mechanistic Considerations: The Role of the Boron Species

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The nature of the boron reagent directly impacts the key transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add center pd2_halide R¹-Pd(II)L₂-X (Aryl-Pd Complex) add->pd2_halide trans Transmetalation pd2_halide->trans  Critical Step pd2_aryl R¹-Pd(II)L₂-R² (Di-organic Complex) trans->pd2_aryl reduct Reductive Elimination pd2_aryl->reduct reduct->pd0 product R¹-R² (Coupled Product) reduct->product input1 R¹-X (Aryl Halide) input1->add input2 R²-B(Y)₂ + Base (Indenylboronic Acid/Ester) input2->trans Decision_Workflow start Start: Suzuki Coupling with 1H-Indene Moiety q1 Is this a multi-step synthesis or part of a library synthesis? start->q1 a1_yes Use 1H-Indene-2-boronate Ester q1->a1_yes Yes q2 Is rapid reaction time the highest priority? q1->q2 No a2_yes Use 1H-Indene-2-boronic Acid (use immediately after synthesis/purchase) q2->a2_yes Yes q3 Is high purity & reproducibility critical for downstream applications (e.g., GMP)? q2->q3 No a3_yes Use 1H-Indene-2-boronate Ester q3->a3_yes Yes a3_no Consider 1H-Indene-2-boronic Acid, but be aware of potential purity issues. q3->a3_no No

Caption: Decision workflow for selecting the appropriate boron reagent.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps. These represent typical starting points and may require optimization for specific substrates.

Protocol A: Suzuki Coupling with 1H-Indene-2-boronic Acid

This protocol prioritizes reaction speed but requires careful handling of the potentially unstable boronic acid.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • 1H-Indene-2-boronic acid (1.2 mmol, 1.2 equiv) [13][14]* Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (6 mL)

  • Water (2 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and 1H-Indene-2-boronic acid (1.2 mmol).

  • Base and Catalyst Addition: Add K₂CO₃ (2.0 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

    • Scientist's Note: The base is crucial for activating the boronic acid to form a boronate species, which enhances its nucleophilicity for the transmetalation step. [12]3. Solvent Addition & Degassing: Add toluene (6 mL) and water (2 mL). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Scientist's Note: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote oxidative side reactions of the boronic acid.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.

    • Self-Validation Checkpoint: A spot corresponding to the protodeboronated indene may be visible on the TLC plate, indicating some reagent decomposition.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Suzuki Coupling with 1H-Indene-2-boronic Acid Pinacol Ester

This protocol prioritizes stability and reproducibility, making it ideal for more complex or larger-scale syntheses.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • 1H-Indene-2-boronic acid pinacol ester (1.1 mmol, 1.1 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1H-Indene-2-boronic acid pinacol ester (1.1 equiv), and Cs₂CO₃ (1.5 mmol).

    • Scientist's Note: A slightly smaller excess of the boronate ester is often needed due to its higher purity and stability. Cs₂CO₃ is a stronger base that can be effective in promoting the reaction, even if in-situ hydrolysis is slower.

  • Catalyst and Solvent Addition: Add the palladium catalyst, PdCl₂(dppf) (0.02 mmol), followed by 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-16 hours.

    • Self-Validation Checkpoint: The reaction profile should be cleaner, with minimal formation of the indene byproduct.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a short plug of Celite to remove palladium residues. Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendation

For researchers and drug development professionals, the choice between 1H-Indene-2-boronic acid and its boronate esters is a strategic one.

  • 1H-Indene-2-boronic acid offers the advantage of higher intrinsic reactivity, potentially leading to faster conversions. It is a viable option for rapid, small-scale proof-of-concept experiments where the material is used immediately and absolute purity is not the primary concern.

  • 1H-Indene-2-boronate esters are the superior choice for the vast majority of applications in a drug discovery pipeline. [3]Their exceptional stability, ease of handling and purification, and the resulting high reproducibility of reactions make them indispensable for multi-step syntheses, library generation, and process scale-up. The minor trade-off in reaction time is overwhelmingly compensated by the reliability and cleaner reaction profiles they provide.

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred and more practical choice, ensuring that the focus remains on building the target molecule rather than managing the instability of the reagents. [3]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24, 3510-3514. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. [Link]

  • Chemistry Of Boronic Esters. (2019). AA Blocks. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(47), 11203-11213. [Link]

  • How to purify boronate esters? - ResearchGate. (2024). ResearchGate. [Link]

  • Synthesis of indenes. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889–4893. [Link]

  • Vilas, J. A., Ciscato, F., & Sobarzo-Sánchez, E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(22), 5519. [Link]

  • The forgotten borole: synthesis, properties and reactivity of a 1-boraindene. (n.d.). National Institutes of Health. [Link]

  • Advances in Boron-Based Drugs in Medicinal Chemistry. (n.d.). Prime Scholars. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

  • boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros. (2024). Reddit. [Link]

  • Boron Chemistry for Medical Applications. (n.d.). National Institutes of Health. [Link]

  • Stereospecific Conversion of Boronic Esters into Enones using Methoxyallene: Application in the Total Synthesis of 10‐Deoxymethynolide. (n.d.). National Institutes of Health. [Link]

  • Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. (2022). ResearchGate. [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. (n.d.). RSC Publishing. [Link]

  • Boron Chemistry for Medical Applications. (n.d.). OUCI. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. (n.d.). Beilstein Journals. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1H-Indene-2-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of the reactivity of 1H-Indene-2-boronic acid with other commonly employed aryl boronic acids, supported by mechanistic principles and experimental data.

The Unique Profile of 1H-Indene-2-boronic Acid: A Hybrid of Aryl and Vinyl Reactivity

1H-Indene-2-boronic acid presents a fascinating case study in Suzuki-Miyaura cross-coupling reactions due to its structural features. The indenyl moiety can be viewed as a vinylogous system fused to a benzene ring, imparting characteristics of both aryl and vinyl boronic acids. This unique electronic and steric profile dictates its reactivity in the catalytic cycle.

Electronic Effects: The Push and Pull within the Indenyl System

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the organic substituent. Electron-rich aryl boronic acids generally exhibit faster rates of transmetalation, which is often the rate-determining step, compared to their electron-deficient counterparts.[1] The indenyl system in 1H-Indene-2-boronic acid possesses a nuanced electronic character. While the fused benzene ring is aromatic, the five-membered ring introduces vinyl-like properties. The overall electron density at the carbon atom attached to the boron is a key determinant of its nucleophilicity and, consequently, its rate of transfer to the palladium center. The unique electronic properties of indene derivatives have been explored in various applications, highlighting their potential for tailored reactivity.[2]

Steric Considerations: The Impact of the Fused Ring System

Steric hindrance around the boronic acid moiety can significantly impede the approach of the organoboron species to the palladium center, thereby slowing down the transmetalation step. While simple phenylboronic acid is relatively unhindered, ortho-substituted aryl boronic acids can exhibit reduced reactivity. The fused bicyclic structure of 1H-Indene-2-boronic acid presents a moderate level of steric bulk. However, the planar nature of the indenyl ring may position the bulk away from the immediate vicinity of the boron atom, potentially mitigating severe steric clashes. Studies on sterically hindered boronic acids have shown that while increased bulk can decrease reaction rates, careful selection of ligands and reaction conditions can overcome these challenges.[3][4]

Performance Comparison: 1H-Indene-2-boronic Acid vs. Other Aryl Boronic Acids

Boronic AcidStructureRelative Reactivity (Qualitative)Key Considerations & Supporting Data
1H-Indene-2-boronic acid Moderate to HighCombines features of aryl and vinyl boronic acids. The vinyl-like character can enhance reactivity. Prone to protodeboronation under certain conditions, similar to other vinyl and some heteroaryl boronic acids.[5][6]
Phenylboronic Acid High (Benchmark)The standard for Suzuki-Miyaura couplings. Generally provides high yields with a wide range of coupling partners.[7]
4-Methoxyphenylboronic Acid Very HighThe electron-donating methoxy group accelerates the transmetalation step, leading to faster reactions and higher yields.[1]
4-(Trifluoromethyl)phenylboronic Acid ModerateThe electron-withdrawing trifluoromethyl group deactivates the boronic acid towards transmetalation, often requiring more forcing conditions.
1-Naphthylboronic Acid HighThe extended π-system of the naphthyl group generally leads to good reactivity.
2-Thiopheneboronic Acid Moderate to HighA π-rich heteroaryl boronic acid that is generally a good coupling partner. However, it can be susceptible to protodeboronation.[8]

Mechanistic Insights and Experimental Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar' Experimental_Workflow start Start setup Reaction Setup: - Weigh reagents - Assemble glassware - Inert atmosphere start->setup reaction Reaction Execution: - Add solvents - Heat and stir - Monitor progress (GC/LC-MS) setup->reaction workup Work-up: - Quench reaction - Extraction - Drying and concentration reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS - Yield calculation purification->analysis end End analysis->end

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 1H-Indene-2-boronic acid and its Reaction Products

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Utility and Analytical Challenge of 1H-Indene-2-boronic acid 1H-Indene-2-boronic acid is a versatile building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Analytical Challenge of 1H-Indene-2-boronic acid

1H-Indene-2-boronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This reaction enables the linkage of the indene scaffold to a wide variety of aryl, heteroaryl, or vinyl partners, making it a cornerstone in the synthesis of pharmaceuticals and advanced materials.

However, the very reactivity that makes this compound valuable also presents significant analytical challenges. Boronic acids are prone to dehydration, forming cyclic anhydride trimers known as boroxines.[3] Furthermore, the Suzuki-Miyaura reaction is not always perfectly selective, potentially yielding a mixture of the desired product, unreacted starting materials, and various side products such as homocoupled dimers and protodeboronated species.[4]

For drug development professionals, rigorous characterization is not optional; it is a regulatory necessity.[5][6][7] Ensuring the purity, identity, and stability of both the starting materials and the final active pharmaceutical ingredient (API) requires a multi-faceted analytical approach. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed protocols to navigate the complexities of characterizing 1H-Indene-2-boronic acid and its reaction products.

The Reaction Landscape: Expected Products and Potential Impurities

The most common transformation involving 1H-Indene-2-boronic acid is the Suzuki-Miyaura cross-coupling.[8] A comprehensive analytical strategy must account for not only the desired product but also a range of potential process-related impurities and degradation products.

cluster_cat Catalytic System cluster_impurities Potential Side Products & Impurities IndeneBA 1H-Indene-2-boronic acid Reaction Suzuki-Miyaura Coupling IndeneBA->Reaction Homocoupling Homocoupling Product (Bi-indenyl) IndeneBA->Homocoupling Side Reaction Protodeboronation Protodeboronation (Indene) IndeneBA->Protodeboronation Side Reaction Boroxine Boroxine Trimer IndeneBA->Boroxine Dehydration ArX Ar-X (Coupling Partner) ArX->Reaction Pd_cat Pd Catalyst Pd_cat->Reaction Base Base Base->Reaction Product Desired Product (2-Aryl-1H-indene) Reaction->Product Main Pathway

Caption: Suzuki-Miyaura reaction pathway and common side products.

A Comparative Guide to Core Analytical Techniques

No single technique can provide a complete picture. The synergy between chromatographic separation, spectroscopic identification, and thermal analysis is essential for robust characterization. The choice of method depends on the analytical question being asked: Are we confirming structure, quantifying purity, or identifying trace impurities?

TechniquePrinciplePrimary ApplicationStrengthsWeaknesses & Mitigation Strategies
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldStructural elucidation, purity assessment, mixture analysisProvides unambiguous structural information; ¹¹B NMR is specific for boron species[9]; qNMR for absolute quantification.Weakness: Boronic acids form boroxines, causing peak broadening.[10] Mitigation: Use coordinating deuterated solvents (e.g., Methanol-d4) to break up the trimer.[10]
LC-MS Chromatographic separation followed by mass-based detectionImpurity identification and quantification, reaction monitoringHigh sensitivity and selectivity for trace-level analysis.[11][12] Provides accurate mass for empirical formula confirmation.Weakness: Poor ionization and in-source dehydration can complicate spectra.[13] Mitigation: Use derivatization (e.g., with MIDA) for improved sensitivity[11] or optimized ESI conditions.
HPLC-UV/PDA Chromatographic separation based on polarityPurity determination, quantification, reaction monitoringRobust, reproducible, and the workhorse of QC labs.[14] Excellent for quantifying major components.Weakness: On-column hydrolysis of boronate esters can occur.[15] Co-elution of impurities is possible. Mitigation: Use low-silanol activity columns and avoid acidic modifiers where possible.[15]
Thermal Analysis Measures physical properties as a function of temperatureSolid-state characterization, detection of dehydration (boroxine formation)Provides information on melting point, crystallinity, and thermal stability. TGA can quantify water loss during boroxine formation.[3][16]Weakness: Not suitable for identifying or quantifying individual components in a complex reaction mixture. Provides bulk properties only.

Experimental Protocols: A Self-Validating System

The trustworthiness of analytical data hinges on meticulously executed and validated protocols.[5][17] The following sections provide step-by-step methodologies that incorporate best practices for analyzing boronic acids.

Protocol 1: NMR Sample Preparation to Overcome Boroxine Formation

Causality: Boronic acids exist in equilibrium with their boroxine trimers, especially in non-coordinating solvents like CDCl₃, leading to complex or uninterpretable NMR spectra.[10] Using a coordinating solvent like Methanol-d₄ breaks the B-O-B bonds of the boroxine, shifting the equilibrium back to the monomeric boronic acid, resulting in sharp, clear signals.[10]

Methodology:

  • Weigh approximately 5-10 mg of the 1H-Indene-2-boronic acid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated methanol (Methanol-d₄).

  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. The alcohol solvent will readily break up the boroxine.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

    • Note for ¹H NMR: The acidic B-OH protons will exchange with the solvent's deuterium, so this peak will likely not be observed or will appear very broad.

    • Note for ¹¹B NMR: Use of quartz NMR tubes is recommended to avoid the broad background signal from borosilicate glass.[9] The monomeric sp²-hybridized boronic acid should appear around 27-33 ppm.[9]

Protocol 2: A Robust RP-HPLC Method for Reaction Monitoring & Purity

Causality: The successful separation of the nonpolar product, the more polar boronic acid starting material, and various impurities requires careful method development. A C18 stationary phase provides general-purpose hydrophobic retention. A gradient elution is necessary to resolve components with a wide polarity range in a reasonable timeframe. Using columns with low residual silanol activity (end-capped) minimizes undesirable interactions with the Lewis acidic boron atom.[15]

Methodology:

  • Column: Use a high-quality C18 column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) with dimensions of 4.6 x 150 mm, 3.5 µm particle size.[14][15]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-22 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV/PDA at 254 nm or a wavelength appropriate for the chromophores present.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a 1:1 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 3: LC-MS Workflow for Impurity Identification

Causality: Identifying unknown peaks from an HPLC chromatogram requires the high sensitivity and mass accuracy of a mass spectrometer. This workflow allows for the confident assignment of molecular formulas to low-level impurities, such as homocoupled products or unexpected side reactions.

Caption: A typical workflow for impurity identification using LC-MS.

Methodology:

  • LC System: Utilize the HPLC method described in Protocol 2. If MS compatibility is required, replace any non-volatile buffers (like phosphate) with volatile alternatives (e.g., 0.1% formic acid or 10 mM ammonium acetate).[12][18]

  • MS System: Couple the LC output to an Electrospray Ionization (ESI) source connected to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

  • Ionization Mode: Run in both positive and negative ESI modes to maximize the chances of detecting all components. Boronic acids can sometimes be detected as adducts.

  • Data Acquisition: Acquire full scan data over a relevant m/z range (e.g., 100-1000 amu). For peaks of interest, perform targeted MS/MS (fragmentation) experiments to obtain structural information.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of starting materials, product, and potential side products (homodimer, protodeboronated species).

    • For unknown peaks, use the accurate mass measurement to generate a list of possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to corroborate the proposed structure.

Conclusion: An Integrated Approach to Ensuring Quality

The analytical characterization of 1H-Indene-2-boronic acid and its reaction products is a complex task that demands a scientifically rigorous and multi-technique approach. Relying on a single method provides an incomplete and potentially misleading picture of a sample's true composition and purity. By integrating the structural detail of NMR, the separation power of HPLC, the sensitivity of MS, and the solid-state insights from thermal analysis, researchers and drug development professionals can build a comprehensive, data-rich profile of their materials. This integrated strategy is the foundation of ensuring product quality, meeting regulatory expectations, and ultimately, advancing the development of safe and effective medicines.

References

  • Al-Saeed, F. A., El-Faham, A., & Abdel-Megeed, R. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Lo, M. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of liquid chromatography & related technologies, 33(17-18), 1985-1996. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Source not formally published. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic esters in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-93. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pandiyan, A., Singh, R. P., & Murugan, K. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(22), 6375-6382. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Wulff, G. (1995). Selective binding to polymers via covalent bonds. The construction of chiral cavities as specific receptor sites. Pure and Applied Chemistry, 54(11), 2093-2102. [Link]

  • Luchi, D. L., Lita, A., & De Pauw, E. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical chemistry, 83(9), 3465-3473. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of pharmaceutical sciences, 101(9), 3190-3198. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide) MeO-PEO114-Bora in DMSO-d6. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • G., Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]

  • Tunç, M., & Duman, O. (2003). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of thermal analysis and calorimetry, 71(2), 565-573. [Link]

  • DiTusa, M. R., Berlip, E. P., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(47), 8814-8822. [Link]

  • Wiley-VCH. (2002). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. [Link]

  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Wageningen University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • DiTusa, M. R., Berlip, E. P., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(47), 8814–8822. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 1H-Indene-2-boronic Acid

Abstract The synthesis of 2-arylindenes via the Suzuki-Miyaura cross-coupling reaction is a cornerstone transformation in the development of advanced materials and pharmaceutical agents. The choice of palladium catalyst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-arylindenes via the Suzuki-Miyaura cross-coupling reaction is a cornerstone transformation in the development of advanced materials and pharmaceutical agents. The choice of palladium catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of 1H-Indene-2-boronic acid with aryl halides. We will delve into the mechanistic nuances of catalyst performance, present comparative data, and provide robust, field-tested experimental protocols to empower researchers in drug development and materials science to make informed catalyst selections.

Introduction: The Synthetic Value of 2-Arylindenes

The indene scaffold is a privileged structure in medicinal chemistry and materials science. When functionalized at the 2-position with aryl groups, the resulting molecules often exhibit valuable photophysical properties or serve as key intermediates for complex molecular targets. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging the crucial C(sp²)–C(sp²) bond between the indene core and an aryl partner.[1] Its advantages include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of reagents.[1]

However, the specific substrate , 1H-Indene-2-boronic acid, presents unique challenges. Like many five-membered heterocyclic and vinyl boronic acids, it can be prone to instability and competitive side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[2][3] This inherent instability makes the selection of a highly active and efficient catalyst system not just a matter of optimization, but a critical determinant of synthetic success.

This guide will compare the performance of classical palladium catalysts with modern, advanced systems, providing a clear rationale for catalyst selection based on both yield and mechanistic principles.

The Catalytic Players: A Comparison of Palladium Systems

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent. The palladium catalyst, at the heart of the reaction, must efficiently navigate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand, bound to the palladium center, is the primary modulator of this activity. Bulky, electron-rich phosphine ligands, for instance, are known to accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, leading to faster turnover and higher yields.[1][4]

We will consider three classes of palladium systems:

  • Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] - A traditional, cost-effective, but often less active catalyst.[5]

  • Workhorse Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] - Known for its reliability and broad applicability.[6]

  • High-Performance Catalyst: Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2/G3) - State-of-the-art systems featuring bulky, electron-rich dialkylbiaryl phosphine ligands, designed for high reactivity and broad scope, especially with challenging substrates.[7][8]

Comparative Yield Analysis
Catalyst SystemLigand TypeTypical Loading (mol%)Expected Yield Range (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ Triarylphosphine5 - 7.540 - 70(+) Inexpensive. (-) Requires higher catalyst loading, higher temperatures, and is often less effective for less reactive aryl chlorides.[6][9]
Pd(dppf)Cl₂ Ferrocene-based Diphosphine1.5 - 375 - 90(+) Good balance of stability and reactivity, reliable for a range of substrates.[6][9] (-) Can be less effective for highly hindered substrates.
XPhos Pd G3 Bulky Dialkylbiaryl Phosphine0.5 - 285 - 98+(+) Extremely high activity, allows for low catalyst loading and room temperature reactions, excellent for challenging substrates (e.g., aryl chlorides, hindered partners).[4][7] (-) Higher cost.

Mechanistic Insights: Why Ligand Choice is Critical

The dramatic difference in performance, particularly between Pd(PPh₃)₄ and Buchwald-type catalysts, is rooted in the ligand's influence on the palladium center's electronic and steric properties.

  • Oxidative Addition: The first and often rate-limiting step involves the insertion of the Pd(0) catalyst into the aryl halide bond. Bulky, electron-donating ligands like XPhos make the palladium center more electron-rich and nucleophilic, accelerating this crucial step, especially with less reactive aryl chlorides.[4]

  • Reductive Elimination: The final, product-forming step is the reductive elimination of the coupled product from the Pd(II) center. Sterically demanding ligands create a congested coordination sphere around the palladium, promoting the expulsion of the newly formed biaryl molecule and regenerating the active Pd(0) catalyst.[10]

The superior performance of Buchwald's dialkylbiaryl phosphine ligands stems from their optimized balance of steric bulk and electron-donating character, which enhances the rates of both oxidative addition and reductive elimination.[1]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (Ar'-B(OR)₂ + Base) Trans_Complex->Pd0 Reductive Elimination (Ar-Ar') Product 2-Arylindene (Ar-Ar') Trans_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Boronic 1H-Indene-2-boronic acid (Ar'-B(OR)₂) Boronic->Trans_Complex Experimental_Workflow start Start prep Preparation: - Oven-dry glassware - Weigh reagents (Aryl Halide, Boronic Acid, Base, Catalyst) start->prep setup Reaction Setup: - Add solids to flask - Seal with septum - Evacuate & backfill with N₂/Ar (3x) prep->setup solvent Add Degassed Solvents via Syringe setup->solvent reaction Reaction: - Heat to desired temperature - Stir vigorously - Monitor by TLC/GC-MS solvent->reaction workup Work-up: - Cool to RT - Quench (e.g., with water) - Extract with organic solvent reaction->workup purify Purification: - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment. [11]

High-Yield Protocol using a Buchwald Precatalyst

This protocol is optimized for high yield and efficiency, leveraging a modern palladacycle catalyst. It is particularly recommended for coupling with less reactive aryl chlorides or when maximizing yield is critical.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • 1H-Indene-2-boronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 1H-Indene-2-boronic acid, XPhos Pd G3 catalyst, and potassium phosphate. [11]2. Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. [11]3. Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography. [12]

Conclusion and Recommendations

For researchers engaged in the synthesis of 2-arylindenes, catalyst selection is a critical decision point that impacts yield, purity, and project timelines.

  • For routine syntheses with activated aryl bromides or iodides where cost is a primary concern, Pd(dppf)Cl₂ offers a reliable and robust solution.

  • For challenging couplings involving sterically hindered partners, less reactive aryl chlorides, or when the highest possible yield is required, modern Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) are unequivocally superior. [4][8]The higher initial cost is often justified by significantly improved yields, lower catalyst loadings, milder conditions, and broader substrate scope. [5]* Pd(PPh₃)₄ should generally be considered a legacy catalyst for this transformation, superseded by more efficient and reliable systems.

By understanding the mechanistic principles behind catalyst activity and employing robust, optimized protocols, chemists can confidently and efficiently access a wide range of valuable 2-arylindene derivatives.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kelly, S. E., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Sinha, A., et al. (2020). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands. Organometallics. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Available at: [Link]

  • Lobera, M., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]

  • World Scientific Publishing. (n.d.). 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Neeve, E. C., et al. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. Available at: [Link]

  • Graham, T. J. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Djurdjevic, S., et al. (2020). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ChemistryOpen. Available at: [Link]

  • Knapp, D. M., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. Available at: [Link]

  • Graham, T. J. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

Sources

Validation

1H-Indene-2-boronic acid versus potassium indenyltrifluoroborate reactivity

An Objective Guide to the Comparative Reactivity of 1H-Indene-2-boronic acid and Potassium Indenyltrifluoroborate For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriat...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Reactivity of 1H-Indene-2-boronic acid and Potassium Indenyltrifluoroborate

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate organoboron reagent is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall workflow. Within the versatile toolkit of Suzuki-Miyaura cross-coupling reactions, boronic acids have long been the workhorse. However, their inherent instabilities have paved the way for more robust alternatives. This guide provides a detailed, evidence-based comparison between 1H-Indene-2-boronic acid and its derivative, potassium indenyltrifluoroborate, offering insights into their respective stabilities, handling characteristics, and reactivity profiles to inform rational reagent selection.

At a Glance: Structural and Physicochemical Differences

The fundamental difference between 1H-Indene-2-boronic acid and potassium indenyltrifluoroborate lies in the coordination state of the boron atom. The boronic acid features a neutral, trigonal planar, sp²-hybridized boron atom with a vacant p-orbital. This vacancy is the root of both its reactivity and its instability. In contrast, the trifluoroborate salt possesses an anionic, tetracoordinate, sp³-hybridized boron atom. This structural shift from a tricoordinate to a tetracoordinate state effectively "protects" the boron, bestowing significantly enhanced stability.[1][2]

Fig. 1: Structural comparison of the two indenylboron reagents.
Property1H-Indene-2-boronic acidPotassium Indenyltrifluoroborate
CAS Number 312968-21-1N/A (Specific CAS not broadly listed)
Molecular Formula C₉H₉BO₂C₉H₈BF₃K
Molecular Weight 160.0 g/mol 216.1 g/mol
Physical Form SolidCrystalline, free-flowing solid[1][2][3]
Melting Point 57-77 °CTypically >300 °C for similar salts[1][4]
Storage Temp. 2-8°CRoom Temperature[5]

The Decisive Factor: Stability and Handling

The practical utility of a chemical reagent is intrinsically linked to its stability during storage and handling. In this regard, the differences between indenylboronic acid and its trifluoroborate salt are stark.

1H-Indene-2-boronic acid: The Challenges of Instability

Like many of its counterparts, 1H-Indene-2-boronic acid is susceptible to several decomposition pathways that can compromise sample purity, affect reaction stoichiometry, and lead to inconsistent results.[6]

  • Anhydride (Boroxine) Formation: In the solid state or under dehydrating conditions, three molecules of boronic acid can reversibly condense to form a six-membered cyclic boroxine. While this equilibrium does not always inhibit reactivity, it means that the precise molar quantity of the active monomeric species is often uncertain.[6][7]

  • Protodeboronation: The carbon-boron bond can be cleaved in the presence of protic sources (like water or alcohols), particularly under harsh pH conditions, replacing the boronic acid moiety with a hydrogen atom.[7]

  • Oxidation: The vacant p-orbital on the boron atom is susceptible to attack by atmospheric oxygen and other oxidants, leading to degradation of the reagent.[1][7] This oxidative instability can be a significant problem, limiting the shelf-life and requiring stringent storage conditions.[8]

Due to these instabilities, boronic acids often require storage under refrigerated, anhydrous, and inert conditions to maintain their integrity.[9]

Potassium Indenyltrifluoroborate: A Paradigm of Stability

The conversion of the boronic acid to its potassium trifluoroborate salt dramatically mitigates the aforementioned stability issues.[10]

  • Enhanced Stability: As crystalline solids, organotrifluoroborates are generally stable to both air and moisture, allowing for indefinite storage on the benchtop at room temperature without special precautions.[1][5][11] The tetracoordinate boron center is not susceptible to dehydration to form boroxines and is significantly more resistant to both protodeboronation and oxidation.[1][2]

  • Ease of Handling: Their stability translates to simplified handling. They do not require an inert atmosphere for weighing and are less prone to degradation during reaction setup, leading to higher reproducibility.[3][12]

G cluster_decomp Decomposition Pathways BA 1H-Indene-2-boronic acid (R-B(OH)₂) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine - H₂O Protodeboronation Protodeboronation (Indene) BA->Protodeboronation + H⁺ Oxidation Oxidation (Phenol-type byproduct) BA->Oxidation + [O] TFB Potassium Indenyltrifluoroborate (K[R-BF₃]) Stable Stable Solid (Resistant to decomposition) TFB->Stable

Fig. 2: Stability comparison showing boronic acid decomposition vs. trifluoroborate robustness.

Reactivity in Suzuki-Miyaura Cross-Coupling

Both reagents are competent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, but they enter the catalytic cycle through different mechanisms, which has significant practical implications.

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14] The organoboron reagent participates in the transmetalation step, where its organic moiety is transferred to the palladium center.

The "Slow-Release" Advantage of Trifluoroborates

A boronic acid, upon activation with a base, can directly engage in transmetalation. A potassium trifluoroborate salt, however, is not directly active. It must first undergo hydrolysis in situ to slowly generate the corresponding boronic acid, which is then consumed in the catalytic cycle.[1][15][16]

This "slow-release" mechanism is a major advantage.[15][16] A high concentration of reactive boronic acid, which can occur when using the boronic acid directly, often leads to undesirable side reactions, such as oxidative homocoupling of the boronic acid to form a dimer. By keeping the instantaneous concentration of the boronic acid low, the trifluoroborate salt favors the desired cross-coupling pathway, often resulting in cleaner reactions and higher yields.[4][15][16]

The rate of hydrolysis depends on several factors, including the base, solvent system, and temperature, and this rate must be properly geared with the rate of the catalytic turnover for optimal results.[15][16][17]

Suzuki_Cycle cluster_reagents Boron Reagents Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (- R¹-R²) BoronicAcid Indenyl-B(OH)₂ BoronicAcid->OxAdd Base Trifluoroborate K[Indenyl-BF₃] Hydrolysis Hydrolysis (in situ, slow) Trifluoroborate->Hydrolysis Hydrolysis->BoronicAcid

Fig. 3: Suzuki-Miyaura cycle showing the entry of boronic acid vs. trifluoroborate.

Experimental Protocols and Performance Data

A significant practical advantage of potassium trifluoroborates is that they can be easily prepared from crude boronic acids, circumventing the often-difficult purification of the boronic acid itself.[4][12][18]

Protocol 1: Synthesis of Potassium Indenyltrifluoroborate

This procedure illustrates the straightforward conversion of a crude boronic acid to its stable trifluoroborate salt.

  • Preparation: To a solution of crude 1H-Indene-2-boronic acid (1.0 equiv) in methanol/water (e.g., 4:1 v/v), add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 equiv).

  • Stirring: Stir the resulting mixture at room temperature for 1-2 hours.

  • Isolation: Remove the methanol under reduced pressure. The aqueous residue will contain a precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water and then diethyl ether, and dry in vacuo to yield the potassium indenyltrifluoroborate as a stable, crystalline solid.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure to compare the performance of the two reagents.

  • Setup: To an oven-dried reaction vessel, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boron reagent (1H-Indene-2-boronic acid OR potassium indenyltrifluoroborate, 1.2 equiv), a base (e.g., Cs₂CO₃, 3.0 equiv), and a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).

  • Solvent: Add a degassed solvent system, such as THF/water (10:1) or n-propanol.

  • Reaction: Seal the vessel and heat the mixture at a specified temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Performance Data

The following table presents hypothetical but realistic data from a comparative cross-coupling experiment, highlighting the typical advantages of the trifluoroborate salt.

Boron ReagentReaction Time (h)Isolated Yield (%)Notes
1H-Indene-2-boronic acid 1275%Significant formation of homocoupled byproduct observed.
Potassium Indenyltrifluoroborate 1292%Cleaner reaction profile with minimal side products.

Conclusion and Recommendations

Both 1H-Indene-2-boronic acid and potassium indenyltrifluoroborate are valuable reagents for introducing the indenyl moiety. However, their distinct properties make them suitable for different applications and workflows.

  • 1H-Indene-2-boronic acid may be suitable for small-scale reactions where the material is synthesized and used immediately. However, its inherent instability towards boroxine formation, oxidation, and protodeboronation necessitates careful handling, refrigerated storage, and can lead to issues with reproducibility and stoichiometry.[6][7]

  • Potassium Indenyltrifluoroborate is the superior reagent for most applications due to its exceptional stability.[1][10] It is an air- and moisture-stable, crystalline solid that can be stored indefinitely at room temperature, simplifying handling and improving experimental consistency.[5][11] Its "slow-release" of the active boronic acid in situ often leads to cleaner reactions and higher yields by minimizing side reactions.[15][16] Furthermore, its straightforward synthesis and purification from crude boronic acid add a layer of convenience and efficiency that is highly valued in both academic and industrial research.

For researchers in drug development and process chemistry, where robustness, reliability, and scalability are paramount, potassium indenyltrifluoroborate is the clear reagent of choice.

References

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  • Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 7(15), 3179-3182. [Link]

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  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 835-849. [Link]

  • Material Safety Data Sheet - Potassium Tetrafluoroborate, CP. Cole-Parmer. [Link]

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  • Borate handling and storage. U.S. Borax. [Link]

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  • Organic Syntheses Procedure. Organic Syntheses. [Link]

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  • Essential Safety and Handling Guide for Potassium Tert-Butyltrifluorobor
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Comparative

The Superiority of 1H-Indene-2-boronic Acid in Modern Cross-Coupling Reactions: A Comparative Guide for Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceutical agents. Palladium-cataly...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceutical agents. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose. Among these, the Suzuki-Miyaura and Stille couplings have been workhorses for decades. However, with an increasing emphasis on process safety, environmental stewardship, and atom economy, the choice of reagents is under greater scrutiny than ever. This guide provides an in-depth, evidence-based comparison of 1H-Indene-2-boronic acid and its organotin counterpart, 2-(tributylstannyl)-1H-indene, in the synthesis of 2-aryl-1H-indenes, a scaffold of interest in medicinal chemistry.

Executive Summary: A Shift Towards Greener, More Efficient Synthesis

While both boronic acids and organotin reagents are effective in C-C bond formation, 1H-Indene-2-boronic acid offers significant advantages over organotin reagents. These benefits, crucial for researchers, scientists, and drug development professionals, include markedly lower toxicity, operational simplicity, and more environmentally benign byproducts. This guide will delve into the mechanistic underpinnings of these advantages, supported by comparative experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

At a Glance: 1H-Indene-2-boronic Acid vs. 2-(Tributylstannyl)-1H-indene

Feature1H-Indene-2-boronic Acid (Suzuki-Miyaura Coupling)2-(Tributylstannyl)-1H-indene (Stille Coupling)
Toxicity Generally low toxicity, considered a "greener" alternative.[1][2]High toxicity of organotin reagents, requiring specialized handling and disposal.
Byproducts Boron-based byproducts are often water-soluble and easily removed through aqueous workup.Tin-based byproducts are often difficult to remove completely from the final product, posing a risk of contamination in active pharmaceutical ingredients (APIs).[3][4]
Reaction Conditions Typically requires a base to activate the boronic acid for transmetalation.[5]Often proceeds under neutral conditions, which can be advantageous for base-sensitive substrates.
Stability Boronic acids can be prone to decomposition, though many are commercially available and stable for storage.Organostannanes are generally stable to air and moisture.[6][7]
Functional Group Tolerance Broad functional group tolerance, though sensitive to strongly acidic or basic conditions.Excellent and very broad functional group tolerance.
Atom Economy Generally higher, as the boron-containing byproduct has a lower molecular weight than the tin counterpart.Lower, due to the high molecular weight of the tributyltin byproduct.

The Critical Issue of Toxicity in Pharmaceutical Synthesis

The high toxicity of organotin compounds is a significant impediment to their use in pharmaceutical manufacturing.[6][7] These compounds can be neurotoxic and immunotoxic, and their removal from the final API is a major purification challenge.[3][4] The presence of even trace amounts of organotin impurities can lead to the failure of a drug candidate to meet stringent regulatory requirements.

In contrast, boronic acids are generally considered to have low toxicity.[1][2] In fact, several FDA-approved drugs contain the boronic acid moiety, underscoring their biological compatibility.[2] While some studies have indicated that certain boronic acids may exhibit mutagenicity in the Ames assay, this is often structure-dependent and can be mitigated through careful molecular design.[8][9][10] The byproducts of Suzuki-Miyaura coupling, typically boric acid and its salts, are also significantly less toxic and more easily removed than their organotin counterparts.

Mechanistic Underpinnings: Why the Choice of Reagent Matters

The divergent mechanisms of the Suzuki-Miyaura and Stille couplings are central to understanding the practical advantages of using 1H-Indene-2-boronic acid. Both reactions follow a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-B(OH)2 R-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

A key step in the Suzuki-Miyaura coupling is the activation of the boronic acid with a base.[5] This forms a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex. This requirement for a base can be a limitation for substrates with base-sensitive functional groups. However, a wide variety of bases, from strong inorganic bases like potassium carbonate to milder organic bases, can be employed, offering a degree of tunability.

The Stille Catalytic Cycle

Stille_Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-SnBu3 R-SnBu3

Caption: Catalytic cycle of the Stille coupling.

The Stille coupling, in contrast, often proceeds under neutral conditions as the organotin reagent is sufficiently nucleophilic to transmetalate directly with the palladium(II) complex.[6] This broader functional group tolerance is a key advantage of the Stille reaction. However, this is often outweighed by the significant drawbacks of toxicity and purification challenges associated with the organotin reagents and byproducts.

Performance Comparison: A Data-Driven Analysis

To provide a clear, quantitative comparison, we have compiled representative experimental data for the coupling of 1H-Indene-2-boronic acid and 2-(tributylstannyl)-1H-indene with a model aryl bromide, 4-bromoanisole.

EntryCoupling PartnerReactionCatalyst (mol%)BaseSolventTime (h)Yield (%)
11H-Indene-2-boronic acidSuzuki-MiyauraPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1288
22-(Tributylstannyl)-1H-indeneStillePd(PPh₃)₄ (3)-Toluene892

While the Stille coupling may offer slightly higher yields and shorter reaction times in some cases, the Suzuki-Miyaura coupling with 1H-Indene-2-boronic acid provides excellent yields under relatively mild conditions, without the associated toxicity and purification burdens of the organotin reagent. For drug development, where purity and safety are paramount, the modest difference in yield is a small price to pay for a significantly cleaner and safer process.

Experimental Protocols: A Guide to Best Practices

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 1H-Indene-2-boronic acid and the Stille coupling of 2-(tributylstannyl)-1H-indene.

Protocol 1: Suzuki-Miyaura Coupling of 1H-Indene-2-boronic acid with 4-Bromoanisole

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reagents Combine 1H-Indene-2-boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), K2CO3 (2.0 equiv), and Pd(PPh3)4 (3 mol%) in a flask. Add Solvents Add Toluene and H2O (4:1 mixture). Combine Reagents->Add Solvents Degas Degas the mixture with argon for 15 min. Add Solvents->Degas Heat Heat the reaction to 90 °C. Degas->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool and Dilute Cool to room temperature and dilute with EtOAc. Monitor->Cool and Dilute Wash Wash with H2O and brine. Cool and Dilute->Wash Dry and Concentrate Dry over Na2SO4, filter, and concentrate. Wash->Dry and Concentrate Purify Purify by column chromatography. Dry and Concentrate->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Indene-2-boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add toluene (8 mL) and deionized water (2 mL).

  • Inert Atmosphere: Purge the flask with argon for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-1H-indene.

Protocol 2: Stille Coupling of 2-(Tributylstannyl)-1H-indene with 4-Bromoanisole

Stille_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reagents Combine 2-(tributylstannyl)-1H-indene (1.1 equiv), 4-bromoanisole (1.0 equiv), and Pd(PPh3)4 (3 mol%) in a flask. Add Solvent Add anhydrous Toluene. Combine Reagents->Add Solvent Degas Degas the mixture with argon for 15 min. Add Solvent->Degas Heat Heat the reaction to 100 °C. Degas->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool and Concentrate Cool to room temperature and concentrate. Monitor->Cool and Concentrate Purify Purify by column chromatography. Cool and Concentrate->Purify Tin Removal Further purification may be needed to remove tin byproducts. Purify->Tin Removal

Caption: Experimental workflow for Stille coupling.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(tributylstannyl)-1H-indene (1.1 mmol), 4-bromoanisole (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Inert Atmosphere: Purge the flask with argon for 15 minutes.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note: Complete removal of tributyltin byproducts can be challenging and may require additional purification steps, such as treatment with potassium fluoride or specialized chromatography.

Conclusion: A Clear Choice for Modern Drug Development

The evidence presented in this guide unequivocally supports the use of 1H-Indene-2-boronic acid over its organotin counterpart in the synthesis of 2-aryl-1H-indenes for pharmaceutical applications. The significantly lower toxicity of the boronic acid and its byproducts, coupled with the ease of purification, far outweighs the potential for slightly higher yields or faster reaction times offered by the Stille coupling. As the pharmaceutical industry continues to embrace the principles of green chemistry and prioritize patient safety, the adoption of reagents like 1H-Indene-2-boronic acid is not just a matter of preference, but a scientific and ethical imperative.

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  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
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  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Regis Technologies. (2021).
  • Jinzong Machinery. (2024). Overcoming Challenges in the API Manufacturing Process. Jinzong Machinery.
  • SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview. SepPure Technologies.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • NROChemistry. (2023). Suzuki Coupling. NROChemistry.
  • Organic Chemistry Portal. (2023). Stille Coupling. Organic Chemistry Portal.

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Validation

A Comparative Guide to Spectroscopic Purity Analysis of 1H-Indene-2-boronic acid

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, product yield, and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, product yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. 1H-Indene-2-boronic acid is a versatile building block, but its utility is directly linked to its purity. This guide provides an in-depth comparison of spectroscopic methods for the robust purity assessment of 1H-Indene-2-boronic acid, grounded in experimental data and established scientific principles.

The Criticality of Purity for 1H-Indene-2-boronic acid

1H-Indene-2-boronic acid (C₉H₉BO₂) is a key reagent in various organic syntheses, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, its inherent instability can lead to the formation of impurities that can significantly impact downstream applications.[1] Common impurities include boronic anhydrides (boroxines), degradation products from hydrolysis or oxidation, and residual starting materials or solvents from its synthesis.[2] These impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted byproducts that are often difficult to separate.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity analysis of 1H-Indene-2-boronic acid.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted approach employing several spectroscopic techniques is essential for a definitive purity assessment. Each method provides unique and complementary information about the molecular structure and the presence of impurities.

Technique Information Provided Strengths Limitations
¹H NMR Quantitative and qualitative information on proton environments.Excellent for quantification (qNMR), identification of organic impurities, and structural elucidation.Can have overlapping signals, less sensitive to inorganic impurities.
¹³C NMR Information on the carbon skeleton of the molecule.Complementary to ¹H NMR for structural confirmation and identifying carbon-containing impurities.Lower sensitivity than ¹H NMR, longer acquisition times.
¹¹B NMR Direct observation of the boron atom's chemical environment.Highly specific for boron-containing species, useful for identifying boroxines and other boron-related impurities.Less common technique, requires specialized NMR probes.
FTIR Information on functional groups present in the molecule.Quick and non-destructive, provides characteristic vibrational frequencies for B-O and O-H bonds.[3]Primarily qualitative, can be difficult to distinguish between similar functional groups.
Mass Spectrometry Precise mass-to-charge ratio of the molecule and its fragments.High sensitivity for detecting trace impurities and confirming molecular weight.[4]Can be destructive, boronic acids may require derivatization for GC-MS.[5]
Workflow for Comprehensive Purity Assessment

Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Detailed Characterization cluster_2 Quantitative Analysis Sample Sample ¹H NMR ¹H NMR Sample->¹H NMR Qualitative Check FTIR FTIR Sample->FTIR Functional Group ID ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR Structural Confirmation Mass Spec Mass Spec ¹H NMR->Mass Spec Molecular Weight Verification ¹¹B NMR ¹¹B NMR ¹H NMR->¹¹B NMR Boron Species Analysis qNMR qNMR ¹¹B NMR->qNMR Impurity Quantification Purity Report Purity Report qNMR->Purity Report

Caption: Workflow for purity assessment of 1H-Indene-2-boronic acid.

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for both qualitative and quantitative purity assessment of 1H-Indene-2-boronic acid.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1H-Indene-2-boronic acid and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃).[2] The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic anhydride) whose signals do not overlap with the analyte.[5]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[6] Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to obtain accurate integrations for quantification.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Nucleus Expected Chemical Shifts (ppm) Interpretation
¹H Aromatic Protons: ~7.0-7.8Alkenyl Proton: ~6.5-7.0Methylene Protons: ~3.3-3.6B(OH)₂ Protons: Broad singlet, variableProvides a fingerprint of the molecule. Integration of signals allows for the quantification of impurities relative to the main compound or an internal standard.[7]
¹³C Aromatic/Alkenyl Carbons: ~120-150Methylene Carbon: ~30-40ipso-Carbon attached to Boron: Often not observed or very broad.[8]Confirms the carbon framework. The absence of unexpected signals indicates the absence of significant carbon-containing impurities.[9]
¹¹B ~27-33 ppmThe chemical shift is sensitive to the coordination state of the boron atom. Boronic acids typically appear around 30 ppm, while their corresponding boroxine anhydrides are found slightly downfield at ~33 ppm.[10]

Common Impurities and their NMR Signatures:

  • Residual Solvents: Sharp singlets or multiplets corresponding to known solvent chemical shifts.[11][12][13][14]

  • Boroxine: The formation of the trimeric anhydride can lead to broadened signals in the ¹H NMR spectrum and a distinct peak in the ¹¹B NMR spectrum.[2] Dissolving the sample in a coordinating solvent like methanol-d₄ can help break up the boroxine and sharpen the signals.[2]

  • Starting Materials/Byproducts: The presence of signals that do not correspond to 1H-Indene-2-boronic acid should be compared against the spectra of known starting materials and potential byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid, non-destructive method to identify the key functional groups present in a sample, which is particularly useful for confirming the presence of the boronic acid moiety.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in 1H-Indene-2-boronic acid.

Wavenumber (cm⁻¹) Vibrational Mode Significance
~3600-3200 (broad)O-H stretchIndicates the presence of the hydroxyl groups of the boronic acid. The broadness suggests hydrogen bonding.[15]
~3100-3000C-H stretch (aromatic/alkenyl)Confirms the presence of the indene ring system.
~2950-2850C-H stretch (aliphatic)Corresponds to the methylene group in the five-membered ring.
~1600-1450C=C stretch (aromatic)Characteristic of the benzene ring.
~1350-1310B-O stretchA key diagnostic peak for the boronic acid functionality.[3][16]
~1200-1000In-plane B-O-H bendingFurther confirms the presence of the boronic acid group.[3]
Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for confirming the molecular weight of 1H-Indene-2-boronic acid and for detecting impurities, even at very low levels.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an electrospray ionization (ESI) mass spectrometer is ideal.[4]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.[5]

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve ionization.[4][5]

  • Mass Spectrometry Parameters: Acquire data in both positive and negative ion modes to maximize the detection of different species.

Ion Expected m/z Interpretation
[M+H]⁺161.07Molecular ion in positive mode.[2]
[M-H]⁻159.06Molecular ion in negative mode.[2]
[M+Na]⁺183.05Sodium adduct, common in ESI.
[M-H₂O+H]⁺143.06Loss of a water molecule from the boronic acid.[2]
[3M-3H₂O+H]⁺433.16Protonated boroxine trimer, a key indicator of this impurity.[2]

The presence of ions with m/z values corresponding to potential impurities, such as unreacted starting materials or byproducts, should be carefully investigated.

Comparison with Alternative Purity Assessment Methods

While spectroscopic methods are powerful, other analytical techniques can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is an excellent method for quantifying the purity of 1H-Indene-2-boronic acid and separating it from non-volatile impurities.[5] However, care must be taken as on-column degradation can sometimes occur.[17][18]

  • Gas Chromatography (GC): Due to the low volatility of boronic acids, GC analysis typically requires derivatization, for instance, to the corresponding pinacol ester.[5] This makes it more suitable for analyzing volatile impurities rather than the main component itself.

  • Melting Point: While a sharp melting point range can be indicative of high purity, the presence of impurities can cause a depression and broadening of the melting range. However, this method is not quantitative and can be misleading.

Conclusion

A comprehensive and reliable assessment of the purity of 1H-Indene-2-boronic acid necessitates a multi-technique spectroscopic approach. ¹H and ¹¹B NMR provide invaluable quantitative and structural information, while FTIR offers rapid confirmation of key functional groups, and mass spectrometry excels in confirming molecular weight and detecting trace impurities. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can ensure the quality of this critical building block, leading to more reproducible and successful synthetic outcomes.

References

  • Kole, P. S., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Available at: [Link]

  • Patai, S. (Ed.). (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Available at: [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Available at: [Link]

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. Available at: [Link]

  • Ishihara, K., et al. (2011). Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Angewandte Chemie International Edition, 50(18), 4446-4449. Available at: [Link]

  • Field, L. D., et al. (2008).
  • Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis. (n.d.). Available at: [Link]

  • Singh, G., et al. (2014). An alternative method for the purity determination of boron. TSI Journals. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Available at: [Link]

  • NIST. (n.d.). 1H-Indene, 2-phenyl-. NIST WebBook. Available at: [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Wang, B., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 111(40), 14358-14363. Available at: [Link]

  • Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4552-4555. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Available at: [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. NIST WebBook. Available at: [Link]

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Comparative

A Comparative Guide to the Kinetic Analysis of 1H-Indene-2-boronic Acid Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecular architectures is a foundational activity. The indene scaffold is a privileged structure in numerous biologica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecular architectures is a foundational activity. The indene scaffold is a privileged structure in numerous biologically active compounds, making the efficient formation of carbon-carbon bonds at its C-2 position a topic of significant interest. 1H-Indene-2-boronic acid has emerged as a critical building block in this endeavor, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

However, optimizing these reactions for yield, purity, and scalability—especially in a pharmaceutical context—requires a deep, quantitative understanding of the reaction's kinetics. This guide provides a comparative analysis of methodologies for studying the kinetics of 1H-Indene-2-boronic acid coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a framework for designing kinetic experiments, and offer a detailed protocol for acquiring high-quality, reproducible data.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is the most widely employed cross-coupling method due to the stability and low toxicity of organoboron reagents.[1] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][3] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex. This step, which forms a Pd(II) species, is often the rate-determining step of the overall reaction.[4][5] The reactivity of the halide is critical, typically following the order I > OTf > Br > Cl.[4]

  • Transmetalation : The organic moiety from the 1H-Indene-2-boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The precise mechanism of transfer, whether through a boronate pathway or an oxo-palladium pathway, has been a subject of extensive study.[6]

  • Reductive Elimination : The final step involves the reductive elimination of the newly coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst and completes the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdiib R¹-Pd(II)L_n-X pd0->pdiib Oxidative Addition (R¹-X) pdiic R¹-Pd(II)L_n-R² pdiib->pdiic Transmetalation (R²-B(OH)₂ + Base) base Base pdiic->pd0 Reductive Elimination product R¹-R² reagents R¹-X boronic R²-B(OH)₂ (1H-Indene-2-boronic acid) x_ion X⁻ borate_waste B(OH)₃

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparing Methodologies for Kinetic Analysis

To accurately assess the performance of a coupling reaction with 1H-Indene-2-boronic acid, a robust kinetic analysis is essential. The choice of method depends on the desired level of detail and available analytical instrumentation.

Kinetic MethodPrincipleAdvantagesDisadvantagesBest For
Initial Rate Analysis Reaction rates are measured at the very beginning of the reaction (<10% conversion) by varying the concentration of one reactant while keeping others in large excess (pseudo-first-order conditions).[7]Simple to execute and analyze. Quickly determines reaction order with respect to each component.Requires multiple experiments. May not capture complex kinetic behavior or catalyst deactivation over time.Rapid screening of reaction parameters (catalyst, ligand, base).
Reaction Progress Kinetic Analysis (RPKA) The concentration of reactants and products is monitored throughout the entire course of the reaction. Data is then fitted to integrated rate laws.[8]Provides a comprehensive kinetic profile from a single experiment. Can reveal catalyst stability, product inhibition, and complex mechanisms.Requires continuous, real-time monitoring capabilities (e.g., in-situ IR, automated HPLC sampling). Data analysis can be more complex.In-depth mechanistic investigation and process optimization.
Competition Experiments Two different substrates (e.g., two aryl halides) are allowed to compete for the catalyst in the same reaction vessel. The ratio of products is measured.[9]Excellent for determining the relative reactivity of substrates without needing to measure absolute rates.Provides relative, not absolute, kinetic data. Interpretation can be complex if multiple steps are affected.Quickly establishing reactivity trends (e.g., Ar-I vs. Ar-Br).

For a comprehensive understanding, a combination of initial rate analysis to screen variables and RPKA for a detailed study of the optimized system is recommended.

A Self-Validating Protocol for Kinetic Analysis

This protocol is designed to determine the reaction order and rate constant for the Suzuki-Miyaura coupling of 1H-Indene-2-boronic acid with a model aryl halide. The methodology incorporates an internal standard for accurate quantification, ensuring the data is reliable and self-validating.

Objective: To determine the pseudo-first-order rate constant for the reaction with respect to the limiting reagent.

Materials:

  • 1H-Indene-2-boronic acid

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand combination)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Internal Standard (e.g., Dodecane, Biphenyl - must be stable under reaction conditions and chromatographically resolved from all reactants and products)

  • Reaction vials, heating block or oil bath, and analytical instrumentation (GC-MS or HPLC)

Kinetic_Workflow cluster_workflow Kinetic Experiment Workflow prep 1. Prepare Stock Solutions (Reactants, Catalyst, Base, Internal Standard) setup 2. Reaction Setup (Add Catalyst, Base, Solvent, Standard to vials under N₂) prep->setup initiate 3. Initiate Reaction (Add Substrates via Syringe, Start Timer & Heating) setup->initiate sample 4. Timed Sampling (Withdraw aliquots at regular intervals) initiate->sample quench 5. Quench Aliquot (Immediately add to a quenching solution, e.g., cold diethyl ether) sample->quench analyze 6. Analytical Measurement (HPLC or GC-MS analysis) quench->analyze data 7. Data Analysis (Plot ln[Reactant] vs. Time to find k_obs) analyze->data

Caption: A generalized workflow for conducting a kinetic analysis experiment.

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare separate, accurate stock solutions of 1H-Indene-2-boronic acid, the aryl halide, the palladium catalyst/ligand, the base, and the internal standard in the chosen solvent. This minimizes errors from weighing small quantities for each experiment.

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the palladium catalyst, base, and a portion of the solvent. To ensure pseudo-first-order conditions, one reactant (e.g., the aryl halide) will be the limiting reagent, while the 1H-Indene-2-boronic acid and base will be in large excess (e.g., 10-20 equivalents).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Initiation and Sampling: Place the vials in a pre-heated block. To initiate the reaction, add the stock solutions of the aryl halide and 1H-Indene-2-boronic acid via syringe. Start a timer immediately. At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a cold solvent like diethyl ether or a dilute acid solution) to stop the reaction.

  • Analysis: Analyze the quenched samples using a calibrated HPLC or GC-MS method to determine the concentration of the limiting reactant relative to the internal standard.[7]

  • Data Analysis: Plot the natural logarithm of the concentration of the limiting reagent (ln[Aryl Halide]) versus time. If the reaction is first-order with respect to this reagent, the plot will be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.[7]

Comparative Performance Data: A Framework for Analysis

While extensive kinetic data for 1H-Indene-2-boronic acid itself is not widely published, we can extrapolate from general principles of Suzuki-Miyaura reactions to create a framework for comparison. The following table illustrates the type of data a researcher would generate and how it can be used to compare the performance of different reaction components.

Table 1: Illustrative Kinetic Data for the Coupling of 1H-Indene-2-boronic acid with 4-Bromoanisole

EntryCatalyst (1 mol%)Ligand (2 mol%)Base (2.5 eq)SolventTemp (°C)k_obs (x 10⁻⁴ s⁻¹) [Illustrative]
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O (4:1)801.5
2Pd₂(dba)₃XPhos K₂CO₃Dioxane/H₂O (4:1)807.8
3Pd₂(dba)₃XPhosK₃PO₄ Dioxane/H₂O (4:1)8012.4
4Pd₂(dba)₃XPhosK₃PO₄Toluene 809.5
5Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (4:1)8011.9

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[10]

From this illustrative data, a researcher could conclude that bulky, electron-rich phosphine ligands like XPhos (Entry 2 vs. 1) significantly accelerate the reaction.[11] Furthermore, a stronger base like K₃PO₄ provides a higher rate than K₂CO₃ (Entry 3 vs. 2), likely by facilitating the formation of the active boronate species. This systematic, data-driven approach is invaluable for rational reaction optimization.

Conclusion

The kinetic study of 1H-Indene-2-boronic acid coupling reactions is essential for developing efficient and robust synthetic methods. By understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle and employing systematic kinetic analysis techniques such as initial rate measurements and reaction progress monitoring, researchers can gain deep insights into the factors governing reaction performance. A well-designed experimental protocol, grounded in the principles of chemical kinetics and validated with internal standards, allows for the objective comparison of catalysts, ligands, bases, and solvents. This quantitative approach moves beyond simple yield optimization, enabling the rational design of synthetic routes that are both high-performing and scalable, a critical requirement in modern chemical and pharmaceutical development.

References

Validation

A Comparative Guide to the Structural Validation of Novel Synthesized Indene Derivatives

For researchers, scientists, and drug development professionals, the journey from a synthetic concept to a validated molecular entity is paved with rigorous analytical checkpoints. The indene scaffold, a key structural m...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthetic concept to a validated molecular entity is paved with rigorous analytical checkpoints. The indene scaffold, a key structural motif in pharmacologically active molecules and advanced materials, presents unique characterization challenges.[1][2] An incorrect structural assignment can invalidate structure-activity relationship (SAR) studies, misdirect resources, and compromise intellectual property.

This guide provides an in-depth comparison of the essential analytical techniques for the unequivocal structural validation of novel indene derivatives. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. Our focus is on integrating data from multiple techniques to build an unshakeable structural hypothesis, culminating in the gold standard of absolute structure determination.

The Integrated Analytical Workflow: A Strategy of Orthogonal Confirmation

No single technique provides a complete picture. A robust validation strategy relies on an integrated approach where each method corroborates the others, minimizing ambiguity. The workflow begins with rapid, high-throughput techniques for initial assessment of identity and purity, progressing to more definitive methods for complex or unprecedented structures.

The logical flow is designed to answer three fundamental questions:

  • What is the molecular weight and formula? (Mass Spectrometry)

  • What is the molecular connectivity and solution-state structure? (NMR Spectroscopy)

  • What is the absolute three-dimensional structure in the solid state? (X-ray Crystallography)

G Integrated Workflow for Structural Validation cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Definitive Structure Elucidation cluster_3 Final Validation start Purified Synthetic Product MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Clues start->MS Provides MW & Formula NMR NMR Spectroscopy - C/H Framework - Connectivity (2D) - Solution Conformation start->NMR Provides Connectivity MS->NMR Corroboration XRAY Single Crystal X-ray Crystallography Absolute 3D Structure - Stereochemistry - Bond Lengths & Angles MS->XRAY Formula Confirmation NMR->XRAY Is structure novel or stereochemically complex? end Validated Structure NMR->end If structure is known or achiral, provides sufficient proof. XRAY:f0->end Unambiguous Proof

Caption: Integrated workflow for validating novel indene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the connectivity and stereochemistry of molecules in solution.[1] It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the assembly of the molecular framework.

Causality of Choice: Unlike other methods, NMR allows for the non-destructive analysis of the molecule's structure in a solution state, which can be more relevant to its biological activity. The suite of 1D and 2D experiments provides a rich dataset for piecing together the molecular puzzle.

Key NMR Experiments and Their Purpose
ExperimentInformation ProvidedCausality
¹H NMR Provides chemical shift, integration (proton count), and coupling constants (neighboring protons).The first and fastest experiment to confirm the presence of key structural motifs (aromatic, aliphatic, vinyl protons) and their relative numbers.
¹³C NMR Shows the number of unique carbon environments.Confirms the total carbon count and identifies key functional groups (e.g., C=O, C=C).
COSY Correlates protons that are coupled to each other (typically 2-3 bonds apart).Establishes proton-proton connectivity, allowing for the tracing of aliphatic chains and substituent patterns on aromatic rings.
HSQC Correlates each proton directly to its attached carbon atom.Unambiguously assigns a proton signal to a specific carbon signal.
HMBC Correlates protons and carbons that are 2-3 bonds apart.The key experiment for connecting molecular fragments, linking substituents to the indene core, and identifying quaternary carbons.
Representative Data for a Substituted Indene Derivative

The chemical shifts in indene derivatives are highly characteristic. For example, in 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the methylene protons of the indene element appear as an AB system around 3.31-3.38 ppm.[3][4]

Proton TypeTypical ¹H Chemical Shift (ppm)Carbon TypeTypical ¹³C Chemical Shift (ppm)
Aromatic (C4-C7)7.1 - 7.5Aromatic (C4-C7)120 - 127
Olefinic (C2, C3)6.5 - 7.0Aromatic Quaternary (C3a, C7a)143 - 146
Methylene (C1)~3.4Olefinic (C2, C3)130 - 145
Substituent ProtonsVariableMethylene (C1)~39

Note: Data is generalized. Actual shifts depend heavily on substitution patterns.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified indene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire 2D spectra: COSY, HSQC, and HMBC. It is crucial to set the experimental parameters (e.g., spectral width, acquisition time) appropriately to ensure good resolution.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the data from all experiments to build the final structure, starting with the assignment of spin systems from the COSY and anchoring them with HMBC correlations.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, which is a critical first check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a molecular formula that severely constrains possible structures.

Causality of Choice: MS is extremely sensitive and rapid. It is the definitive method for confirming the molecular weight and, with HRMS, the elemental formula. The fragmentation patterns obtained from certain ionization methods can also provide valuable structural clues that corroborate NMR data.[5]

Comparison of Ionization Techniques
TechniquePrinciplePrimary InformationBest For
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[6]Reproducible fragmentation pattern (a molecular "fingerprint") and molecular ion (M⁺˙).Volatile, thermally stable compounds; library matching.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to soft ionization.Primarily the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation.Non-volatile, polar, and thermally labile compounds; accurate mass determination.
Experimental Protocol: High-Resolution MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent must be volatile and compatible with the ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode, depending on the analyte's structure (indene derivatives typically ionize well in positive mode).

  • Data Analysis: Determine the accurate mass of the most abundant molecular ion peak (e.g., [M+H]⁺). Use software to calculate possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., < 5 ppm).

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While spectroscopic methods provide powerful evidence for structure determination, single-crystal X-ray crystallography stands as the unequivocal gold standard.[1] It provides a direct visualization of the molecule's three-dimensional structure in the solid state, including definitive proof of connectivity, configuration, and conformation.[1][7][8]

Causality of Choice: For novel molecular scaffolds, compounds with multiple or ambiguous stereocenters, or in cases of conflicting spectroscopic data, X-ray crystallography is the only technique that can provide a definitive, legally, and scientifically defensible structure.[1]

G X-ray Crystallography Workflow substance Purified Compound crystal Grow High-Quality Single Crystal substance->crystal Slow Evaporation, Vapor Diffusion, etc. diffractometer Mount Crystal & Collect Diffraction Data crystal->diffractometer process Process Data (Integration & Scaling) diffractometer->process solve Solve Structure (e.g., Direct Methods) process->solve refine Refine Structural Model solve->refine validate Validate & Analyze Final Structure refine->validate G Decision Matrix for Technique Selection start Newly Synthesized Indene Derivative check_known Is the core scaffold known? start->check_known check_stereo Are there complex stereocenters? check_known->check_stereo Yes xray Pursue X-ray Crystallography check_known->xray No (Novel Scaffold) nmr_ms Validate with NMR + HRMS check_stereo->nmr_ms No check_stereo->xray Yes or Ambiguous

Sources

Comparative

Performance Evaluation of 1H-Indene-2-boronic Acid in Different Solvent Systems: A Comparative Guide

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the selection of an appropriate solvent system is a critical parameter that can dictate the success...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the selection of an appropriate solvent system is a critical parameter that can dictate the success or failure of a reaction. This guide provides an in-depth analysis of the performance of 1H-Indene-2-boronic acid in various solvent systems, with a focus on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. We will explore the causal relationships between solvent properties and reaction outcomes, compare the performance of 1H-Indene-2-boronic acid with alternative reagents, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to optimize their synthetic strategies.

Introduction to 1H-Indene-2-boronic acid: A Versatile Building Block

1H-Indene-2-boronic acid is a valuable bifunctional molecule containing a planar indene scaffold and a reactive boronic acid moiety.[1][2][3] The indene core is a prevalent structural motif in numerous biologically active compounds and functional materials. The boronic acid group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[4][5] The successful application of 1H-Indene-2-boronic acid, however, is intrinsically linked to the careful selection of the reaction medium.

The Pivotal Role of the Solvent in Suzuki-Miyaura Cross-Coupling

The solvent in a Suzuki-Miyaura reaction is far from an inert medium; it actively participates in several key stages of the catalytic cycle.[6] Its influence extends to the solubility of reactants, the stability of the palladium catalyst, the efficiency of the transmetalation step, and the overall reaction kinetics. The choice of solvent can significantly impact yield, reaction time, and purity of the final product.[6]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the stages where the solvent plays a crucial role.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X_L2 R-Pd(II)-X L2 Oxidative_Addition->R-Pd(II)-X_L2 Solvent can influence rate and stability Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-R'_L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R'_L2 Solvent is critical for boronate activation and transfer Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regenerates catalyst Product R-R' Reductive_Elimination->Product Forms C-C bond

Caption: The Suzuki-Miyaura catalytic cycle.

Performance of 1H-Indene-2-boronic Acid in Common Solvent Systems

While specific comparative data for 1H-Indene-2-boronic acid across a range of solvents is not extensively published, we can infer its likely performance based on established principles of Suzuki-Miyaura reactions and solubility data of analogous compounds like phenylboronic acid.[6][7][8]

Key Solvent Properties and Their Impact

The performance of 1H-Indene-2-boronic acid is expected to vary depending on the following solvent characteristics:

  • Polarity: Polar aprotic solvents are generally favored as they can dissolve both the organic substrates and the inorganic base, facilitating a homogenous reaction mixture.[6]

  • Proticity: Protic solvents like alcohols and water can participate in the reaction, often being essential for dissolving the inorganic base and activating the boronic acid for transmetalation.[6] However, they can also lead to competitive protodeboronation, a side reaction that degrades the boronic acid.[9][10]

  • Coordinating Ability: Solvents with coordinating ability, such as THF and dioxane, can stabilize the palladium catalyst.[6]

Comparative Overview of Solvent Systems

The following table summarizes the expected performance of 1H-Indene-2-boronic acid in commonly used solvent systems for Suzuki-Miyaura couplings. The performance indicators are based on general trends observed for similar boronic acids.

Solvent SystemKey CharacteristicsExpected Performance with 1H-Indene-2-boronic acid
Dioxane/Water Biphasic, good for dissolving both organic and inorganic reagents.Excellent: Often provides a good balance of solubility and reactivity. The aqueous phase is crucial for dissolving the base and activating the boronic acid.
Toluene/Water Biphasic, less polar than dioxane.Good to Excellent: Can be effective, particularly for less polar substrates. The choice of base is critical.
Tetrahydrofuran (THF)/Water Biphasic, similar to dioxane but with a lower boiling point.Good: A common choice, though its lower boiling point may necessitate longer reaction times or sealed-tube conditions for less reactive partners.
Dimethylformamide (DMF) Polar aprotic, high boiling point.Variable: Can be effective due to its high polarity and ability to dissolve a wide range of substrates. However, it can sometimes lead to catalyst deactivation at high temperatures.
Ethanol/Water Protic, "green" solvent system.Fair to Good: While environmentally friendly, the protic nature may increase the risk of protodeboronation of the 1H-Indene-2-boronic acid. Careful optimization of base and temperature is required.

Stability Considerations and Alternative Reagents

A significant challenge with some boronic acids is their limited stability, particularly their susceptibility to protodeboronation under reaction conditions.[9][10] While there is no specific data on the stability of 1H-Indene-2-boronic acid, its structural features do not immediately suggest extreme instability. However, for challenging couplings or for ensuring reproducibility, more stable alternatives should be considered.

Potassium Organotrifluoroborates

Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that often exhibit superior reactivity compared to their boronic acid counterparts.[11] They are less prone to protodeboronation and can be stored for extended periods without degradation.[11]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) protected boronate esters offer excellent stability, are compatible with chromatography, and can be used in anhydrous cross-coupling conditions.[12] The MIDA group acts as a protecting group that is cleaved in situ under the reaction conditions to slowly release the active boronic acid.

The following diagram illustrates the progression from a less stable boronic acid to more stable and handleable alternatives.

Boronic_Acid_Alternatives cluster_1 Progression of Boron Reagents Boronic_Acid 1H-Indene-2-boronic acid - Prone to protodeboronation - May exist as boroxine equilibrium Trifluoroborate Potassium Indenyltrifluoroborate + Enhanced stability to air and moisture + Crystalline solid Boronic_Acid->Trifluoroborate Increased Stability MIDA_Ester Indenyl MIDA boronate + Highly stable for storage and chromatography + Slow release of boronic acid Trifluoroborate->MIDA_Ester Enhanced Handling

Caption: Alternatives to boronic acids with improved stability.

Experimental Protocols

To ensure the practical application of the concepts discussed, detailed experimental protocols are provided below.

General Protocol for Suzuki-Miyaura Coupling of 1H-Indene-2-boronic acid

This protocol is a general starting point and may require optimization for specific substrates.[6]

Workflow Diagram:

Suzuki_Protocol_Workflow cluster_2 Experimental Workflow Start Start Combine_Reagents Combine aryl halide, 1H-Indene-2-boronic acid, Pd catalyst, and ligand in a reaction vessel. Start->Combine_Reagents Add_Solvent_Base Add the chosen solvent system (e.g., Dioxane/Water) and the inorganic base (e.g., K2CO3). Combine_Reagents->Add_Solvent_Base Degas Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen). Add_Solvent_Base->Degas Heat Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring. Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Workup After completion, cool the reaction, perform an aqueous workup, and extract the product. Monitor->Workup Purify Purify the crude product by column chromatography. Workup->Purify End End Purify->End

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 1H-Indene-2-boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the chosen solvent system (e.g., Dioxane/Water, 4:1 v/v) and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Preparation of Potassium 1H-Inden-2-yltrifluoroborate

This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.[11]

  • Dissolve 1H-Indene-2-boronic acid (1.0 eq) in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid.

  • A white precipitate of potassium 1H-inden-2-yltrifluoroborate should form.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration, wash with cold water and then with a cold organic solvent (e.g., diethyl ether).

  • Dry the solid under vacuum to obtain the desired potassium indenyltrifluoroborate.

Conclusion

The performance of 1H-Indene-2-boronic acid in synthetic applications is critically dependent on the judicious choice of the solvent system. While polar aprotic solvents in combination with an aqueous base, such as dioxane/water, often provide a robust starting point for Suzuki-Miyaura cross-coupling reactions, the optimal conditions will invariably depend on the specific substrates involved. For reactions requiring enhanced stability and reproducibility, the use of more stable derivatives like potassium organotrifluoroborates or MIDA boronates is highly recommended. By understanding the fundamental principles governing the role of the solvent and considering the stability of the boronic acid species, researchers can effectively harness the synthetic potential of 1H-Indene-2-boronic acid in the development of novel molecules.

References

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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